molecular formula C9H6N2O2 B7777013 3-Nitroquinoline CAS No. 12408-11-6

3-Nitroquinoline

Cat. No.: B7777013
CAS No.: 12408-11-6
M. Wt: 174.16 g/mol
InChI Key: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitroquinoline is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRNZRQQRBDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879658
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12408-11-6, 17576-53-3
Record name Quinoline, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Nitroquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, synthesis methodologies, biological activity with a focus on its role as an anticancer agent, and its toxicological profile. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of quinoline derivatives.

Core Characteristics of this compound

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle in which a benzene ring is fused to a pyridine ring. The presence of the nitro group (-NO2) at the 3-position significantly influences its electronic properties and biological activity.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the boiling point, are not consistently reported in the literature.

PropertyValueSource(s)
CAS Number 17576-53-3 (Primary), 12408-11-6 (Alternative)[1]
Molecular Formula C₉H₆N₂O₂[1]
Molecular Weight 174.16 g/mol [1]
Melting Point 130 °C[2]
Boiling Point Not consistently reported
Appearance Crystalline solid
Solubility Low solubility in water; more soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[3]
LogP (Octanol/Water Partition Coefficient) 1.97[2]
Dipole Moment 4.21 D[2]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be approached through the direct nitration of quinoline. However, this reaction typically yields a mixture of isomers, with 5-nitroquinoline and 8-nitroquinoline being the major products due to the directing effects of the quinoline ring system.[4] Isolating the 3-nitro isomer from this mixture can be challenging. More targeted synthetic routes are often employed to achieve higher yields of 3-substituted quinolines.

Below is a generalized, step-by-step protocol for the synthesis of quinoline via the Skraup synthesis, which can then be followed by a nitration step. The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[5]

Experimental Protocol: Two-Step Synthesis of Nitroquinoline Isomers

Part A: Skraup Synthesis of Quinoline

This protocol is adapted from established procedures for the Skraup synthesis.[5][6]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as an oxidizing agent)

  • Ferrous sulfate (to moderate the reaction)

  • Sodium hydroxide solution (for neutralization)

  • Steam distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a large round-bottom flask, cautiously mix aniline, glycerol, and ferrous sulfate.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Add nitrobenzene to the flask.

  • Heat the mixture carefully. The reaction is highly exothermic and can become vigorous.

  • After the initial reaction subsides, continue heating to complete the reaction.

  • Allow the mixture to cool, then dilute with water and neutralize with a sodium hydroxide solution.

  • Isolate the crude quinoline by steam distillation.

  • Purify the quinoline by fractional distillation.

Part B: Nitration of Quinoline

This part of the protocol describes the general approach to nitrating the synthesized quinoline.

Materials:

  • Quinoline (from Part A)

  • Fuming nitric acid

  • Fuming sulfuric acid

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask cooled in an ice bath, add fuming sulfuric acid to the quinoline.

  • Slowly add fuming nitric acid to the mixture while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the nitroquinoline isomers.

  • Filter the solid product and wash it with cold water.

  • The resulting solid will be a mixture of nitroquinoline isomers, primarily 5-nitroquinoline and 8-nitroquinoline.[4] this compound will be a minor product.

  • Separation of the isomers requires advanced purification techniques such as column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_part_a Part A: Skraup Synthesis of Quinoline cluster_part_b Part B: Nitration A1 Aniline + Glycerol + Nitrobenzene + H₂SO₄ A2 Exothermic Reaction (Controlled Heating) A1->A2 A3 Neutralization & Steam Distillation A2->A3 A4 Purified Quinoline A3->A4 B1 Quinoline + Fuming HNO₃ + Fuming H₂SO₄ A4->B1 Product from Part A B2 Nitration Reaction (Low Temperature) B1->B2 B3 Precipitation on Ice B2->B3 B4 Mixture of Nitroquinoline Isomers B3->B4 Purification\n(Chromatography) Purification (Chromatography) B4->Purification\n(Chromatography) Isolation of this compound

Caption: Two-step synthesis of this compound.

Biological Activity and Mechanism of Action: An Anticancer Perspective

A growing body of research has highlighted the potential of this compound derivatives as a novel class of anticancer agents.[7][8] Their primary mechanism of action is believed to be the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][9]

The Role of EGFR in Cancer

EGFR is a transmembrane protein that, upon binding to its ligands (such as epidermal growth factor, EGF), dimerizes and activates its intracellular tyrosine kinase domain.[10][11] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[11][12] In many types of cancer, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[9][10]

3-Nitroquinolines as EGFR Inhibitors

This compound derivatives have been designed to target the ATP-binding site of the EGFR tyrosine kinase domain.[9] By competitively binding to this site, they block the phosphorylation of EGFR and subsequent activation of downstream signaling. This inhibition leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells that are dependent on the EGFR pathway for their survival.[13]

Studies have shown that these compounds are particularly effective against cancer cell lines that overexpress EGFR, such as human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells.[7] The antiproliferative effects have been demonstrated with IC50 values in the micromolar to nanomolar range for some derivatives.[7]

EGFR Signaling Pathway Inhibition Diagramdot

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Nitroquinoline This compound Nitroquinoline->EGFR Inhibits (ATP-binding site)

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, purification, and analytical characterization of 3-nitroquinoline. As a pivotal scaffold in medicinal chemistry and a valuable intermediate in organic synthesis, a thorough understanding of its preparation and validation is essential for its effective application in research and development.[1] This guide moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility.

Strategic Importance of the this compound Scaffold

The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds with applications ranging from antimalarial to anticancer agents.[2] The introduction of a nitro group at the 3-position specifically modulates the electronic properties of the quinoline core, creating a unique building block for further chemical elaboration. This compound and its derivatives have been investigated for their potential as antiproliferative agents, making them a subject of significant interest in the development of new cancer therapeutics.[1] This guide provides the foundational knowledge required to reliably synthesize and characterize this important molecule.

Synthesis of this compound: A Modern Approach

While classical methods like the Skraup synthesis are fundamental for quinoline chemistry, they can be harsh and may not be optimal for producing specific isomers like this compound.[3][4][5] Modern synthetic chemistry offers more elegant and efficient routes. One such method is the copper-catalyzed [4+2] cycloaddition between nitro-olefins and anthranils, which provides a direct and mild pathway to substituted 3-nitroquinolines.[6]

Rationale for the Copper-Catalyzed Approach

The choice of a copper-catalyzed reaction is deliberate, offering several advantages over traditional acid-catalyzed methods:

  • Mild Reaction Conditions: This method avoids the high temperatures and strongly acidic environments typical of reactions like the Skraup synthesis, which can be violent and lead to unwanted side products.[4]

  • High Regioselectivity: The cycloaddition pathway allows for precise control over the placement of the nitro group at the 3-position, a significant challenge in direct nitration of the quinoline ring.

  • Substrate Scope: The reaction is tolerant of a wide range of substituents on both the nitro-olefin and anthranil starting materials, enabling the creation of a diverse library of this compound derivatives.[6]

The reaction proceeds via a [4+2] cycloaddition mechanism, a powerful tool in organic synthesis for the construction of six-membered rings. The copper catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps under mild conditions.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol describes a representative procedure for synthesizing a this compound derivative.

Materials:

  • Substituted Anthranil

  • Substituted β-Nitrostyrene (Nitro-olefin)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • 1,2-Dichloroethane (DCE) as solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted anthranil (1.0 mmol) and the copper catalyst, Cu(OTf)₂ (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen) for 5-10 minutes to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (5 mL) via syringe, followed by the substituted β-nitrostyrene (1.2 mmol).

  • Reaction: Stir the mixture at a constant temperature (e.g., 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage reagents Combine Anthranil, β-Nitrostyrene, & Cu(OTf)₂ in DCE reaction Heat under N₂ Atmosphere (e.g., 80 °C) reagents->reaction monitor Monitor via TLC reaction->monitor workup Cool, Dilute, & Perform Aqueous Wash monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure this compound purify->product

Caption: Workflow for the copper-catalyzed synthesis of this compound.

Comprehensive Characterization of this compound

Confirming the identity, structure, and purity of the synthesized this compound is a critical step. A multi-technique analytical approach provides a self-validating system, ensuring the material meets the standards required for subsequent research.

Physical and Chemical Properties

The fundamental properties of the parent this compound molecule are summarized below.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂[7]
Molecular Weight 174.16 g/mol [7]
Exact Mass 174.042927 Da[7]
IUPAC Name This compound[7]
CAS Number 17576-53-3[7]
Spectroscopic Analysis

Spectroscopy is the cornerstone of structural elucidation in organic chemistry.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the key absorptions confirm the presence of the aromatic system and the critical nitro group.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch3100 - 3000Confirms the aromatic backbone.
N-O Asymmetric Stretch 1550 - 1475 Characteristic strong band for the NO₂ group. [8]
Aromatic C=C/C=N Stretch1600 - 1450Indicates the quinoline ring system.
N-O Symmetric Stretch 1360 - 1290 Characteristic band for the NO₂ group. [8]
C-H Out-of-Plane Bend900 - 675Provides information on ring substitution patterns.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, confirming the connectivity and chemical environment of each atom. The electron-withdrawing nitro group significantly influences the chemical shifts of nearby nuclei.

  • ¹H NMR: The protons on the quinoline ring will appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons closest to the nitrogen atom and the nitro group (e.g., H2 and H4) are expected to be the most downfield (highest ppm) due to strong deshielding effects. Spin-spin coupling will result in characteristic splitting patterns (doublets, triplets) that can be used to assign each proton.

  • ¹³C NMR: The spectrum will show nine distinct signals for the nine carbon atoms. The carbon atom directly attached to the nitro group (C3) will be significantly influenced, and its chemical shift can be a key identifier. Other carbons, such as C2 and C4, will also show predictable shifts due to the influence of both the ring nitrogen and the nitro group.[9]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[10]

  • Molecular Ion Peak (M⁺): For this compound (C₉H₆N₂O₂), high-resolution mass spectrometry (HRMS) should show a molecular ion peak at an m/z value corresponding to its exact mass of 174.0429.[7]

  • Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (M-46) and NO (M-30). The fragmentation of the quinoline ring itself can also produce characteristic ions.[11][12]

Characterization Workflow Diagram

This diagram outlines the standard workflow for the analytical characterization of the synthesized product.

Characterization_Workflow cluster_analysis Spectroscopic & Analytical Validation start Purified Product (from Synthesis) ms Mass Spectrometry (MS) - Verify Molecular Weight - Analyze Fragmentation start->ms nmr NMR Spectroscopy (¹H and ¹³C) - Confirm C-H Framework start->nmr ir IR Spectroscopy - Identify Functional Groups (NO₂) start->ir final Structurally Confirmed This compound ms->final nmr->final ir->final

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3-nitroquinoline, a key heterocyclic compound with significant interest in medicinal chemistry and materials science.[1][2] As researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and understanding its chemical behavior. This document moves beyond a simple data repository to offer insights into the "why" behind the spectral features, grounded in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Molecular Structure and Isomeric Context

This compound is an aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of approximately 174.16 g/mol .[3] The position of the nitro group at the C-3 position of the quinoline ring system profoundly influences its electronic properties and, consequently, its spectroscopic characteristics. This distinguishes it from its other isomers, such as 5-nitroquinoline, 6-nitroquinoline, and 8-nitroquinoline, each of which presents a unique spectral fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) is a common method for generating a molecular ion and characteristic fragment ions, providing a definitive confirmation of its molecular weight and clues to its structure.

Expected Mass Spectrum of this compound

The EI mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 174, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the quinoline ring and the presence of the nitro group.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
174[M]⁺, Molecular ion
144[M - NO]⁺, Loss of nitric oxide
128[M - NO₂]⁺, Loss of nitrogen dioxide
116[M - NO - CO]⁺, Subsequent loss of carbon monoxide
101[C₇H₅N]⁺, Further fragmentation
Fragmentation Pathway Analysis

The fragmentation of this compound is initiated by the ionization of the molecule. The nitro group, being a significant functional group, plays a key role in the fragmentation cascade. A plausible fragmentation pathway involves the initial loss of a neutral nitro radical (•NO₂) or nitric oxide (NO), followed by the loss of other small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Caption: Plausible EI fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry

Objective: To acquire an Electron Ionization (EI) mass spectrum of this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup: A mass spectrometer equipped with an EI source is used. The ionization energy is typically set to 70 eV to induce reproducible fragmentation.

  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for solutions.

  • Data Acquisition: The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a mass range that includes the expected molecular ion, typically m/z 50-250.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is characterized by absorptions corresponding to the aromatic quinoline core and the nitro group.

Characteristic IR Absorption Bands

Table 2: Expected Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H aromatic stretchingMedium
1600-1450C=C and C=N aromatic ring stretchingMedium-Strong
1550-1475Asymmetric N-O stretching of NO₂ groupStrong
1360-1290Symmetric N-O stretching of NO₂ groupStrong
900-675C-H out-of-plane bendingStrong

The two strong absorption bands for the nitro group are highly characteristic and are a key diagnostic feature in the IR spectrum of this compound. The exact positions of the aromatic C-H bending bands can provide clues about the substitution pattern on the quinoline ring.

Experimental Protocol for IR Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid this compound.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • The fine powder is then pressed into a thin, transparent pellet using a hydraulic press. The rationale for using KBr is its transparency in the mid-IR region.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the beam path, and the spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound will show signals in the aromatic region, typically between 7.5 and 9.5 ppm. The chemical shifts and coupling patterns of the six aromatic protons are diagnostic of the 3-nitro substitution pattern. The protons on the pyridine ring (H-2 and H-4) are expected to be the most downfield due to the electron-withdrawing effects of the ring nitrogen and the nitro group.

Caption: Structure of this compound with proton numbering.

Table 3: Representative ¹H NMR Data for the this compound Scaffold (Data derived from characterization of this compound N-oxides and related derivatives, as specific data for the parent compound is not readily published in consolidated form. Chemical shifts are in ppm relative to TMS.)

ProtonMultiplicityExpected Chemical Shift (δ)
H-2d~9.4 - 9.2
H-4d~8.8 - 8.6
H-5d~8.2 - 8.0
H-8d~8.0 - 7.8
H-6t~7.8 - 7.6
H-7t~7.7 - 7.5

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals for the nine carbon atoms. The carbon atom attached to the nitro group (C-3) will be significantly affected, and its chemical shift will be a key identifier.

Table 4: Representative ¹³C NMR Data for the this compound Scaffold (Data derived from characterization of this compound N-oxides and related derivatives.)

CarbonExpected Chemical Shift (δ)
C-2~152 - 150
C-4~135 - 133
C-3~134 - 132
C-4a~129 - 127
C-5~131 - 129
C-6~130 - 128
C-7~129 - 127
C-8~128 - 126
C-8a~148 - 146
Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic compounds.

    • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak is more common.

  • Instrument Setup:

    • The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.

    • Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is typically used.

    • The spectral width is set to cover the expected range of proton signals (e.g., 0-10 ppm).

    • The acquisition time and relaxation delay are adjusted to ensure adequate signal-to-noise and accurate integration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • A wider spectral width is required (e.g., 0-160 ppm).

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans is typically required compared to ¹H NMR.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

    • Phase and baseline corrections are applied to obtain a clean spectrum.

    • The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.

    • For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Conclusion

The spectroscopic characterization of this compound through mass spectrometry, IR, and NMR provides a complete picture of its molecular structure. The molecular ion peak in the mass spectrum confirms its molecular weight, while the fragmentation pattern offers insights into its stability. The characteristic stretching frequencies of the nitro group in the IR spectrum serve as a definitive marker for this functional group. Finally, the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra allow for the unambiguous assignment of all protons and carbons, confirming the 3-nitro substitution pattern on the quinoline scaffold. This comprehensive spectroscopic profile is an indispensable tool for any scientist working with this important class of compounds.

References

  • Zhao, J., Li, P., Xia, C., & Li, F. (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. RSC Advances, 5(41), 32835-32838. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐nitro‐quinolines previous reports along with present study. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Journal of Chemical Research, 40(4), 239-246. [Link]

  • Surrey, A. R., & Cutler, R. A. (1951). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2623–2626. [Link]

  • Facile Synthesis and Photophysical Characterization of New Quinoline Dyes. (2016). Journal of the Brazilian Chemical Society, 27(10), 1845-1854. [Link]

  • PubMed. (2010). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 31(9), 1198-1204. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 3-Nitroquinoline in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-nitroquinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of anticancer activities. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action employed by this compound derivatives to induce cancer cell death. We delve into the core molecular interactions, including the critical roles of topoisomerase I poisoning and direct DNA damage, which trigger downstream cellular responses. This guide further explores the cellular consequences, such as the induction of oxidative stress, cell cycle arrest, and programmed cell death (apoptosis). Key signaling pathways modulated by these compounds are elucidated to provide a holistic understanding of their anticancer effects. Finally, this document serves as a practical resource by providing detailed, field-proven experimental protocols for researchers to investigate and validate the mechanisms of novel this compound-based compounds.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of oncology. Their versatile chemical nature allows for structural modifications that can be tailored to interact with various molecular targets within cancer cells. The introduction of a nitro group at the 3-position of the quinoline core has been shown to be a critical determinant of biological activity, often enhancing the cytotoxic and antiproliferative effects of these molecules.[1] Understanding the precise mechanisms through which these compounds exert their effects is paramount for the rational design of next-generation cancer therapeutics with improved efficacy and safety profiles. This guide aims to synthesize the current knowledge on the mechanism of action of 3-nitroquinolines, providing both foundational insights and practical methodologies for researchers in the field.

Primary Molecular Mechanisms of Action

The anticancer activity of this compound derivatives is initiated through direct interactions with key cellular components, leading to significant cellular stress and damage.

Topoisomerase I Poisoning

A primary and well-documented mechanism of action for many this compound derivatives, particularly the 3-nitroindenoisoquinolines, is the inhibition of human topoisomerase IB (Top1).[1][2][3]

  • Causality of Action : Topoisomerase I is an essential nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[4] 3-Nitroindenoisoquinolines act as "Top1 poisons" rather than suppressors.[2] They intercalate into the DNA helix at the site of Top1 activity and stabilize the covalent Top1-DNA cleavage complex.[4] This prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks which can be converted into lethal double-strand breaks when encountered by a replication fork. The nitro group at the 3-position has been identified as a key functional group for potent Top1 inhibition.[1]

Top1_Inhibition cluster_0 Normal Top1 Catalytic Cycle cluster_1 Action of this compound Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binds DNA Supercoiled_DNA->Top1_Binding Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1_Binding->Cleavage_Complex DNA_Religation DNA Religation Cleavage_Complex->DNA_Religation Trapped_Complex Trapped Ternary Complex (Drug-Top1-DNA) Cleavage_Complex->Trapped_Complex Relaxed_DNA Relaxed DNA DNA_Religation->Relaxed_DNA 3NQ This compound Derivative 3NQ->Trapped_Complex Stabilizes Replication_Fork Replication Fork Collision Trapped_Complex->Replication_Fork DSB Double-Strand Break & DNA Damage Replication_Fork->DSB

Caption: Mechanism of this compound as a Topoisomerase I Poison.

Direct DNA Damage

Beyond Top1 poisoning, 3-nitroquinolines can inflict DNA damage through other mechanisms. The carcinogen 4-nitroquinoline-1-oxide (4NQO), a related compound, is well-studied for its ability to form DNA adducts after metabolic activation.[5][6][7] Metabolic reduction of the aryl nitro group can generate highly reactive nitroso and hydroxylamine species that covalently bind to DNA, primarily at guanine and adenine residues.[2] This direct adduction disrupts the DNA helix, blocks replication and transcription, and can be highly mutagenic.

Kinase Inhibition

Certain novel this compound derivatives have been specifically designed to target and inhibit key signaling kinases. A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[8]

  • Causality of Action : In many cancers, EGFR is overexpressed and its signaling pathway is constitutively active, driving cell proliferation and survival.[8] By binding to the ATP-binding site of the EGFR kinase domain, this compound inhibitors block its autophosphorylation and the activation of downstream pro-survival pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This is particularly effective in cancer cell lines that are known to overexpress EGFR.[8]

Cellular Consequences and Downstream Effects

The primary molecular events triggered by 3-nitroquinolines lead to a cascade of cellular responses that collectively contribute to their anticancer efficacy.

Induction of Oxidative Stress

A common feature of many quinoline-based anticancer agents is their ability to induce the generation of Reactive Oxygen Species (ROS).[9]

  • Cellular Impact : Cancer cells often exist in a state of elevated basal oxidative stress. While moderate levels of ROS can promote cancer cell proliferation and survival, excessive ROS levels overwhelm the cellular antioxidant capacity, leading to damage of lipids, proteins, and DNA.[9] This severe oxidative stress can trigger cell cycle arrest and apoptosis. The generation of ROS by 3-nitroquinolines can be a direct consequence of their metabolism or a secondary effect of mitochondrial dysfunction.

Disruption of Cell Cycle Progression

By activating DNA damage checkpoints and inhibiting pro-proliferative signaling, 3-nitroquinolines effectively halt the cancer cell cycle. Arrest has been reported at various phases, including G1/S and G2/M.[9]

  • Mechanism of Arrest :

    • G1/S Arrest : DNA damage can activate checkpoints that prevent the cell from entering the S phase (DNA synthesis). This often involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21, which inhibit the cyclin E/CDK2 complexes necessary for the G1/S transition.

    • G2/M Arrest : Damage detected after DNA replication can trigger the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis. This is often mediated by the ATM/ATR kinases, which ultimately inhibit the cyclin B/CDK1 complex.

Activation of Apoptotic Cell Death

The culmination of DNA damage, oxidative stress, and cell cycle disruption is often the induction of apoptosis, or programmed cell death.[9][10] 3-Nitroquinolines have been shown to activate both intrinsic and extrinsic apoptotic pathways.

  • Intrinsic (Mitochondrial) Pathway : This is a major pathway activated by 3-nitroquinolines.[9] Cellular stress leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell.[11]

  • Extrinsic (Death Receptor) Pathway : While less commonly reported for this class of compounds, activation of death receptors on the cell surface can also initiate a caspase cascade, starting with caspase-8.

Apoptosis_Pathway 3NQ This compound DNA_Damage DNA Damage & Top1 Poisoning 3NQ->DNA_Damage ROS ROS Generation 3NQ->ROS Mitochondria Mitochondria DNA_Damage->Mitochondria ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Quantitative Data Summary

The antiproliferative activity of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a representative table summarizing such data from the literature.

Compound ClassDerivative ExampleCancer Cell LineIC50 ValueReference
Nitro-thiosemicarbazoneCompound 3aMCF-7 (Breast)Not specified, but highest activity[9]
Triazolo-quinazolineNTCHMTQHeLa (Cervical)< 4 µg/mL[12]
Indenoisoquinoline(Various)NCI-60 PanelLow nanomolar range[1]
Nitroquinoline(Various)A431, MDA-MB-468Micromolar to nanomolar[8]

Methodologies for Mechanistic Elucidation

To characterize the mechanism of action of a novel this compound derivative, a sequential and logical flow of experiments is required.

Experimental_Workflow Start Novel this compound Compound Cytotoxicity 1. In Vitro Cytotoxicity (MTT / SRB Assay) Start->Cytotoxicity Determine_IC50 Determine IC50 Value Cytotoxicity->Determine_IC50 Cell_Cycle 2. Cell Cycle Analysis (Propidium Iodide Staining) Determine_IC50->Cell_Cycle Apoptosis 3. Apoptosis Assay (Annexin V / PI Staining) Determine_IC50->Apoptosis ROS_Assay 4. ROS Measurement (DCFH-DA Assay) Determine_IC50->ROS_Assay Mechanism 5. Target-Specific Assays (e.g., Top1 Cleavage Assay) Determine_IC50->Mechanism Conclusion Elucidate Mechanism of Action Cell_Cycle->Conclusion Apoptosis->Conclusion ROS_Assay->Conclusion Mechanism->Conclusion

Caption: General Experimental Workflow for Mechanistic Studies.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a fundamental first step to determine a compound's cytotoxic or cytostatic effects. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]

  • Protocol:

    • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

    • Compound Treatment: Treat the cells with a range of concentrations of the this compound compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[15][16][17][18][19]

  • Protocol:

    • Cell Culture and Treatment: Plate cells in 6-well plates and treat with the this compound compound (e.g., at its IC50 and 2x IC50 concentrations) for 24 or 48 hours.

    • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[18][19]

    • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]

    • Incubation: Incubate in the dark at room temperature for 30 minutes.[18]

    • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Data Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in each phase.

Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23][24]

  • Causality of the Method: In early apoptosis, phosphatidylserine (PS), a phospholipid normally on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[23][24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[23] Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[20]

  • Protocol:

    • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

    • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[20][21]

    • Staining: Add FITC-conjugated Annexin V and PI to 100 µL of the cell suspension.[21]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[22][24]

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[20]

    • Interpretation:

      • Annexin V(-) / PI(-): Viable cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[25][26][27][28][29]

  • Protocol:

    • Cell Culture and Treatment: Seed cells in a suitable format (e.g., 24-well plate or 6-well plate) and treat with the this compound compound for a relevant time period (e.g., 1-6 hours).

    • Probe Loading: Remove the treatment medium, wash cells with serum-free medium or PBS, and then incubate the cells with DCFH-DA solution (e.g., 10-25 µM) for 30-60 minutes at 37°C in the dark.[26][29]

    • Mechanism of Detection: Inside the cell, esterases cleave the acetate groups from DCFH-DA, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][28]

    • Washing: Remove the probe solution and wash the cells with PBS to remove any excess probe.[27]

    • Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation ~485 nm, Emission ~535 nm).[25][26]

Topoisomerase I DNA Cleavage Assay

This biochemical assay directly assesses the ability of a compound to act as a Top1 poison by stabilizing the cleavable complex.[4][30][31][32][33]

  • Protocol Overview:

    • Substrate Preparation: A DNA oligonucleotide is uniquely end-labeled, typically with 32P.[4][32]

    • Reaction: The radiolabeled DNA substrate is incubated with purified recombinant human Top1 enzyme in the presence and absence of the test compound.[32]

    • Complex Trapping: The reaction is stopped by adding a denaturing agent (e.g., SDS), which traps the covalent Top1-DNA complexes.

    • Electrophoresis: The samples are run on a denaturing polyacrylamide gel.

    • Analysis: The gel is exposed to a phosphor screen or X-ray film. An increase in the intensity of shorter, cleaved DNA fragments in the presence of the compound indicates Top1 poisoning activity.[4]

Conclusion and Future Perspectives

The this compound scaffold is a potent pharmacophore in the development of anticancer agents. Its mechanism of action is complex and multifaceted, often involving a synergistic combination of Topoisomerase I poisoning, DNA damage, kinase inhibition, and the induction of severe cellular stress through ROS generation. These primary events converge to trigger downstream cell cycle arrest and apoptosis, leading to the effective elimination of cancer cells.

The detailed protocols provided in this guide offer a robust framework for researchers to elucidate the mechanisms of new this compound derivatives. Future research should focus on optimizing the structure-activity relationship to enhance target specificity, thereby increasing therapeutic efficacy while minimizing off-target toxicity. Furthermore, exploring the potential of these compounds in combination therapies to overcome drug resistance represents a promising avenue for their clinical translation.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Online] Available at: [Link]

  • Thirumalaivasan, N., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods Mol Biol, 1709:95-100. [Online] Available at: [Link]

  • Liu, Y., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(12): e2351. [Online] Available at: [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Online] Available at: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Online] Available at: [Link]

  • Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nat Protoc, 3(10):1537-45. [Online] Available at: [Link]

  • JoVE. DNA cleavage assay for the identification of topoisomerase I inhibitors. [Online] Available at: [Link]

  • Lu, X., et al. (2012). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacol Sin, 33(1):124-30. [Online] Available at: [Link]

  • Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nat Protoc, 3(10):1537-45. [Online] Available at: [Link]

  • ResearchGate. DNA cleavage assay for the identification of topoisomerase I inhibitors. [Online] Available at: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Online] Available at: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Online] Available at: [Link]

  • Desai, S. D., et al. (2017). Topoisomerase Assays. Curr Protoc Pharmacol, 78:3.4.1-3.4.28. [Online] Available at: [Link]

  • Luo, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12): e3661. [Online] Available at: [Link]

  • El-Benna, J., et al. (2016). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 6(1): e1698. [Online] Available at: [Link]

  • Cushman, M., et al. (2015). Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. J Med Chem, 58(10):4347-59. [Online] Available at: [Link]

  • Horton, T. MTT Cell Assay Protocol. [Online] Available at: [Link]

  • Arigo biolaboratories. ARG81192 Intracellular ROS Assay Kit (Fluorometric). [Online] Available at: [Link]

  • Mirzayans, R., et al. (1987). The response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA. Carcinogenesis, 8(8):1071-5. [Online] Available at: [Link]

  • Cushman, M., et al. (2015). Discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore. J Med Chem, 58(10):4347-59. [Online] Available at: [Link]

  • Cushman, M., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. J Med Chem, 50(17):4157-66. [Online] Available at: [Link]

  • Fischer, K., et al. (2021). Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death. Cancers (Basel), 13(15):3768. [Online] Available at: [Link]

  • ACS Publications. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3‑Nitro Toxicophore. [Online] Available at: [Link]

  • Mohan, P. S., et al. (2020). A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway. Bioorg Chem, 97:103709. [Online] Available at: [Link]

  • Ovadeková, R., et al. (2005). Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[15][16][20]triazolo[4,3-c] quinazoline on human cancer cell line HeLa. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub, 149(2):439-42. [Online] Available at: [Link]

  • Jiang, H., et al. (2020). Nitroxoline induces cell apoptosis by inducing MDM2 degradation in small‐cell lung cancer. Cancer Sci, 111(11):4207-4218. [Online] Available at: [Link]

  • Adams, J. M. (2003). Ways of dying: multiple pathways to apoptosis. Genes Dev, 17(20):2481-95. [Online] Available at: [Link]

  • ResearchGate. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. [Online] Available at: [Link]

  • Batel, R., et al. (1999). A Microplate Assay for DNA Damage Determination (Fast Micromethod)in Cell Suspensions and Solid Tissues. Anal Biochem, 270(2):195-200. [Online] Available at: [Link]

  • ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Online] Available at: [Link]

  • Zelle, B., & Bootsma, D. (1980). Repair of DNA damage after exposure to 4-nitroquinoline-1-oxide in heterokaryons derived from xeroderma pigmentosum cells. Mutat Res, 70(3):373-81. [Online] Available at: [Link]

  • Shim, J. S., et al. (2010). Nitroxoline induces apoptosis and slows glioma growth in vivo. Cancer Res, 70(24):10469-79. [Online] Available at: [Link]

  • ResearchGate. Selected quinoline based EGFR tyrosine kinase inhibitors. [Online] Available at: [Link]

  • Wang, S., et al. (2016). Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance. Sci Rep, 6:25867. [Online] Available at: [Link]

  • ResearchGate. Proposed mechanisms of anticancer activity of nitroxoline. [Online] Available at: [Link]

Sources

A Technical Guide to the Discovery of Novel 3-Nitroquinoline Compounds as Emerging Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic introduction of a nitro group at the 3-position of the quinoline core has recently unveiled a new class of compounds with significant biological potential, particularly as anticancer agents.[3] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of novel 3-nitroquinoline derivatives. We will explore the causal relationships behind synthetic strategies, delve into the mechanistic basis of their antitumor activity, and present validated protocols to empower further discovery in this promising area.

Introduction: The Rationale for this compound Exploration

While quinoline derivatives are widely explored for a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and antimalarial effects, the incorporation of a nitro group dramatically alters the molecule's electronic properties and biological profile.[1][4] The nitro group, a potent electron-withdrawing moiety, can participate in crucial molecular interactions, including hydrogen bonding and redox cycling, making it a "pharmacophore of interest".[5] The discovery that 3-nitroquinolines exhibit potent antiproliferative effects against cancer cell lines, particularly those overexpressing the Epidermal Growth Factor Receptor (EGFR), has established this scaffold as a promising new template for the development of targeted anticancer therapies.[3]

This guide is structured to follow a logical drug discovery workflow, from initial chemical synthesis to biological validation and structure-activity relationship (SAR) analysis, providing the foundational knowledge required to innovate within this chemical space.

Synthetic Strategies: Building the this compound Core

The successful synthesis of a diverse library of 3-nitroquinolines is the first critical step in the discovery process. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, and reaction scalability.

Strategy 1: Copper-Catalyzed [4+2] Cycloaddition

A highly efficient and versatile method involves the copper-catalyzed reaction between readily available anthranils (2,1-benzisoxazoles) and nitro-olefins. This approach proceeds via a [4+2] cycloaddition mechanism under mild conditions.[6]

  • Expertise & Causality : The use of a copper catalyst is pivotal. It facilitates the reaction at lower temperatures, which is essential for tolerating a wide range of functional groups on both the anthranil and nitro-olefin precursors. This tolerance allows for the rapid generation of a structurally diverse compound library, which is fundamental for effective SAR studies.

G cluster_reactants Reactants Anthranil Substituted Anthranil Addition [4+2] Cycloaddition Anthranil->Addition Nitroolefin Substituted Nitro-olefin Nitroolefin->Addition Catalyst Copper Catalyst (e.g., Cu(OTf)2) Catalyst->Addition Catalyzes Product This compound Derivative Addition->Product

Caption: Copper-catalyzed synthesis of 3-nitroquinolines.

Strategy 2: Condensation and Aromatization

Another robust method involves the reaction of 2-aminobenzaldehyde derivatives with conjugated nitro-olefins, such as β-nitrostyrenes.[7] This reaction typically proceeds in the presence of a base catalyst (e.g., DABCO) to form an intermediate 2-aryl-3-nitro-1,2-dihydroquinoline. Subsequent oxidation using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the final aromatic this compound.[7]

  • Trustworthiness & Self-Validation : This two-step process allows for the isolation and characterization of the dihydroquinoline intermediate. This provides a critical validation point to confirm the reaction's progress before proceeding to the final, often irreversible, aromatization step.

Biological Evaluation: Uncovering Anticancer Potential

The primary therapeutic promise of 3-nitroquinolines lies in their anticancer activity.[3][8][9] A systematic approach to biological evaluation is essential to identify potent lead compounds and elucidate their mechanism of action.

Mechanism of Action: EGFR Kinase Inhibition

Several novel this compound derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[3] EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation, angiogenesis, and metastasis in many human cancers.[3] Therefore, inhibiting its activity is a clinically validated strategy for cancer treatment.

  • Authoritative Grounding : The inhibitory activity of these compounds has been demonstrated in cell lines known to overexpress EGFR, such as the human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines.[3] The compounds bind to the catalytic domain of the receptor, preventing the downstream signaling cascade that promotes uncontrolled cell growth.

G cluster_membrane Cell Membrane cluster_drug cluster_pathway Intracellular Signaling EGFR EGFR Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Pathway Phosphorylates Nitroquinoline This compound Compound Nitroquinoline->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Promotes EGF EGF Ligand EGF->EGFR Binds & Activates

Caption: Inhibition of the EGFR signaling pathway by 3-nitroquinolines.

Structure-Activity Relationship (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is the engine of drug optimization.[10][11] For 3-nitroquinolines, SAR studies have revealed key structural features that govern their potency.

  • Key Insight : The nature and position of substituents on the quinoline ring system profoundly impact antiproliferative activity. While a comprehensive SAR is still emerging for this specific class, general principles from related quinoline antagonists suggest that substitutions at the 5-, 6-, and 7-positions can enhance potency, whereas substitution at the 8-position may be detrimental.[12] The initial studies on 3-nitroquinolines as EGFR inhibitors have focused on substitutions emanating from the core, and further exploration of the benzene ring portion is a logical next step for lead optimization.[3]

Quantitative Biological Data

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Citation
3a 6-nitro-1-(4-methoxybenzyl)...MCF-7 (Breast Cancer)Potent (Apoptosis: 54.4%)[8]
2b 3-Bromo-6-nitro-1-(1-phenylethyl)...K-562 (Leukemia)Active[8]
8i 4-hydroxy-5,6,7-trichloro...NMDA Receptor Binding0.220[12]
11 2-Cyano-N-(quinolin-3-yl)...MCF-7 (Breast Cancer)29.8[9]
Various N/AA431, MDA-MB-468Micromolar to Nanomolar[3]

Table Note: This table consolidates data from multiple studies to illustrate the range of activities and cell lines tested. Direct comparison of IC₅₀ values should be done with caution unless the assays were performed under identical conditions.

Experimental Protocols: A Self-Validating Framework

The following protocols are provided as a trusted starting point for synthesizing and evaluating novel this compound compounds.

Protocol: Synthesis of a 2-Aryl-3-Nitroquinoline via Condensation-Oxidation

This protocol is adapted from the general methodology described for the reaction of 2-aminobenzaldehydes with β-nitrostyrenes.[7]

Objective: To synthesize 2-phenyl-3-nitroquinoline.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • β-Nitrostyrene (1.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol)

  • Ethanol (10 mL)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol)

  • Dichloromethane (DCM) (15 mL)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Intermediate Formation: To a solution of 2-aminobenzaldehyde (1.0 mmol) and β-nitrostyrene (1.0 mmol) in ethanol (10 mL), add DABCO (0.2 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The crude residue is the 2-phenyl-3-nitro-1,2-dihydroquinoline intermediate.

  • Validation Checkpoint: At this stage, a small sample should be analyzed by ¹H NMR and Mass Spectrometry to confirm the formation of the dihydroquinoline intermediate before proceeding.

  • Aromatization: Dissolve the crude intermediate in DCM (15 mL). Add DDQ (1.2 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the complete consumption of the intermediate.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-phenyl-3-nitroquinoline.

  • Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is a widely accepted method for measuring drug-induced cytotoxicity in cancer cell lines, as utilized in the evaluation of 3-nitroquinolines.[3]

Objective: To determine the IC₅₀ value of a test compound against the A431 human cancer cell line.

Materials:

  • A431 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Step-by-Step Procedure:

  • Cell Seeding: Plate A431 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO).

  • Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 25 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Cell Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The discovery of this compound compounds as potent anticancer agents, particularly as EGFR inhibitors, marks a significant advancement in the field.[3] The synthetic methodologies are robust, allowing for the creation of diverse chemical libraries necessary for rigorous drug discovery campaigns.[6][7] The path forward involves a multi-pronged approach:

  • Lead Optimization: Expanding the SAR by synthesizing new analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism Elucidation: Investigating potential off-target effects and exploring other biological targets beyond EGFR.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

This guide provides the core technical knowledge and validated protocols to empower researchers to contribute to this exciting and rapidly evolving field. The this compound scaffold holds considerable promise, offering a fresh starting point for the development of next-generation targeted therapies.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed.
  • Synthesis of 3‐nitro‐quinolines previous reports along with present study.
  • Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)
  • The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society.
  • Synthesis of New Quinolinones from 3-Nitropyranoquinolinones.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
  • Synthesis of nitroquinoline derivatives 9.
  • Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Review on recent development of quinoline for anticancer activities. ScienceDirect.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Biological activities of quinoline deriv
  • Structures Activity Rel
  • Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. MedChemExpress.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds.
  • Structure--activity rel
  • Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed.
  • An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines and 3-Nitroquinolines. The Journal of Organic Chemistry.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

Sources

An In-depth Technical Guide to 3-Nitroquinoline: Molecular Structure, Properties, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-nitroquinoline, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry, drug development, and organic synthesis. We will delve into its core molecular features, physicochemical properties, synthesis, reactivity, and its emerging role in biomedical research, supported by field-proven insights and methodologies.

Molecular Structure and Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle, with a nitro group substituted at the C3 position. This substitution profoundly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

Core Molecular Structure

The fundamental structure of this compound consists of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom in the pyridine ring and the strongly electron-withdrawing nitro group are the key determinants of its chemical behavior.

IdentifierValueSource
Molecular Formula C₉H₆N₂O₂[1][2]
Molecular Weight 174.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 17576-53-3[1]
SMILES C1=CC=C2C(=C1)C=C(C=N2)[O-][1]
InChI InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H[1]
InChIKey ZXVRNZRQQRBDLX-UHFFFAOYSA-N[1]
Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions. The nitro group imparts a significant dipole moment and increases the polarity of the molecule.

PropertyValueSource
Melting Point 130 °C[3]
LogP (Octanol/Water) 1.97[3]
Topological Polar Surface Area 58.7 Ų[1]
Dipole Moment 4.21 D[3]

Synthesis and Reactivity

The synthesis of this compound and its derivatives is an active area of research, driven by the quest for novel bioactive molecules. Understanding its reactivity is key to designing new synthetic routes and comprehending its metabolic fate.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of 3-nitroquinolines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Copper-Catalyzed [4+2] Cycloaddition: A modern and efficient approach involves the copper-catalyzed reaction of nitroolefins with anthranils.[4][5] This method offers a direct route to substituted 3-nitroquinolines under mild conditions. The causality behind this experimental choice lies in the ability of the copper catalyst to facilitate the cycloaddition, leading to high yields and good functional group tolerance.

Synthesis Nitroolefin Nitroolefin Intermediate [4+2] Cycloaddition Intermediate Nitroolefin->Intermediate Anthranil Anthranil Anthranil->Intermediate Catalyst Copper Catalyst Catalyst->Intermediate Catalysis Product This compound Derivative Intermediate->Product Aromatization

Figure 1: Copper-Catalyzed Synthesis of 3-Nitroquinolines.

Nitration of Quinoline Derivatives: Direct nitration of the quinoline ring can be challenging due to the deactivating effect of the pyridine nitrogen. However, substituted quinolines, such as 4-hydroxyquinoline, can be effectively nitrated to yield the corresponding 3-nitro derivatives.[6]

Experimental Protocol: Synthesis of 3-Nitro-4-hydroxyquinoline [6]

  • Reaction Setup: To a solution of 4-hydroxyquinoline (0.18 mol) in propionic acid (250 mL), heat the mixture to approximately 125 °C.

  • Nitration: Add nitric acid (70% aqueous solution, 0.36 mol) dropwise with constant stirring. The elevated temperature is necessary to overcome the activation energy for the nitration of the deactivated ring.

  • Reaction Completion: After the addition is complete, maintain the stirring at 125 °C for an additional 10 minutes to ensure the reaction goes to completion.

  • Isolation: Allow the reaction mixture to cool to room temperature, then dilute with ethanol to precipitate the product.

  • Purification: Filter the precipitated solid and wash sequentially with ethanol, water, and then ethanol again to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified solid to obtain 3-nitro-4-hydroxyquinoline as a light yellow powder.

Chemical Reactivity

The electron-deficient nature of the quinoline ring, exacerbated by the nitro group at the 3-position, governs its reactivity.

  • Nucleophilic Aromatic Substitution: The C2 and C4 positions are activated towards nucleophilic attack.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization and the synthesis of 3-aminoquinoline derivatives.[7] This transformation is often a key step in the synthesis of biologically active compounds.

  • Diels-Alder Reactions: The C3-C4 double bond, activated by the nitro group, can participate as a dienophile in Diels-Alder reactions, allowing for the construction of more complex fused ring systems.[8]

Biological Activities and Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[9][10] The introduction of a nitro group at the 3-position has led to the discovery of compounds with potent and specific biological effects.

Anticancer Activity

Derivatives of this compound have emerged as a promising new class of anticancer agents.[11] Their mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR): Several this compound derivatives have been shown to be potent inhibitors of EGFR, a receptor tyrosine kinase that is overexpressed in many types of cancer.[11] The nitro group is thought to play a crucial role in the binding of these compounds to the ATP-binding site of the EGFR kinase domain.

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Signal Transduction Nitroquinoline This compound Derivative Nitroquinoline->EGFR Inhibition

Figure 2: Mechanism of Action of this compound Derivatives as EGFR Inhibitors.

Metabolism

The in vivo efficacy and potential toxicity of this compound derivatives are heavily influenced by their metabolic fate. The nitro group is a key site for metabolic transformation.

Nitroreduction: A critical metabolic pathway for nitroaromatic compounds is nitroreduction, which can be catalyzed by various enzymes, including NADPH:quinone oxidoreductase (NQO1) and cytochrome P450 reductases.[12] This process can lead to the formation of reactive intermediates that may contribute to both the therapeutic effects and the toxicity of the parent compound.

Aldehyde Oxidase (AO) Metabolism: Quinoline-containing drugs are known substrates for aldehyde oxidase (AO).[13] The metabolism by AO can lead to the formation of hydroxylated metabolites, which may have altered biological activity and pharmacokinetic properties.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the characterization, quantification, and metabolic profiling of this compound and its derivatives.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorse techniques for the analysis of this compound.

HPLC-UV Protocol (Adapted for this compound): [14][15]

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid to ensure good peak shape. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C for reproducible retention times.

  • Detection: UV detection at wavelengths corresponding to the absorbance maxima of this compound (e.g., 254 nm and 320 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Mass Spectrometry

Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is indispensable for the structural elucidation of metabolites and for sensitive quantification.[16] Electron ionization (EI) mass spectra of quinoline derivatives typically show a prominent molecular ion peak.[17][18]

Conclusion

This compound is a molecule with a rich chemistry and a growing importance in the field of drug discovery. Its unique electronic properties, conferred by the nitro group on the quinoline scaffold, make it a valuable building block for the synthesis of novel bioactive compounds, particularly in the area of oncology. A thorough understanding of its synthesis, reactivity, and metabolic pathways, supported by robust analytical methodologies, is crucial for unlocking its full therapeutic potential.

References

  • ResearchGate. Synthesis of 3‐nitro‐quinolines previous reports along with present study.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25551, this compound.[Link]

  • PubMed. Discovering novel 3-nitroquinolines as a new class of anticancer agents.[Link]

  • PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline.[Link]

  • Mol-Instincts. This compound.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 316988, 3-Nitro-4-quinolinol.[Link]

  • Journal of the American Chemical Society. The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79286, Quinoline, 3-bromo-8-nitro-.[Link]

  • LookChem. Cas 5443-79-8,3-nitro-2-phenylquinoline.[Link]

  • MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.[Link]

  • LookChem. 3-Nitro-6,8-dibromoquinoline.[Link]

  • Stenutz. This compound.[Link]

  • ResearchGate. Synthesis of nitroquinoline derivatives 9.[Link]

  • National Center for Biotechnology Information. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.[Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline.[Link]

  • PubMed. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach.[Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES.[Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.[Link]

  • PubMed. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect.[Link]

  • Journal of the American Chemical Society. Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline1.[Link]

  • NIST. Quinoline, 8-nitro-.[Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule.[Link]

  • PubMed. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective.[Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Nitroquinoline is an aromatic organic compound with the chemical formula C₉H₆N₂O₂.[1] It belongs to the quinoline family, a class of heterocyclic compounds that are scaffolds for many synthetic compounds with diverse pharmacological activities. While structurally related compounds are investigated in medicinal chemistry, this compound itself is primarily used in research and development settings. Its nitro group significantly influences its chemical reactivity and, critically, its toxicological profile. This guide provides a comprehensive overview of its hazards and detailed protocols for its safe handling, storage, and disposal, ensuring the protection of laboratory personnel and the environment.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent risks of a chemical is the foundation of safe laboratory practice. While specific GHS classification for this compound is not consistently available across all supplier SDS, the data for closely related nitroquinoline isomers and nitroaromatic compounds provide a strong basis for a conservative and cautious approach.

GHS Classification and Associated Hazards:

The primary and most severe hazard associated with nitroquinolines is their potential carcinogenicity. For instance, the closely related isomer 4-Nitroquinoline 1-oxide is classified as Carcinogenicity (Category 1B) , with the hazard statement H350: May cause cancer .[2] This classification is based on substantial evidence from animal studies and necessitates the highest level of precaution. Researchers should treat this compound with the same level of concern as a confirmed carcinogen.

Other related nitroquinoline compounds exhibit a range of acute and chronic hazards that must be considered:

  • Acute Toxicity: Many nitro-substituted aromatic compounds are toxic if swallowed, inhaled, or in contact with skin.[3][4] Hazard statements such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) are common for this class of chemicals.[3]

  • Skin and Eye Irritation: Direct contact can cause skin irritation (H315) and serious eye irritation or damage (H319/H318).[3][5]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory irritation (H335).[3][5]

  • Organ Toxicity: Prolonged or repeated exposure to some nitroaromatics may cause damage to organs such as the liver, kidneys, and blood.

The causality behind these hazards lies in the metabolic activation of the nitro group within the body, which can lead to the formation of reactive intermediates that bind to DNA and other macromolecules, inducing mutations and cellular damage. This genotoxic potential is the underlying mechanism for the observed carcinogenicity in related compounds.[6]

Summary of Potential Hazards (Based on Analogues):

Hazard ClassGHS Hazard CodeDescriptionPrecautionary Rationale
Carcinogenicity H350May cause cancer Assumed risk based on potent analogues. Requires stringent containment to prevent any exposure.
Acute Toxicity (Oral, Dermal, Inhalation) H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled Prevents immediate health crises. Mandates use of gloves, lab coats, and respiratory protection.
Skin Corrosion/Irritation H315Causes skin irritationNecessitates glove use and immediate washing upon contact to prevent local tissue damage.
Serious Eye Damage/Irritation H319Causes serious eye irritationRequires use of safety goggles or face shields to prevent irreversible eye damage.
Specific Target Organ Toxicity H335, H373May cause respiratory irritation; May cause damage to organs through prolonged exposureRequires handling in a fume hood and minimizing exposure quantity and duration.

Section 2: Risk Assessment and Hierarchy of Controls

Before any work with this compound begins, a formal risk assessment must be conducted. This process involves identifying the hazards, evaluating the risks associated with the specific experimental procedures, and implementing control measures. The hierarchy of controls must be applied, prioritizing the most effective measures first.

Risk_Control_Hierarchy cluster_0 Hierarchy of Controls for this compound cluster_1 Specific Control Measures Elimination Elimination (Not Feasible - Required for Research) Substitution Substitution (Use a less hazardous analogue if possible) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs & Training) Engineering->Administrative Eng_Controls • Certified Chemical Fume Hood • Designated Work Area • Analytical balances in ventilated enclosures Engineering->Eng_Controls PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Least Effective Admin_Controls • Standard Operating Procedures (SOP) • Mandatory Training Records • Restricted Access to Authorized Personnel • Store Locked Up (P405) Administrative->Admin_Controls PPE_Controls • Nitrile Gloves (double-gloving recommended) • Chemical Splash Goggles & Face Shield • Impervious Lab Coat • N95/P100 Respirator (for weighing solids) PPE->PPE_Controls

Caption: Hierarchy of controls for managing risks associated with this compound.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous chemical should be considered, but if this compound is essential, proceed with higher-level controls.

  • Engineering Controls (Primary Barrier): The most critical control is to handle the substance in a way that prevents it from entering the operator's breathing zone or coming into contact with their skin.

    • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.

    • Ventilated Enclosures: For weighing solid material, a ventilated balance enclosure or a powder containment hood provides superior protection against inhaling fine particulates.

    • Designated Area: A specific area within the lab should be designated for work with carcinogens. This area should be clearly marked, and access should be restricted.

  • Administrative Controls (Safe Work Practices):

    • Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs must be written, reviewed, and approved before work begins.[7]

    • Training: All personnel must be trained on the specific hazards of this compound, the contents of the SDS, and the lab-specific SOPs. This training must be documented.

    • Restricted Access: Only authorized and trained personnel should be allowed in the designated area where the compound is handled.

    • Storage: The compound must be stored locked up (P405) in a designated, well-ventilated, and clearly labeled cabinet.[2][8]

  • Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential but should never be the primary means of protection.

    • Gloves: Wear compatible chemical-resistant gloves (nitrile is generally acceptable, but consult a glove compatibility chart). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.

    • Eye Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[9] A face shield should be worn in addition to goggles when there is a significant splash risk.

    • Body Protection: A lab coat, preferably one that is impervious and has long sleeves and tight cuffs, must be worn.[10] This coat should be dedicated to work with carcinogens and laundered separately.

    • Respiratory Protection: For weighing operations outside of a ventilated enclosure, a respirator (e.g., N95 or higher) is required to prevent inhalation of fine dust particles.[7]

Section 3: Step-by-Step Handling and Experimental Protocols

Adherence to meticulous protocols is non-negotiable. The causality is clear: deviations from protocol increase the probability of exposure and adverse health outcomes.

Protocol 1: Weighing and Preparing a Stock Solution

  • Preparation:

    • Don all required PPE (double gloves, goggles, face shield, impervious lab coat).

    • Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

    • Decontaminate the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and lay down absorbent, plastic-backed bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortex mixer) inside the hood.

  • Weighing the Solid:

    • Perform this step in a ventilated balance enclosure or within the fume hood.

    • Carefully open the container of this compound. Avoid creating dust.

    • Using a dedicated spatula, carefully transfer the approximate amount of solid to a tared weigh boat or directly into the receiving vial.

    • Securely close the primary container.

    • Record the exact weight.

  • Solubilization:

    • Inside the fume hood, carefully add the desired solvent to the vial containing the this compound solid.

    • Cap the vial securely.

    • Mix using a vortex or sonicator until fully dissolved.

  • Cleanup:

    • Carefully dispose of the weigh boat, disposable spatula tips, and contaminated bench paper into a dedicated, labeled hazardous waste bag located inside the fume hood.

    • Wipe the external surface of the solution vial with a solvent-dampened towel to remove any potential contamination.

    • Wipe down the work surface and any equipment used. Dispose of the cleaning materials as hazardous waste.

    • Remove outer gloves and dispose of them in the hazardous waste bag before leaving the fume hood.

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate the consequences of an incident. All personnel must be familiar with these procedures and the location of emergency equipment.

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Start INCIDENT OCCURS Spill_Alert Alert others in the area. Evacuate if necessary. Start->Spill_Alert Exposure_Type Exposure Type? Start->Exposure_Type Spill_PPE Don appropriate PPE (respirator, double gloves, etc.) Spill_Alert->Spill_PPE Spill_Contain Contain the spill. Cover with absorbent material. Spill_PPE->Spill_Contain Spill_Clean Collect material into a labeled hazardous waste container. Spill_Contain->Spill_Clean Spill_Decon Decontaminate the area. Spill_Clean->Spill_Decon Skin_Contact SKIN/CLOTHING Remove contaminated clothing. Flush with water for 15 min. Exposure_Type->Skin_Contact Skin Eye_Contact EYES Flush with eyewash for 15 min, holding eyelids open. Exposure_Type->Eye_Contact Eyes Inhalation INHALATION Move to fresh air. Exposure_Type->Inhalation Inhalation Medical Seek Immediate Medical Attention. Bring the SDS. Skin_Contact->Medical Eye_Contact->Medical Inhalation->Medical

Caption: Decision workflow for responding to this compound emergencies.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the area if the spill is large or if dust is generated.

  • Contain: Prevent the spill from spreading or entering drains.[2] Cover liquid spills with a non-reactive absorbent material (e.g., sand, vermiculite).[11] For solid spills, avoid creating dust; gently cover with a damp paper towel if appropriate.

  • Cleanup: Wearing appropriate PPE (including respiratory protection), carefully collect the absorbed material or solid using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[8][9]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[11][12] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[8][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[8][10] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water and have the person drink one or two glasses of water.[2] Seek immediate medical attention.[13]

In Case of Fire:

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8][10]

  • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous combustion products like nitrogen oxides (NOx) and carbon monoxide (CO).[2][13][14]

Section 5: Waste Disposal

All waste contaminated with this compound is considered hazardous waste. The principle of cradle-to-grave responsibility applies; the generating laboratory is responsible for ensuring its proper disposal.

  • Segregation: All contaminated materials (gloves, bench paper, pipette tips, vials, excess material) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").

  • Disposal: The material must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[10][13] Do not discharge to sewer systems.[10]

References

  • This compound | C9H6N2O2 . PubChem, National Institutes of Health. [Link]

  • 3-Nitro-4-quinolinol | C9H6N2O3 . PubChem, National Institutes of Health. [Link]

  • Section 3: Emergency Procedures . Princeton University Environmental Health and Safety. [Link]

  • Emergency Response Plan . Active AgriScience. [Link]

  • Standard Operating Procedure: 4-Nitroquinoline-1-oxide . University of Georgia Research. [Link]

  • 3-Nitro-quinoline 1-oxide Safety Data Sheets(SDS) . LookChem. [Link]

  • Safety Data Sheet: 3-Nitroaniline . Carl ROTH. [Link]

  • Known and Probable Human Carcinogens . American Cancer Society. [Link]

  • Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats . PubMed, National Library of Medicine. [Link]

  • GHS SDS for 6-nitroquinoline . XiXisys. [Link]

  • General Remarks - Styrene, Styrene-7,8-oxide, and Quinoline . IARC Monographs, NCBI Bookshelf. [Link]

Sources

Physical and chemical properties of 3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Nitroquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile functionalization potential have made it a "privileged structure" in drug discovery.[1] Within this important class of heterocycles, this compound emerges as a compound of significant interest. The introduction of a strongly electron-withdrawing nitro group at the 3-position profoundly alters the electronic landscape of the quinoline ring system, unlocking unique avenues for chemical synthesis and imparting notable biological activities.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical characteristics, explore its chemical reactivity with mechanistic insights, detail relevant experimental protocols, and discuss its applications, particularly in the realm of anticancer agent development.

Caption: Chemical Structure of this compound.

Section 1: Core Physicochemical Characteristics

The fundamental physical and chemical properties of a compound are critical for its application in synthesis, formulation, and biological assays. While some experimental data for this compound is sparse in the literature, its properties can be reliably predicted and understood in the context of its structure and related analogues.

PropertyValueSource(s)
CAS Number 17576-53-3; 12408-11-6[2][3]
Molecular Formula C₉H₆N₂O₂[2][3]
Molecular Weight 174.16 g/mol [2][4]
Appearance Expected to be a yellow to light-brown solid.Inferred from[5]
Melting Point Not consistently reported.[3]
Boiling Point Not consistently reported.[3]
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from[4]
pKa (Predicted) -1.26 ± 0.30 (for the protonated quinoline nitrogen)[6]

Spectral Data Insights: Characterization of this compound relies heavily on modern spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation. The proton signals on the quinoline ring are expected to be in the aromatic region (typically 7.5-9.0 ppm), with significant downfield shifts for protons near the electron-withdrawing nitro group. ¹³C NMR data is available in public databases such as PubChem.[2]

  • Mass Spectrometry: Provides the exact molecular weight (174.0429 g/mol for the monoisotopic mass), confirming the elemental composition.[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the C-NO₂ group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively) and characteristic C=C and C=N stretching frequencies for the aromatic system.

Section 2: Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is a fascinating interplay between the electron-deficient pyridine ring and the powerful electron-withdrawing nitro group. This combination dictates the regioselectivity and feasibility of various transformations.

Electronic Effects: A Tale of Two Deactivators

The quinoline nucleus itself is electron-deficient due to the electronegative nitrogen atom, making the pyridine ring less reactive toward electrophiles than the fused benzene ring.[7] The addition of a nitro group at the 3-position—one of the strongest deactivating groups—further depletes the ring of electron density. This has two major consequences:

  • Electrophilic Substitution is Severely Hindered: The entire heterocyclic system is strongly deactivated, making electrophilic attack difficult and requiring harsh reaction conditions.

  • Nucleophilic Substitution is Activated: The ring becomes highly susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrogen (C2 and C4), as the negative charge of the intermediate can be stabilized by the nitrogen atom.[7][8]

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the this compound system makes it an excellent substrate for SNAr reactions, especially if a good leaving group (like a halide) is present at the C2 or C4 position. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer complex as an intermediate.[9]

Even without a traditional leaving group, this compound can undergo a special type of SNAr known as the Vicarious Nucleophilic Substitution of Hydrogen (VNS) .[9][10] In this reaction, a nucleophile attacks a hydrogen-bearing carbon atom, and the nitro group is essential for stabilizing the intermediate and facilitating the subsequent elimination steps.[10] This powerful reaction allows for the direct C-H functionalization of the electron-deficient ring.[10]

Caption: General Mechanism of SNAr on a Nitroquinoline Scaffold.

Reduction of the Nitro Group

One of the most synthetically valuable reactions of this compound is the reduction of its nitro group to form 3-aminoquinoline. This transformation is a gateway to a wide range of derivatives, as the resulting amino group can be readily functionalized. The reduction can be achieved using various established methods for aromatic nitro compounds.[11]

Commonly Employed Reducing Systems:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[11]

  • Dissolving Metal Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl or acetic acid) are highly effective.[11][12]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst.

  • Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) are also widely used.

The choice of reagent is critical and depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Caption: Synthesis of 3-Aminoquinoline via Nitro Reduction.

Electrophilic Aromatic Substitution

As previously mentioned, electrophilic substitution on this compound is challenging. The pyridine nitrogen deactivates the heterocyclic ring, and the 3-nitro group deactivates both rings. Any potential reaction would require forcing conditions (high temperature, strong acids) and would be expected to occur on the less deactivated carbocyclic (benzene) ring, primarily at the C5 and C8 positions, analogous to quinoline itself.[7]

Section 3: Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be approached through several routes. Modern methods often employ metal catalysis to achieve high efficiency and regioselectivity. For instance, copper-catalyzed [4+2] cycloaddition reactions between anthranils and nitro-olefins have been reported as an effective method.[13]

For instructional purposes, we present a detailed protocol for the synthesis of a closely related and synthetically important precursor, 3-nitro-4-hydroxyquinoline, via the direct nitration of 4-hydroxyquinoline. This protocol illustrates a fundamental transformation in this chemical space.

Detailed Experimental Protocol: Synthesis of 3-Nitro-4-hydroxyquinoline[14]

Causality: This protocol utilizes the fact that the hydroxyl group at C4 is a strong activating group, which facilitates the electrophilic nitration reaction despite the deactivating nature of the quinoline nitrogen. The reaction is directed to the C3 position. Propionic acid serves as a suitable solvent that can tolerate the strong acid and high temperatures required.

Methodology:

  • Reaction Setup: To 250 mL of propionic acid in a suitable reaction flask, add 26.2 g (0.18 mol) of 4-hydroxyquinoline.

  • Heating: Heat the resulting solution to approximately 125 °C with stirring.

  • Nitration: Add 16.0 mL of 70% nitric acid (0.36 mol) dropwise to the heated solution while maintaining vigorous stirring. The controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 125 °C for an additional 10 minutes.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethanol to precipitate the product.

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the collected solid sequentially with ethanol, water, and finally ethanol again to remove residual acid and impurities.

  • Drying: Dry the purified solid to yield 3-nitro-4-hydroxyquinoline as a light yellow powder (27.7 g, 86% yield).

G cluster_workflow Synthesis Workflow A 1. Dissolve 4-Hydroxyquinoline in Propionic Acid B 2. Heat to 125 °C A->B C 3. Add Nitric Acid (Dropwise) B->C D 4. Stir at 125 °C for 10 min C->D E 5. Cool to Room Temp D->E F 6. Precipitate with Ethanol E->F G 7. Filter Solid F->G H 8. Wash (Ethanol, Water, Ethanol) G->H I 9. Dry Product H->I

Caption: Workflow for the Synthesis of 3-Nitro-4-hydroxyquinoline.

Section 4: Applications in Drug Discovery and Development

The this compound scaffold is not merely a synthetic curiosity; it is a validated pharmacophore with significant potential in oncology.

Anticancer Activity: Targeting EGFR

A pivotal study identified novel this compound derivatives as a new class of potent antiproliferative agents.[14] The research focused on designing molecules to inhibit the epidermal growth factor receptor (EGFR), a kinase that is overexpressed in many human cancers and is a key driver of tumor growth.[14] Several synthesized this compound compounds demonstrated significant inhibitory activity against EGFR-overexpressing human cancer cell lines, with IC₅₀ values in the micromolar and even nanomolar range.[14] This work establishes the this compound core as a promising template for the development of next-generation anticancer agents.[14]

Broader Biological Context of Nitroquinolines

The broader family of nitroquinolines has a rich history in medicinal chemistry, exhibiting a wide spectrum of biological activities.

  • Antibacterial Agents: Nitroxoline (8-hydroxy-5-nitroquinoline) is an established oral antibacterial drug used for treating urinary tract infections.[15][16]

  • Antiparasitic Activity: Nitroxoline has also been investigated for its activity against various protozoan parasites, including those responsible for Chagas disease.[17]

  • Antifungal and Antiprotozoal Effects: The nitro group is essential for the antimicrobial activity of many classes of drugs, and nitroquinolines are no exception.[16]

This diverse bioactivity underscores the value of the nitro-substituted quinoline scaffold in addressing various therapeutic challenges.

Section 5: Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. GHS classifications for similar compounds suggest they may be harmful if swallowed and can cause skin and eye irritation.[18][19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

  • ResearchGate. Synthesis of 3‐nitro‐quinolines previous reports along with present study.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25551, this compound.[Link]

  • LookChem. Cas 5443-79-8, 3-nitro-2-phenylquinoline.[Link]

  • PubMed. Discovering novel 3-nitroquinolines as a new class of anticancer agents.[Link]

  • PrepChem.com. Synthesis of 3-nitro-4-hydroxyquinoline.[Link]

  • Molbase. This compound - 12408-11-6.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 316988, 3-Nitro-4-quinolinol.[Link]

  • Journal of the American Chemical Society. The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives.[Link]

  • National Center for Biotechnology Information. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.[Link]

  • National Center for Biotechnology Information. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.[Link]

  • ResearchGate. Synthesis of nitroquinoline derivatives 9.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11829, 5-Nitroquinoline.[Link]

  • MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.[Link]

  • Molbase. 2-ethyl-3-nitroquinoline.[Link]

  • PubMed. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11830, 8-Nitroquinoline.[Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.[Link]

  • LookChem. Nitroquinoline as an oral antibacterial drug for the treatment of urinary tract infections.[Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.[Link]

  • Wikipedia. Reduction of nitro compounds.[Link]

  • Quora. Why does nucleophilic substitution in isoquinoline favour at position 1?[Link]

  • MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.[Link]

  • YouTube. Reactivity of Quinoline.[Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule.[Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.[Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.[Link]

Sources

Section 1: Core Identification and Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Nitroquinoline: Properties, Synthesis, and Applications in Drug Discovery

This compound is a heterocyclic aromatic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its rigid bicyclic structure, derived from quinoline, combined with the potent electron-withdrawing properties of the nitro group at the C3 position, imparts unique reactivity and biological activity. The International Chemical Identifier (InChI) system provides an unambiguous, standardized representation of the molecule, with the hashed InChIKey serving as its unique digital fingerprint for database indexing and retrieval. The primary identifier for this compound is the InChIKey: ZXVRNZRQQRBDLX-UHFFFAOYSA-N [1].

The quinoline scaffold is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, diverse biological targets.[2] The introduction of a nitro group significantly modulates the electronic profile of the quinoline ring, influencing its metabolic stability, receptor binding affinity, and potential as a synthetic precursor for further functionalization, particularly for the introduction of an amino group via reduction.

Table 1: Core Molecular Identifiers for this compound

Identifier Type Value Reference
InChIKey ZXVRNZRQQRBDLX-UHFFFAOYSA-N [1]
InChI InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H [1]
SMILES C1=CC=C2C(=C1)C=C(C=N2)[O-] [1]
IUPAC Name This compound [1]
Molecular Formula C9H6N2O2 [1]

| CAS Number | 17576-53-3, 12408-11-6 |[1][3] |

Caption: 2D structure of this compound.

Section 2: Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility and membrane permeability to reactivity. For this compound, most publicly available data are computationally derived, providing a valuable baseline for experimental design.

Table 2: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Weight 174.16 g/mol [1]
XLogP3 2.1 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor Count 3 [1]
Rotatable Bond Count 1 [1]

| Polar Surface Area | 58.7 Ų |[1] |

Spectroscopic analysis provides the empirical foundation for structure confirmation and purity assessment. The key features for this compound are summarized below.

Table 3: Key Spectroscopic Data for this compound

Technique Key Features and Interpretation Source
¹³C NMR Expected to show 9 distinct signals for the aromatic carbons. The carbon at the C3 position, directly attached to the nitro group, would be significantly deshielded. [1]
¹H NMR Aromatic protons are expected in the 7-9 ppm range. The proton at C2, adjacent to both the ring nitrogen and the C3-nitro position, would likely be the most deshielded proton. [4]
IR Spectroscopy Strong, characteristic asymmetric and symmetric stretching bands for the N-O bonds of the nitro group are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. [4][5]
UV-Vis Spectroscopy Max absorption reported at 275 nm, 301 nm, and 315 nm. These absorptions correspond to π→π* transitions within the aromatic system. [5]

| Mass Spectrometry | A prominent molecular ion peak (M⁺) at an m/z ratio of 174, corresponding to the molecular weight. |[4][5] |

Section 3: Synthesis and Mechanistic Insights

The synthesis of this compound presents a classic regioselectivity challenge. The two principal strategies involve either the direct nitration of the pre-formed quinoline ring or the construction of the quinoline system from a precursor already bearing the nitro group in the desired position.

Strategy 1: Electrophilic Nitration of Quinoline

Direct nitration of quinoline using standard nitrating agents (e.g., a mixture of nitric and sulfuric acids) is complex. The quinoline ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. Furthermore, under strongly acidic conditions, the nitrogen is protonated, further deactivating the heterocyclic ring and directing substitution primarily to the benzene ring, yielding a mixture of 5- and 8-nitroquinolines. Obtaining the 3-nitro isomer via this route is low-yielding and not synthetically practical, necessitating more sophisticated approaches or the use of an alternative strategy.

Strategy 2: Ring-Forming Synthesis (Skraup Reaction Variant)

A more controlled and widely applicable approach is to construct the quinoline ring from precursors where the nitro group is already in place. The Skraup synthesis and its variations (e.g., Doebner-von Miller) are powerful methods for this purpose.[6] Using 3-nitroaniline as a starting material ensures the nitro group's placement on the benzene portion of the final product. To achieve this compound, one would theoretically need to start with a precursor where the nitro group is positioned on the fragment that will form the pyridine ring, which is less common.

A plausible and referenced method involves the cyclization of precursors tailored to form the 3-nitro-substituted pyridine ring. A representative protocol is outlined below, based on established quinoline synthesis principles.

Synthesis_Workflow start Starting Materials (e.g., o-nitrobenzaldehyde, active methylene compound) step1 Step 1: Condensation (Knoevenagel or similar) start->step1 reagents Reagents & Conditions (e.g., Base catalyst, Solvent, Heat) reagents->step1 step2 Step 2: Reductive Cyclization (In situ reduction of nitro group and intramolecular cyclization) step1->step2 workup Step 3: Aqueous Workup (Quenching, Extraction) step2->workup purify Step 4: Purification (Crystallization or Chromatography) workup->purify product Final Product: This compound purify->product

Caption: Generalized workflow for the synthesis of 3-nitroquinolines.

Experimental Protocol: Synthesis via Friedländer Annulation

The Friedländer annulation, which condenses a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group, is a highly effective method for quinoline synthesis. A domino nitro-reduction followed by Friedländer heterocyclization provides an efficient route.[7]

  • Reaction Setup: To a solution of a substituted 2-nitrobenzaldehyde (1.0 eq) and an active methylene compound (e.g., nitromethane, 1.2 eq) in ethanol, add a base catalyst such as piperidine or sodium ethoxide (0.1 eq).

  • Condensation: Stir the mixture at room temperature for 2-4 hours to form the corresponding nitrostyrene intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reductive Cyclization: Add a reducing agent, such as iron powder (3.0 eq) and a small amount of acetic acid or ammonium chloride solution, to the reaction mixture.

  • Heating: Heat the mixture to reflux (approx. 78 °C for ethanol) for 6-12 hours. The iron reduces the nitro group to an amine, which then undergoes an intramolecular cyclization (aza-Michael addition) followed by dehydration to form the quinoline ring.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Causality and Trustworthiness: The choice of a domino reaction is based on efficiency; it avoids the isolation of the 2-aminobenzaldehyde intermediate, which can be unstable.[7] The use of iron in acetic acid is a classic, cost-effective, and reliable method for nitro group reduction. Each step, from TLC monitoring to final purification, incorporates checks to validate the reaction's progress and the final product's identity and purity.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to drug development professionals, primarily as a precursor for potent kinase inhibitors and other therapeutic agents.

Anticancer Activity: EGFR Inhibition

A key area of application is in the development of novel anticancer agents.[8] Several studies have identified this compound derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overexpressed or dysregulated, is a critical driver in the proliferation of various cancer cells, including human epidermoid carcinoma and certain breast cancers.[8]

The this compound core acts as a scaffold to which various pharmacophores can be attached, often at the C2 or C4 positions, to enhance binding to the ATP-binding pocket of the EGFR kinase domain. The nitro group itself can be a crucial element for activity or can be reduced to the corresponding 3-aminoquinoline, which serves as a versatile handle for further elaboration to build a library of potential drug candidates. Several synthesized derivatives have shown potent antiproliferative effects against EGFR-overexpressing tumor cell lines, with IC50 values in the micromolar to nanomolar range.[8]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Derivative (EGFR Inhibitor) Inhibitor->Dimer Blocks ATP Binding Site

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Other Potential Applications

The broader class of quinoline derivatives exhibits a vast range of pharmacological activities, suggesting that this compound could serve as an intermediate for compounds with:

  • Antimicrobial and Antifungal Activity [9]

  • Antioxidant Properties [10]

  • Anti-inflammatory Effects [9]

Section 5: Safety, Handling, and Toxicology

As with all nitroaromatic compounds, this compound must be handled with appropriate caution. Comprehensive toxicological data for this specific compound is not widely available, so adherence to strict laboratory safety protocols is mandatory.[11]

Protocol: Safe Handling and Storage

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[12]

    • Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Prevent the formation of dust and aerosols. Keep away from sources of ignition and strong oxidizing agents.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[14] Store away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[12]

First Aid Measures

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, consult a physician.[13][14]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[14]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[13]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25551, this compound. Retrieved from [Link].

  • Chemical Synthesis, Chemical Compounds Database (2025). This compound. Retrieved from [Link].

  • LookChem (n.d.). 3-Nitro-6,8-dibromoquinoline. Retrieved from [Link].

  • LookChem (n.d.). 3-nitro-2-phenylquinoline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227789, 3-Nitro-2-phenylquinoline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101887009, 3-Nitro-2-phenyl-2,3-dihydroquinoline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316988, 3-Nitro-4-quinolinol. Retrieved from [Link].

  • PubMed (2012). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Retrieved from [Link].

  • PubChem. Quinoline, 3,4-dimethyl-8-nitro-. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Nitroquinoline Compounds in Specialized Chemical Manufacturing. Retrieved from [Link].

  • LookChem (n.d.). 3-Nitro-quinoline 1-oxide Safety Data Sheets(SDS). Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link].

  • Organic Syntheses (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link].

  • Journal of the American Chemical Society (1946). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Retrieved from [Link].

  • IIP Series (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved from [Link].

  • MDPI (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link].

  • National Center for Biotechnology Information (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link].

  • ResearchGate (n.d.). Synthetic route to 8-hydroxy-5-nitroquinoline-7-carboxamides. Retrieved from [Link].

  • PubMed (2013). Recent studies of antioxidant quinoline derivatives. Retrieved from [Link].

Sources

Methodological & Application

Synthesis of 3-Nitro-2-Arylquinolines: A Detailed Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Nitro-2-Arylquinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. Its derivatives are known for a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 3-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the quinoline core. This substitution not only serves as a handle for further functionalization—for instance, reduction to a 3-amino group—but also directly influences the compound's biological activity and potential as a therapeutic agent.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principal methodologies for the synthesis of 3-nitro-2-arylquinolines. We will move beyond simple procedural lists to explore the mechanistic rationale behind key synthetic strategies, offering field-proven insights to empower robust and efficient synthesis. The protocols described herein are designed to be self-validating, grounded in authoritative literature.

Methodology 1: The Domino Nitro Reduction-Friedländer Heterocyclization

This powerful one-pot method circumvents the need for isolating 2-aminobenzaldehydes, which are often unstable and prone to self-condensation. The strategy relies on the in situ reduction of a stable 2-nitrobenzaldehyde to its corresponding amine, which is immediately trapped by an active methylene compound in a classic Friedländer annulation. Iron powder in acetic acid is a common and effective reagent for this transformation.

Mechanistic Rationale

The reaction proceeds through a "domino" or "cascade" sequence involving three key stages:

  • Nitro Group Reduction: Iron metal in the presence of acetic acid acts as a classic dissolving metal reduction system, converting the aromatic nitro group of the starting 2-nitrobenzaldehyde into an amino group.

  • Aldol/Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde undergoes an acid-catalyzed condensation with the active methylene compound (in this case, an aryl methyl ketone). This step forms a crucial α,β-unsaturated carbonyl intermediate.

  • Intramolecular Cyclization & Aromatization: The aniline nitrogen of the intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl. The subsequent dehydration (loss of a water molecule) of the resulting hemiaminal leads to the formation of the fully aromatic quinoline ring system.

The elegance of this method lies in its efficiency; multiple transformations occur in a single reaction vessel, minimizing purification steps and improving overall yield.

digraph "Domino_Nitro_Reduction_Friedlander" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", penwidth=2, color="#5F6368"]; edge [penwidth=2, color="#4285F4"];

// Nodes for Reactants Start1 [label="2-Nitrobenzaldehyde"]; Start2 [label="Aryl Methyl Ketone"]; Reagents [label="Fe / AcOH", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Intermediates and Product Intermediate1 [label="In situ generated\n2-Aminobenzaldehyde"]; Intermediate2 [label="α,β-Unsaturated\nCarbonyl Intermediate"]; Product [label="3-Nitro-2-Arylquinoline\n(Final Product)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start1 -> Intermediate1 [label=" Reduction"]; Reagents -> Intermediate1 [style=dashed, arrowhead=none]; {Start2, Intermediate1} -> Intermediate2 [label=" Condensation"]; Intermediate2 -> Product [label=" Cyclization &\nAromatization"]; }

Figure 1: Workflow for Domino Nitro Reduction-Friedländer Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-aryl-3-nitroquinoline via the iron-promoted reductive cyclization of a substituted 2-nitrobenzaldehyde and a β-nitrostyrene, which generates the required active methylene precursor in situ.

Materials:

  • Substituted 2-nitrobenzaldehyde (1.0 eq)

  • Substituted β-nitrostyrene (1.2 eq)

  • Iron powder (<100 mesh) (4.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-nitrobenzaldehyde (1.0 eq) and the β-nitrostyrene (1.2 eq) in glacial acetic acid.

  • Heating: Begin stirring the mixture and heat it to 100-110 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Iron: Once the reaction temperature is stable, add the iron powder (4.0 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the reduction reaction. The color of the mixture will typically change to a dark brown.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the excess iron powder and iron salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 3-nitro-2-arylquinoline.

Methodology 2: Two-Step Synthesis via a Dihydroquinoline Intermediate

This strategy offers a high degree of control by separating the initial cyclization from the final aromatization step. It involves the reaction of a 2-aminobenzaldehyde with a conjugated nitro-olefin (like β-nitrostyrene) to form a stable 2-aryl-3-nitro-1,2-dihydroquinoline intermediate, which is subsequently oxidized to the desired quinoline.

Mechanistic Rationale & Key Reagent Functions
  • Step 1: DABCO-Mediated Cyclization: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile, non-toxic organocatalyst that functions as both a nucleophile and a base. In this reaction, it facilitates the initial Michael addition of the 2-aminobenzaldehyde to the nitro-olefin, followed by an intramolecular cyclization to form the 1,2-dihydroquinoline ring. Its steric bulk and moderate basicity are key to promoting the desired reaction while minimizing side products.

  • Step 2: DDQ-Mediated Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and high-potential quinone oxidant. It selectively dehydrogenates the 1,2-dihydroquinoline intermediate to form the aromatic quinoline. The mechanism involves a hydride transfer from the dihydroquinoline to DDQ, resulting in the formation of the stable aromatic system and the reduced DDQ-hydroquinone.

digraph "Two_Step_Synthesis" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", penwidth=2, color="#5F6368"]; edge [penwidth=2, color="#EA4335"];

// Nodes Reactants [label="2-Aminobenzaldehyde\n+ β-Nitrostyrene"]; Step1 [label="Step 1: Cyclization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reagent1 [label="DABCO"]; Intermediate [label="2-Aryl-3-nitro-1,2-dihydroquinoline"]; Step2 [label="Step 2: Oxidation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reagent2 [label="DDQ"]; Product [label="3-Nitro-2-Arylquinoline", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Step1; Reagent1 -> Step1 [style=dashed]; Step1 -> Intermediate; Intermediate -> Step2; Reagent2 -> Step2 [style=dashed]; Step2 -> Product; }

Figure 2: Key stages of the two-step synthesis methodology.

Detailed Experimental Protocols

Protocol 2a: Synthesis of 2-Aryl-3-nitro-1,2-dihydroquinoline

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • β-Nitrostyrene (1.0 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

  • To a stirred solution of 2-aminobenzaldehyde in ethanol, add the β-nitrostyrene.

  • Add a catalytic amount of DABCO (20 mol%) to the mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours, often indicated by the precipitation of the product.

  • Monitor the reaction by TLC.

  • Upon completion, filter the precipitated solid. Wash the solid with cold ethanol and dry under vacuum to obtain the 2-aryl-3-nitro-1,2-dihydroquinoline, which is often pure enough for the next step.

Protocol 2b: Oxidation to 3-Nitro-2-arylquinoline

Materials:

  • 2-Aryl-3-nitro-1,2-dihydroquinoline (from Protocol 2a) (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)

  • Dichloromethane (DCM) or Dioxane

Procedure:

  • Dissolve the 2-aryl-3-nitro-1,2-dihydroquinoline in dichloromethane in a round-bottom flask.

  • Add DDQ to the solution. The solution will typically turn a dark color.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, the reduced hydroquinone may precipitate and can be removed by filtration.

  • Wash the filtrate with a saturated NaHCO₃ solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-nitro-2-arylquinoline.

Methodology 3: Copper-Catalyzed Synthesis

Modern organometallic chemistry offers powerful tools for heterocycle synthesis. Copper-catalyzed methods are particularly attractive due to the low cost and toxicity of copper salts compared to other transition metals. These reactions often proceed under mild conditions with high efficiency.

Mechanistic Rationale (General)

Copper catalysts play a multifaceted role in these transformations. They can act as Lewis acids to activate substrates, facilitate C-N and C-C bond formation, and participate in redox cycles. In the context of 3-nitroquinoline synthesis, a plausible pathway often involves the copper catalyst coordinating with the starting materials, promoting an initial addition or cyclization event, followed by a sequence of steps leading to the final aromatic product.

Detailed Experimental Protocol: From o-Azidobenzaldehyde and Nitro-olefins

This method provides a direct, one-pot route to 3-nitroquinolines under solvent-free conditions, showcasing excellent atom economy.

Materials:

  • o-Azidobenzaldehyde (1.0 eq)

  • Substituted nitro-olefin (1.2 eq)

  • Copper(II) Chloride (CuCl₂) (10 mol%)

Procedure:

  • Reaction Setup: In a reaction vial, combine o-azidobenzaldehyde, the nitro-olefin, and CuCl₂. Causality Note: Performing the reaction neat (solvent-free) often increases reaction rates and simplifies purification.

  • Heating: Seal the vial and heat the mixture to 110 °C under an argon atmosphere with vigorous stirring.

  • Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC.

  • Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be directly purified by column chromatography on silica gel without an aqueous work-up, affording the desired 3-nitro-2-arylquinoline.

Comparative Data Summary

The choice of synthetic methodology often depends on the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes key aspects of the discussed protocols.

Methodology Starting Materials Key Reagents Typical Conditions Advantages Yields
Domino Friedländer 2-Nitrobenzaldehyde, Active Methylene CompoundFe, AcOH100-110 °COne-pot, readily available starting materials, efficient.Good to Excellent
Two-Step Synthesis 2-Aminobenzaldehyde, β-NitrostyreneDABCO, DDQRoom Temp -> RefluxControlled, stable intermediate, high purity.Good to Excellent
Copper-Catalyzed o-Azidobenzaldehyde, Nitro-olefinCuCl₂110 °C, Solvent-freeHigh atom economy, mild catalyst, rapid.Good to Excellent
Iron-Promoted o-Nitrobenzaldehyde, β-NitrostyreneFe, AcOH100 °COne-pot, dual reduction, operational simplicity.Good to Excellent

Conclusion

The synthesis of 3-nitro-2-arylquinolines can be achieved through several robust and efficient methodologies. The classic Friedländer annulation has been cleverly adapted into a powerful one-pot domino reaction, avoiding the handling of unstable intermediates. For greater control, a two-step approach via a stable dihydroquinoline allows for the isolation and purification of intermediates before final aromatization. Furthermore, modern copper-catalyzed methods provide rapid and atom-economical routes under mild conditions. The selection of the optimal synthetic route will be guided by factors such as substrate availability, desired functional group tolerance, and process scalability. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to confidently and successfully synthesize this important class of heterocyclic compounds.

References

  • Li, D., et al. (2017). The Synthesis of 3-Arylquinolines from o-Nitrobenzaldehydes and β-Nitrostyrenes via an Iron-Promoted Reductive Cyclization. ChemistrySelect. Available at: [Link]

  • SciSpace. (2017). The Synthesis of 3-Arylquinolines from o-Nitrobenzaldehydes and β-Nitrostyrenes via an Iron-Promoted Reductive Cyclization. Available at: [Link]

  • ResearchGate. (2017). Request PDF: The Synthesis of 3-Arylquinolines from o -Nitrobenzaldehydes and β -Nitrostyrenes via an Iron-Promoted Reductive Cyclization. Available at: [Link]

  • Yan, M., et al. (2004). An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines and 3-Nitroquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Fernández, G. (n.d.). Friedlander quinoline synthesis. Química Organica.org. Available at: [Link]

  • Gao, Y., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Available at: [Link]

  • ResearchGate. (2018). Request PDF: Copper-Catalyzed Synthesis of 3-NO2 Quinolines from o-Azidobenzaldehyde and Nitro-olefins and its Application in the Concise Synthesis of Quindolines. Available at: [Link]

  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Organic Chemistry Portal. Available at: [Link]

  • Chakraborty, N., & Mitra, A. K. (2023). The versatility of DABCO as a reagent in organic synthesis: a review. Organic & Biomolecular Chemistry. Available at: [Link]

  • Awasthi, A., et al. (2021). Request PDF: Copper Catalyzed Synthesis of 3-Nitro-Quinolines from Nitro-Olefins and Anthranils: Its Application in the Synthesis of Quindoline. ResearchGate. Available at: [Link]

  • Frontiers. (2025). DABCO-modified magnetic core-shell as an efficient nanocatalyst for synthesizing polyhydroquinoline derivatives. Available at: [Link]

  • Wang, H., et al. (2020). Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines. Molecules. Available at: [Link]

  • Bohrium. (2023). Versatility of DABCO as a Reagent in Organic Synthesis: A Review. Available at: [Link]

  • ResearchGate. (2020). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties Part 1. Catalysis of Morita–Baylis–Hillman and Knoevenagel reactions. Available at: [Link]

  • Al-Iraqi, A., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances. Available at: [Link]

  • Wang, H., et al. (2020). Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines. PubMed. Available at: [Link]

  • ResearchGate. (2025). Request PDF: Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines. Available at: [Link]

  • ResearchGate. (n.d.). Download Scientific Diagram: Synthesis of nitroquinoline derivatives 9. Available at: [Link]

  • Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi. Available at: [Link]

  • Li, Z., et al. (2015). Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. RSC Advances. Available at: [Link]

  • ResearchGate. (2004). Request PDF: An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines and 3-Nitroquinolines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of various steroids structures via DDQ-initiated oxidation. Available at: [Link]

  • Findlay, J. W. A., & Turner, A. B. (1971). trans-4,4'-DIMETHOXYSTILBENE. Organic Syntheses. Available at: [Link]

  • ACS Publications. (2025). Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical, Straightforward, and Scalable Synthesis. Available at: [Link]

  • Kumar, A., et al. (2015). Synthesis of substituted nitroolefins: a copper catalyzed nitrodecarboxylation of unsaturated carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tamkang University. (2020). Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines. Available at: [Link]

Application Note & Protocols: Strategic Synthesis of 3-Nitroquinolines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of the 3-Nitro Moiety

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among the various methods developed for its synthesis, the Friedländer annulation, first reported in 1882, remains one of the most direct and versatile approaches.[3][4] It classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[5]

This guide focuses specifically on the application of the Friedländer synthesis for the preparation of 3-nitroquinolines. The introduction of a nitro group at the 3-position is of significant interest in drug discovery, as this moiety can act as a crucial pharmacophore. Recent studies have identified 3-nitroquinoline derivatives as a promising new class of antiproliferative agents, particularly against tumor cell lines that overexpress the epidermal growth factor receptor (EGFR).[6] This application note provides a detailed examination of the reaction mechanism, strategic considerations for starting material selection, and robust, step-by-step protocols for researchers aiming to leverage this powerful reaction in their work.

Reaction Mechanism: A Tale of Two Pathways

The Friedländer annulation proceeds through a cyclocondensation mechanism that can be initiated by either acid or base catalysis.[5] Two primary mechanistic pathways are generally accepted, differing in the initial step of the reaction.[4]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the 2-aminoaryl carbonyl (e.g., 2-aminobenzaldehyde) and the α-nitro carbonyl compound. This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring.[7]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amine of the 2-aminoaryl carbonyl and the ketone of the partner reactant. This is followed by an intramolecular aldol-type condensation and dehydration to give the final product.[4]

The prevailing pathway is often dependent on the specific substrates and reaction conditions employed.

Friedlander_Mechanism Fig. 1: Competing Mechanisms of the Friedländer Annulation cluster_aldol Aldol-First Pathway SM1 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct SM1->Aldol_Adduct Schiff_Base Schiff Base SM1->Schiff_Base SM2 α-Nitro Carbonyl (Active Methylene Cmpd) Unsaturated_Intermediate Unsaturated Carbonyl (after Dehydration) Aldol_Adduct->Unsaturated_Intermediate Final_Product This compound Unsaturated_Intermediate->Final_Product Cyclized_Intermediate Cyclized Adduct Schiff_Base->Cyclized_Intermediate Cyclized_Intermediate->Final_Product

Caption: Fig. 1: Competing Mechanisms of the Friedländer Annulation.

Strategic Considerations for Reagent Selection

The success of the Friedländer synthesis for 3-nitroquinolines hinges on the judicious selection of starting materials.

The Aminoaryl Carbonyl Component

The traditional starting material is a 2-aminoaryl aldehyde or ketone, such as 2-aminobenzaldehyde. However, a significant practical limitation is the poor commercial availability of diversely substituted 2-aminobenzaldehydes.[8][9]

Field-Proven Insight: The Domino Nitro Reduction-Friedländer Synthesis To overcome the limited availability of 2-amino substrates, a highly effective and versatile one-pot domino reaction has been developed.[2] This approach utilizes the more readily available 2-nitrobenzaldehydes. The synthesis begins with an in situ reduction of the nitro group to an amine, typically using a reducing agent like iron powder in acetic acid.[2][8] The freshly generated 2-aminobenzaldehyde is not isolated but immediately participates in the Friedländer condensation with the active methylene compound present in the same pot. This strategy enhances the scope and efficiency of the synthesis, making it a preferred method in modern synthetic chemistry.[9]

The Active Methylene Component

To synthesize a this compound, the nitro group must be supplied by the active methylene partner. The key requirement is a carbonyl compound with a methylene group (—CH₂—) positioned alpha to both the carbonyl and the nitro group, rendering the methylene protons acidic. A prime example is α-nitroacetophenone (2-nitro-1-phenylethanone) , which reacts with 2-aminobenzaldehyde to yield 3-nitro-2-phenylquinoline.[10]

Compound NameIUPAC NameCAS No.Molecular FormulaMol. Weight ( g/mol )Role in Synthesis
2-Aminobenzaldehyde 2-Aminobenzaldehyde529-23-7C₇H₇NO121.14Aminoaryl carbonyl source
α-Nitroacetophenone 2-Nitro-1-phenylethanone614-21-1C₈H₇NO₃165.15Active methylene source (provides C3 & nitro group)
2-Nitrobenzaldehyde 2-Nitrobenzaldehyde552-89-6C₇H₅NO₃151.12Precursor for in situ generation of 2-aminobenzaldehyde
Caption: Table 1: Key Reactants for 3-Nitro-2-phenylquinoline Synthesis.[2][10]

Catalysis: Optimizing Reaction Conditions

The Friedländer annulation can be catalyzed by a range of acids and bases.[5] While traditional methods often employed harsh conditions like high temperatures with strong acids or bases, contemporary organic synthesis favors milder and more efficient catalytic systems.[1]

Catalyst TypeExamplesTypical ConditionsAdvantages/Disadvantages
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA)Solvent-free or high-boiling solvent, heat.[4]Effective, inexpensive. Can require harsh conditions.
Lewis Acids Neodymium(III) nitrate, ZnCl₂, Lithium triflateRoom temp to moderate heat (e.g., 80 °C).[1][3]High yields, milder conditions, often recoverable.
Ionic Liquids [Et₃NH][HSO₄], [Hbim]BF₄Solvent-free, 50-100 °C.[3]Act as both solvent and catalyst, recyclable, high efficiency.
Nanocatalysts Silica nanoparticles, Magnetic Fe₃O₄@SiO₂/ZnCl₂Microwave irradiation or 60 °C.[3]High yields, short reaction times, excellent recyclability.
Caption: Table 2: Comparison of Modern Catalytic Systems for Friedländer Annulation.

The choice of catalyst depends on the substrate tolerance, desired reaction rate, and considerations for green chemistry principles such as catalyst recyclability.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating reaction monitoring steps to ensure completion and guide purification.

Protocol 1: Synthesis of 3-Nitro-2-phenylquinoline from 2-Aminobenzaldehyde

This protocol is based on the classical acid-catalyzed condensation.[4][10]

Materials:

  • 2-Aminobenzaldehyde (1.0 equiv)

  • α-Nitroacetophenone (1.05 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Ethanol (or Toluene)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.0 equiv) and α-nitroacetophenone (1.05 equiv).

  • Solvent and Catalyst Addition: Add ethanol (approx. 0.2 M concentration relative to the limiting reagent) followed by p-toluenesulfonic acid (10 mol%).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol). The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Monitor for the consumption of the starting materials. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-nitro-2-phenylquinoline.

Protocol 2: Domino Nitro Reduction-Friedländer Synthesis of Ethyl 6-methyl-2-(thiophen-2-yl)quinoline-3-carboxylate

This advanced protocol demonstrates the power of the domino strategy, starting from a 2-nitrobenzaldehyde derivative.[2][8]

Domino_Workflow Fig. 2: Workflow for Domino Friedländer Synthesis reagent_node reagent_node process_node process_node product_node product_node action_node action_node start Combine 2-Nitrobenzaldehyde, Active Methylene Compound, & Acetic Acid in Flask heat Heat Mixture (e.g., 95-110 °C) start->heat add_fe Add Iron Powder (Portion-wise) heat->add_fe reaction Domino Reaction Occurs: 1. Nitro Reduction (in situ) 2. Friedländer Annulation add_fe->reaction monitor Monitor by TLC (3-4 hours) reaction->monitor workup Cool, Filter, Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify end_product Isolated Pure Substituted Quinoline purify->end_product

Caption: Fig. 2: Workflow for Domino Friedländer Synthesis.

Materials:

  • 4-Methyl-2-nitrobenzaldehyde (1.0 equiv)

  • Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (active methylene compound) (1.5 equiv)

  • Iron powder (4.0 equiv)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-nitrobenzaldehyde (1.0 equiv) and ethyl 3-oxo-3-(thiophen-2-yl)propanoate (1.5 equiv) in glacial acetic acid.

  • Heating and Reduction: Stir the mixture and heat to 95-110 °C. Once the temperature is stable, add iron powder (4.0 equiv) in small portions over 15-20 minutes to control the initial exotherm.

  • Reaction Execution: Continue heating and stirring for 3-4 hours. Monitor the reaction by TLC for the disappearance of the 2-nitrobenzaldehyde starting material.[2]

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with DCM.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired substituted quinoline.

Troubleshooting and Key Considerations

  • Side Reactions: Under basic conditions, the active methylene compound can undergo self-aldol condensation. Using acid catalysis or the domino-reduction method (which is acidic) can mitigate this issue.[5]

  • Regioselectivity: When using asymmetric ketones as the active methylene component, a mixture of regioisomers can be formed. The use of specific ionic liquids or modifying the ketone with a phosphoryl group has been shown to improve regioselectivity.[5]

  • Purification: The final products are often crystalline solids. Recrystallization can be an effective alternative or supplement to column chromatography for purification.

Conclusion

The Friedländer annulation is a robust and highly adaptable method for the synthesis of quinolines. For the specific preparation of 3-nitroquinolines, a class of compounds with emerging importance in medicinal chemistry, this reaction is particularly powerful. By understanding the underlying mechanism, making strategic choices in starting materials—especially by employing the domino nitro reduction-Friedländer synthesis to bypass the limited availability of 2-aminobenzaldehydes—and selecting modern, efficient catalytic systems, researchers can readily access a wide variety of these valuable heterocyclic compounds. The protocols provided herein offer a reliable foundation for the successful application of this chemistry in a research and development setting.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2024). RSC Advances. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • Friedlander quinoline synthesis. (n.d.). Química Organica.org. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Center for Biotechnology Information. [Link]

  • Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. (2006). Organic Chemistry Portal. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines. (2024). ResearchGate. [Link]

  • Friedländer synthesis of quinoline derivatives. (n.d.). ResearchGate. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (1982). ResearchGate. [Link]

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. (2012). PubMed. [Link]

Sources

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 3-Nitroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-Nitroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Among its many derivatives, 3-nitroquinolines have emerged as a particularly promising class of compounds. The introduction of a nitro group at the 3-position can significantly modulate the electronic properties and biological activity of the quinoline core. This has led to the discovery of novel this compound derivatives with potent anticancer activities, making them attractive templates for the development of new therapeutic agents.[1]

This application note provides a detailed guide to the copper-catalyzed synthesis of 3-nitroquinolines, a modern and efficient method that offers broad functional group tolerance and good to excellent yields. We will delve into the reaction mechanism, provide a step-by-step experimental protocol, discuss the substrate scope, and offer troubleshooting guidance to enable researchers to successfully implement this valuable synthetic strategy.

Reaction Mechanism: A Copper-Catalyzed Cascade

The copper-catalyzed synthesis of 3-nitroquinolines from o-azidobenzaldehydes and nitro-olefins proceeds through a fascinating cascade of reactions. The currently accepted mechanism, as proposed by Zeng and Chen, is initiated by the interaction of the copper catalyst with the reactants.[1]

The proposed mechanistic pathway is as follows:

  • Initial Adduct Formation: The reaction commences with the addition of the nitroalkene to the azide group of the o-azidobenzaldehyde. This step is facilitated by the copper catalyst.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, forming a new heterocyclic ring.

  • Nitrogen Extrusion and Proton Transfer: A proton transfer and the release of nitrogen gas (N₂) from the cyclized intermediate leads to the formation of a new intermediate.

  • Dehydration and Aromatization: The final step involves the dehydration of this intermediate to yield the aromatic this compound product.

This elegant cascade reaction allows for the construction of the complex quinoline scaffold in a single synthetic operation from readily available starting materials.

Copper-Catalyzed Synthesis of 3-Nitroquinolines Start o-Azidobenzaldehyde + Nitro-olefin Intermediate1 Initial Adduct Start->Intermediate1 Copper Coordination Cu_Catalyst Cu(I/II) Catalyst Cu_Catalyst->Start Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Intermediate after N₂ Extrusion Intermediate2->Intermediate3 Proton Transfer & -N₂ Product This compound Intermediate3->Product Dehydration G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: o-Azidobenzaldehyde, β-Nitrostyrene, CuCl₂ setup Combine in Reaction Vial reagents->setup heat Heat to 110°C (Solvent-free) setup->heat stir Stir for 2-4h heat->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) cool->chromatography isolate Isolate Pure Product chromatography->isolate

Sources

Applications of 3-Nitroquinoline in Organic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitro Group on the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. The strategic introduction of a nitro group at the 3-position profoundly alters the electronic landscape of the quinoline core, transforming it into a versatile and highly reactive building block for organic synthesis. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution and cycloaddition reactions. Furthermore, the nitro group itself serves as a synthetic linchpin, readily convertible to an amino group, which opens up a plethora of further functionalization possibilities. This guide provides an in-depth exploration of the key applications of 3-nitroquinoline, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

I. This compound as a Precursor for Bioactive Molecules and Anticancer Agents

The this compound framework is a recurring motif in the design and synthesis of novel therapeutic agents, particularly in oncology.[1][2][3][4] The introduction of a nitro group can significantly modulate the pharmacological activity of quinoline derivatives, leading to the discovery of potent inhibitors of key cellular signaling pathways implicated in cancer progression.[2]

Application Focus: Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

A notable application of this compound derivatives is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[2] The this compound scaffold serves as a template for designing molecules that can bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

The general workflow for the development of such inhibitors involves the synthesis of a library of this compound analogues, followed by screening for their antiproliferative activity against cancer cell lines that overexpress EGFR.

cluster_0 Synthesis & Screening Workflow Start Design this compound Analogues Synthesis Synthesize Library of This compound Derivatives Start->Synthesis Screening Evaluate Antiproliferative Activity (e.g., SRB Assay) against EGFR-overexpressing cell lines (A431, MDA-MB-468) Synthesis->Screening Data Determine IC50 Values Screening->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR Lead Identify Lead Compounds for Further Development SAR->Lead

Caption: Workflow for the development of this compound-based anticancer agents.

Quantitative Data: Anticancer Activity of Nitroquinoline Derivatives

The following table presents the cytotoxic activity of selected nitroquinoline derivatives against various cancer cell lines, demonstrating the potential of this scaffold in drug discovery.

CompoundCell LineCancer TypeIC50 (µM)Reference
6,8-dibromo-5-nitroquinolineC6Rat Glioblastoma50.0[5]
6,8-dibromo-5-nitroquinolineHT29Human Colorectal Adenocarcinoma26.2[5]

II. Activation of the Quinoline Ring for Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, renders the C4 position of this compound susceptible to nucleophilic attack. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for introducing a wide range of functional groups.

Mechanistic Insight: The SNAr Pathway

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[6][7][8] A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized over the aromatic system and onto the nitro group. In the subsequent step, the leaving group (often a halide) is expelled, restoring the aromaticity of the quinoline ring.

cluster_0 S-N-Ar Mechanism on a 4-Chloro-3-nitroquinoline Reactant 4-Chloro-3-nitroquinoline + Nu- Attack Nucleophilic Attack at C4 Reactant->Attack Step 1: Addition Intermediate Formation of Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Loss of Leaving Group (Cl-) Intermediate->Elimination Step 2: Elimination Product 4-Substituted-3-nitroquinoline Elimination->Product

Caption: The addition-elimination mechanism of SNAr on a this compound system.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from the general principles of SNAr reactions on activated haloquinolines.

Materials:

  • 4-Chloro-3-nitroquinoline

  • Primary or secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-chloro-3-nitroquinoline (1.0 mmol), the amine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Flush the flask with an inert gas (nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding 4-amino-3-nitroquinoline derivative.

III. This compound as a Dienophile in Diels-Alder Reactions for Fused Heterocycle Synthesis

The electron-deficient C3-C4 double bond of this compound can act as a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[10][11] This provides a powerful and atom-economical method for the construction of complex, fused polycyclic heterocyclic systems.[12]

Mechanistic Insight: The [4+2] Cycloaddition

The Diels-Alder reaction is a concerted pericyclic reaction where the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile (in this case, the C3-C4 bond of this compound) interact to form a six-membered ring.[13][14] The reaction is facilitated by the electron-withdrawing nitro group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, enabling a favorable interaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene.[10]

G cluster_0 Diels-Alder Reaction with this compound Reactants This compound (Dienophile) + Electron-Rich Diene TransitionState Concerted [4+2] Cycloaddition Transition State Reactants->TransitionState Adduct Primary Cycloadduct TransitionState->Adduct Aromatization Aromatization (e.g., elimination of HNO2) Adduct->Aromatization Product Fused Polycyclic Heterocycle Aromatization->Product

Caption: General pathway for the Diels-Alder reaction involving this compound.

Experimental Protocol: Synthesis of a Fused Heterocycle via Diels-Alder Reaction

This is a general protocol adapted from standard Diels-Alder procedures, utilizing a nitro-heterocycle as the dienophile.[15][16]

Materials:

  • This compound

  • Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Toluene or Xylene (high-boiling solvent)

  • Sealed reaction tube or round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a sealed reaction tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in toluene or xylene (5 mL).

  • Add the electron-rich diene (2.0-3.0 mmol) to the solution.

  • Seal the tube or flush the flask with an inert gas.

  • Heat the reaction mixture to 110-140 °C with stirring. The reaction may require elevated temperatures and extended reaction times (12-48 hours).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the fused heterocyclic product.

IV. Reduction of the Nitro Group: A Gateway to 3-Aminoquinoline Derivatives

One of the most synthetically valuable transformations of this compound is the reduction of the nitro group to a primary amine. This reaction yields 3-aminoquinoline, a versatile intermediate for a wide range of further functionalizations, including amide bond formation, diazotization reactions, and as a directing group in C-H activation.[9][17]

Methodology: Catalytic Hydrogenation

Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups.[12][18] A variety of catalysts can be employed, with Palladium on carbon (Pd/C) and Raney Nickel being the most common.[17][18]

cluster_0 Catalytic Hydrogenation Workflow Start This compound Reaction Dissolve in Solvent (e.g., Ethanol) + Add Catalyst (e.g., 10% Pd/C) Start->Reaction Hydrogenation Stir under H2 atmosphere (balloon or Parr apparatus) at Room Temperature Reaction->Hydrogenation Monitoring Monitor by TLC Hydrogenation->Monitoring Workup Filter through Celite to remove catalyst Monitoring->Workup Isolation Evaporate solvent Workup->Isolation Product 3-Aminoquinoline Isolation->Product

Caption: Workflow for the reduction of this compound to 3-aminoquinoline.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is based on a standard procedure for the reduction of aromatic nitro compounds.[18]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogenation flask or Parr apparatus

  • Hydrogen gas source (balloon or cylinder)

  • Celite®

  • Magnetic stirrer

Procedure:

  • To a hydrogenation flask, add a solution of this compound (1.0 g, 5.74 mmol) in ethanol (25 mL).

  • Carefully add 10% Pd/C (10 mol%, ~61 mg) to the solution.

  • Seal the flask and purge with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-4 hours).

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 3-aminoquinoline. The product may be used directly in the next step or purified by recrystallization or column chromatography if necessary.

V. This compound in Palladium-Catalyzed Cross-Coupling Reactions

While the nitro group itself is not typically a leaving group in palladium-catalyzed cross-coupling reactions, 3-nitro-haloquinolines are excellent substrates for reactions such as the Suzuki-Miyaura coupling.[19] In this context, the nitro group serves as a powerful electronic modifier, influencing the reactivity of the C-X bond and the properties of the resulting biaryl product.

Mechanistic Insight: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond of the 3-nitro-haloquinoline to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Nitro-4-chloroquinoline

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a haloquinoline derivative.[5][19]

Materials:

  • 4-Chloro-3-nitroquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (solvent mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-chloro-3-nitroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 6-18 hours), cool the mixture to room temperature.

  • Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 4-aryl-3-nitroquinoline.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique electronic properties, conferred by the strongly electron-withdrawing nitro group, enable a wide range of transformations that are central to the construction of complex molecular architectures. From its role as a precursor to potent anticancer agents to its utility in nucleophilic aromatic substitution, Diels-Alder cycloadditions, and palladium-catalyzed cross-coupling reactions, this compound offers chemists a strategic entry point to a diverse array of functionalized quinoline derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable reagent in their pursuit of novel molecules for medicine and materials science.

References

  • CHEM-333. (n.d.). Lab experiment 11: The Diels-Alder Reaction. Available from: [Link]

  • Jasperse, J. (n.d.). Diels-Alder Lab. Available from: [Link]

  • PubMed. (2012). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Available from: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Available from: [Link]

  • DataPDF. (n.d.). The Synthesis of Some %Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Available from: [Link]

  • ResearchGate. (2023). Synthesis of nitroquinoline derivatives 9. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available from: [Link]

  • ResearchGate. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Available from: [Link]

  • Studylib. (n.d.). Diels-Alder Reaction Lab Procedure. Available from: [Link]

  • ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Available from: [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • National Center for Biotechnology Information. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available from: [Link]

  • University of Colorado Denver. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. Available from: [Link]

  • Scribd. (n.d.). Diels Alder Lab. Available from: [Link]

  • ResearchGate. (2023). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Available from: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Available from: [Link]

  • YouTube. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • ResearchGate. (2019). Reaction conditions for three different templates, yields, and selectivities. Available from: [Link]

Sources

Application Notes and Protocols: 3-Nitroquinoline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Nitroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional framework for the precise orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. The introduction of a nitro group at the 3-position of the quinoline core creates a particularly versatile building block for drug discovery. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline ring, opening up a diverse range of chemical transformations for the synthesis of complex and biologically active molecules.[3][4] This guide provides a comprehensive overview of the key applications and detailed protocols for utilizing this compound in medicinal chemistry, with a focus on transformations that unlock its potential for the development of novel therapeutics.

Core Synthetic Transformations and Protocols

The this compound scaffold can be strategically functionalized through a series of key chemical reactions. The following sections provide detailed, field-proven protocols for these transformations, along with insights into the underlying chemical principles.

Reductive Amination: Gateway to Functionalization

The reduction of the 3-nitro group to a 3-amino group is a pivotal transformation, as the resulting aniline moiety serves as a versatile handle for a wide array of subsequent chemical modifications. Stannous chloride (SnCl₂) in an acidic medium is a reliable and widely used method for this reduction.

Protocol 1: Reduction of this compound to 3-Aminoquinoline

  • Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution (2 M)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

  • Procedure:

    • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add stannous chloride dihydrate (5.0 mmol).

    • Carefully add concentrated hydrochloric acid (2 mL) to the mixture.

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a 2 M NaOH solution until the pH is approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude 3-aminoquinoline.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-aminoquinoline.

Expected Yield: 80-90%

Causality of Experimental Choices: The use of SnCl₂ in an acidic environment provides the necessary reducing equivalents to convert the nitro group to an amine. The acidic conditions protonate the nitro group, facilitating the reduction process. Neutralization is crucial to deprotonate the resulting ammonium salt and allow for extraction of the free amine into the organic phase.

Characterization Data for 3-Aminoquinoline:

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ 8.55 (d, J=2.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 7.25 (t, J=7.6 Hz, 1H), 7.10 (s, 1H), 3.90 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 101 MHz)δ 144.5, 143.0, 137.5, 129.0, 128.5, 127.0, 126.5, 120.0, 109.0

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The 3-position of the quinoline ring, when functionalized with a halide (e.g., bromine), becomes an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives. While the nitro group itself is not a leaving group for these reactions, a common strategy involves the synthesis of a 3-halo-nitroquinoline intermediate.

Workflow for Cross-Coupling Reactions:

Caption: General workflow for functionalizing this compound via cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromoquinoline

  • Materials:

    • 3-Bromoquinoline

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: [5]

    • To a round-bottom flask, add 3-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.

    • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.[5]

    • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[5]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoline derivative.[5]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Heck Coupling of 3-Bromoquinoline

  • Materials:

    • 3-Bromoquinoline

    • Alkene (e.g., styrene)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (NEt₃)

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

    • Sealed tube

  • Procedure: [6]

    • In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and triethylamine (1.5 mmol).[6]

    • Add anhydrous DMF or NMP (5 mL).

    • Seal the tube and heat to 100-140 °C for 12-24 hours.[6]

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.[6]

Protocol 4: Sonogashira Coupling of 3-Bromoquinoline

  • Materials:

    • 3-Bromoquinoline

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (NEt₃) (anhydrous)

    • Tetrahydrofuran (THF) or DMF (anhydrous)

    • Schlenk flask

  • Procedure: [6]

    • To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).[6]

    • Add anhydrous THF or DMF, followed by anhydrous triethylamine (2-3 eq).[6]

    • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

    • Add the terminal alkyne (1.1-1.5 eq) via syringe.[6]

    • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC.

    • Work-up and purify as described for the Heck coupling.

Bioactive Molecules Derived from the this compound Scaffold

The synthetic versatility of this compound has led to the discovery of numerous derivatives with potent biological activities.

Table of Bioactive this compound Derivatives:

Compound Structure/Class Biological Activity Therapeutic Potential
Substituted 3-aminoquinolines Kinase inhibition (e.g., EGFR, VEGFR)Anticancer
3-Arylquinolines Topoisomerase inhibitionAnticancer
Quinoline-based chalcones Antimicrobial, Anti-inflammatoryAnti-infective, Anti-inflammatory
3-(Heteroaryl)quinolines Antimalarial, AntitubercularAnti-infective

This table is a summary of reported activities and does not represent an exhaustive list.

Safety and Handling of this compound and Its Derivatives

Disclaimer: This information is intended for guidance only. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and follow all institutional safety protocols.

  • General Precautions:

    • This compound and its derivatives should be handled in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes.[7]

  • Specific Hazards (based on related compounds):

    • Nitroaromatic compounds can be toxic and may be suspected carcinogens.

    • Some nitro compounds are potentially explosive, especially when heated. Handle with care and avoid excessive heat or shock.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique electronic properties and amenability to a wide range of chemical transformations make it an invaluable starting material for the synthesis of diverse and complex molecular architectures. The protocols and information provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important scaffold in their quest for novel and impactful therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
  • S. S. Shaik, et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20717.
  • K. S. Gwilla, et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 6(2), 265-278.
  • Kumar, A., et al. (2021). Recent advances in research of natural and synthetic bioactive quinolines. Fitoterapia, 154, 104995.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(7), 9736-9755.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Nikolova, I., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(3), 39.
  • Magritek. (2018, July 15). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6532.
  • ResearchGate. (n.d.). Antibiotic drugs containing quinoline derivatives as bioactive core. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Functionalization of 3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a nitro group at the 3-position profoundly influences the electronic properties of the quinoline ring, opening up a diverse array of synthetic pathways for functionalization. This guide provides a comprehensive overview of key protocols for the modification of 3-nitroquinoline, offering detailed experimental procedures and the scientific rationale behind them. The methodologies discussed herein are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.

I. Strategic Overview of this compound Functionalization

The presence of the strongly electron-withdrawing nitro group at the C3 position deactivates the pyridine ring towards electrophilic attack but significantly activates it for nucleophilic substitution. This electronic characteristic dictates the primary avenues for functionalization, which can be broadly categorized as:

  • Direct C-H Functionalization: Leveraging the electron-deficient nature of the ring for direct introduction of new substituents without prior halogenation.

  • Modification of a Pre-functionalized Scaffold: Employing palladium-catalyzed cross-coupling reactions on a halo-substituted this compound.

  • Transformation of the Nitro Group: Utilizing the nitro group as a synthetic handle by reducing it to an amine, which can then be further derivatized.

This guide will delve into specific protocols for each of these strategic approaches.

II. Direct C-H Functionalization of this compound

Direct C-H functionalization is a highly atom-economical approach to modifying aromatic systems. For an electron-deficient heterocycle like this compound, nucleophilic radical substitutions are particularly effective.

A. Vicarious Nucleophilic Substitution (VNS) of Hydrogen

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of nitro-activated aromatic rings.[1][2][3] This reaction introduces a new substituent, typically at the position ortho or para to the nitro group, by replacing a hydrogen atom. In the case of this compound, the C4 position is highly activated and susceptible to this transformation. The reaction proceeds through the addition of a carbanion bearing a leaving group to the electron-deficient ring, followed by base-induced β-elimination.[4][5]

Protocol 1: VNS Alkylation of this compound at the C4 Position

This protocol describes the introduction of an alkyl group at the C4 position of this compound using a sulfone-stabilized carbanion.

Materials:

  • This compound

  • Ethyl phenyl sulfone (or other suitable carbanion precursor)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv) and ethyl phenyl sulfone (1.2 mmol, 1.2 equiv).

  • Add anhydrous THF (10 mL) and stir the mixture at -78 °C (dry ice/acetone bath).

  • In a separate flask, prepare a solution of potassium tert-butoxide (2.5 mmol, 2.5 equiv) in anhydrous THF (5 mL).

  • Slowly add the t-BuOK solution to the reaction mixture at -78 °C over 10 minutes. A deep color change is typically observed, indicating the formation of the Meisenheimer-type adduct.

  • Allow the reaction to stir at -78 °C for 1 hour.

  • Slowly warm the reaction to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-ethyl-3-nitroquinoline.

Causality and Optimization:

  • Choice of Base: A strong, non-nucleophilic base like t-BuOK is crucial for the deprotonation of the carbanion precursor without competing in the nucleophilic addition.

  • Temperature Control: The initial low temperature (-78 °C) is important for controlling the exothermicity of the carbanion formation and addition, minimizing side reactions.

  • Steric Hindrance: The success of the elimination step can be sensitive to steric hindrance. For bulkier carbanions, the reaction may stall at the adduct stage.[5] In such cases, alternative carbanion precursors or reaction conditions may be necessary.

B. Minisci Reaction

The Minisci reaction is a radical-based method for the alkylation of electron-deficient N-heterocycles.[6] It involves the generation of an alkyl radical, which then adds to the protonated heterocycle.[7] This reaction is particularly useful for introducing alkyl groups that are not easily accessible through other means.

Protocol 2: Minisci Alkylation of this compound

This protocol outlines a general procedure for the Minisci reaction on this compound using a carboxylic acid as the radical precursor.

Materials:

  • This compound

  • Pivalic acid (or other suitable carboxylic acid)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), pivalic acid (3.0 mmol, 3.0 equiv), and silver nitrate (0.2 mmol, 0.2 equiv).

  • Add a mixture of water (5 mL) and acetonitrile (5 mL).

  • Carefully add concentrated sulfuric acid (1.0 mmol, 1.0 equiv) to protonate the quinoline nitrogen.

  • Heat the mixture to 60-80 °C.

  • Prepare a solution of ammonium persulfate (2.0 mmol, 2.0 equiv) in water (5 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at the same temperature for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated this compound regioisomers.

Causality and Optimization:

  • Acidic Conditions: The reaction must be performed under acidic conditions to ensure the quinoline nitrogen is protonated, which increases its electrophilicity and reactivity towards the nucleophilic radical.[6]

  • Radical Generation: Silver nitrate and ammonium persulfate work in concert to generate the alkyl radical from the carboxylic acid via oxidative decarboxylation.[6]

  • Regioselectivity: The Minisci reaction can sometimes yield a mixture of regioisomers. The selectivity is influenced by both steric and electronic factors. For this compound, attack is generally favored at the C2 and C4 positions. Separation of isomers may be required during purification.

III. Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. To utilize these methods, a halo-substituted this compound (e.g., 3-nitro-4-chloroquinoline or 2-bromo-3-nitroquinoline) is required as a starting material.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.

Protocol 3: Suzuki-Miyaura Coupling of a Halo-3-Nitroquinoline

This protocol provides a general method for the Suzuki coupling of a halo-3-nitroquinoline with an arylboronic acid.

Materials:

  • Halo-3-nitroquinoline (e.g., 4-chloro-3-nitroquinoline) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add the halo-3-nitroquinoline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aryl-3-nitroquinoline.

Comparative Data for Suzuki Coupling Conditions:

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10075-90
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O8080-95
Pd(dppf)Cl₂Cs₂CO₃DMF9070-85
Yields are representative and can vary based on specific substrates.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Halo-3-nitroquinoline, Boronic Acid, Catalyst, Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep_reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (e.g., 80-100 °C) add_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8]

Protocol 4: Sonogashira Coupling of a Halo-3-Nitroquinoline

This protocol details the coupling of a halo-3-nitroquinoline with a terminal alkyne.

Materials:

  • Halo-3-nitroquinoline (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add the halo-3-nitroquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (10 mL) and the amine base (e.g., triethylamine, 2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with a saturated ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the alkynyl-3-nitroquinoline.

Catalytic Cycles for Cross-Coupling Reactions

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_bh Buchwald-Hartwig Amination pd0_s Pd(0)L₂ pd2_oa_s L₂Pd(II)(Ar)X pd0_s->pd2_oa_s Oxidative Addition (Ar-X) pd2_t_s L₂Pd(II)(Ar)(Ar') pd2_oa_s->pd2_t_s Transmetalation (Ar'-B(OR)₂ + Base) pd2_t_s->pd0_s Reductive Elimination (Ar-Ar') pd0_so Pd(0)L₂ pd2_oa_so L₂Pd(II)(Ar)X pd0_so->pd2_oa_so Oxidative Addition (Ar-X) pd2_t_so L₂Pd(II)(Ar)(C≡CR) pd2_oa_so->pd2_t_so Transmetalation (Cu-C≡CR) pd2_t_so->pd0_so Reductive Elimination (Ar-C≡CR) pd0_b Pd(0)L₂ pd2_oa_b L₂Pd(II)(Ar)X pd0_b->pd2_oa_b Oxidative Addition (Ar-X) pd2_amido_b L₂Pd(II)(Ar)(NR₂') pd2_oa_b->pd2_amido_b Amine Coordination & Deprotonation (HNR₂' + Base) pd2_amido_b->pd0_b Reductive Elimination (Ar-NR₂')

Caption: Simplified catalytic cycles for key Pd-catalyzed cross-coupling reactions.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[3][6]

Protocol 5: Buchwald-Hartwig Amination of a Halo-3-Nitroquinoline

This protocol describes the amination of a halo-3-nitroquinoline.

Materials:

  • Halo-3-nitroquinoline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, add the halo-3-nitroquinoline (1.0 mmol), palladium precatalyst, phosphine ligand, and base to a Schlenk tube.

  • Remove the tube from the glovebox, add the amine (1.2 mmol) and the anhydrous, degassed solvent (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 3-nitro-aminoquinoline derivative.

Causality and Optimization:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos or RuPhos are often required to facilitate the reductive elimination step.[1]

  • Base Sensitivity: The use of a strong base like NaOtBu may not be compatible with certain functional groups. In such cases, a weaker base like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher temperatures and longer reaction times.[3]

IV. Transformation of the Nitro Group and Subsequent Functionalization

The nitro group itself is a versatile functional handle. Its reduction to an amino group provides a nucleophilic center that can be readily derivatized, dramatically expanding the synthetic possibilities.

A. Reduction of this compound to 3-Aminoquinoline

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for this conversion.[5]

Protocol 6: Reduction of this compound using SnCl₂

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL).

  • Add a solution of SnCl₂·2H₂O (4.0-5.0 mmol, 4-5 equiv) in concentrated HCl (2 mL).

  • Heat the reaction mixture to reflux (around 78 °C) for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture by the slow addition of a 5 M NaOH solution until the pH is >10. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-aminoquinoline, which can be purified further by recrystallization or column chromatography if necessary.

Causality and Optimization:

  • Stoichiometry of SnCl₂: A significant excess of SnCl₂ is required to ensure complete reduction of the nitro group.

  • Work-up: The basification step is crucial for precipitating the tin salts and liberating the free amine for extraction. In some cases, filtration of the tin salts before extraction can be beneficial, though emulsions can be an issue.[9]

B. Functionalization of 3-Aminoquinoline via Diazotization

The primary amino group of 3-aminoquinoline can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.[8]

Protocol 7: Diazotization of 3-Aminoquinoline and Subsequent Sandmeyer Reaction

This protocol describes the conversion of 3-aminoquinoline to 3-bromoquinoline.

Materials:

  • 3-Aminoquinoline

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Diazotization:

    • In a flask, dissolve 3-aminoquinoline (1.0 mmol, 1.0 equiv) in 48% HBr (5 mL) at 0 °C.

    • In a separate beaker, dissolve sodium nitrite (1.2 mmol, 1.2 equiv) in a minimal amount of cold water.

    • Slowly add the NaNO₂ solution to the 3-aminoquinoline solution at 0-5 °C with vigorous stirring. Maintain this temperature for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuBr (1.2 mmol, 1.2 equiv) in 48% HBr (3 mL).

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

    • Cool the reaction mixture and neutralize with a NaOH solution.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield 3-bromoquinoline.

Safety Note: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

V. Conclusion

The functionalization of this compound offers a rich landscape for synthetic exploration. The protocols and principles outlined in this guide provide a robust framework for researchers to access a wide variety of novel quinoline derivatives. By understanding the underlying electronic effects of the nitro group and the mechanisms of these key reactions, scientists can rationally design and execute synthetic strategies to generate new chemical entities with potential therapeutic applications.

VI. References

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). MDPI. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). ACS Publications. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]

  • Minisci reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). MDPI. [Link]

  • PHOTOCATALYTIC MINISCI REACTION. (n.d.). [Link]

  • Palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides. (2008). PubMed. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). PubMed. [Link]

  • The Minisci Reaction. (n.d.). [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. (1968). PubMed. [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. (n.d.). Royal Society of Chemistry. [Link]

  • Recent Advances in Minisci-Type Reactions. (n.d.). SciSpace. [Link]

  • General overview of common mechanistic pathways in Minisci‐type reactions. (n.d.). ResearchGate. [Link]

  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. [Link]

Sources

The Advent of 3-Nitroquinoline Fluorophores: A Guide to Their Development and Application as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Rise of Nitro-Substitution

For decades, the quinoline scaffold has been a cornerstone in the development of fluorescent probes, owing to its inherent photophysical properties and versatile chemical functionality.[1][2] These nitrogen-containing heterocyclic aromatic compounds serve as a robust framework for creating molecular sensors capable of detecting a wide array of analytes in complex biological systems.[1][2] The strategic introduction of various functional groups onto the quinoline ring allows for the fine-tuning of its absorption and emission characteristics, making it an invaluable tool in biological imaging and drug development.[3]

A particularly impactful modification is the introduction of a nitro group at the 3-position of the quinoline ring. The potent electron-withdrawing nature of the nitro group significantly modulates the electronic and, consequently, the photophysical properties of the quinoline core.[4] This substitution often leads to a "turn-on" fluorescence response, where the probe is initially non-fluorescent (quenched) and exhibits a dramatic increase in fluorescence upon interaction with a specific analyte. This guide provides a comprehensive overview of the development of 3-nitroquinoline-based fluorescent probes, detailing their design, synthesis, and application with field-proven protocols for researchers, scientists, and drug development professionals.

Core Principles: Designing this compound-Based Probes

The design of a successful this compound-based fluorescent probe hinges on the principles of photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). The nitro group, being a strong electron-withdrawing group, often acts as a quencher, suppressing the fluorescence of the quinoline fluorophore in its native state. The general sensing mechanism can be visualized as follows:

cluster_0 Probe in 'Off' State cluster_1 Probe in 'On' State Probe This compound Probe (Non-fluorescent) Analyte Analyte Probe->Analyte Binding/Reaction Complex Probe-Analyte Complex (Fluorescent) Analyte->Complex Conformational Change/ Electronic Perturbation

Caption: General "Off-On" sensing mechanism of a this compound probe.

Upon interaction with the target analyte, a chemical reaction or a significant conformational change occurs. This event disrupts the quenching effect of the nitro group, leading to a "turn-on" of fluorescence. This distinct change in the fluorescence signal allows for the sensitive and selective detection of the analyte.

Synthesis of this compound-Based Probes: A General Workflow

The synthesis of this compound probes typically starts from a readily available precursor, such as 3-bromoquinoline.[3] The bromine atom at the 3-position serves as a versatile handle for introducing the nitro group and other functionalities through established organic reactions. A common synthetic route involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to build the core structure, followed by nitration.

G start 3-Bromoquinoline step1 Palladium-Catalyzed Cross-Coupling start->step1 intermediate 3-Substituted Quinoline step1->intermediate step2 Nitration intermediate->step2 product This compound Probe step2->product purification Purification (Column Chromatography) product->purification

Caption: A generalized synthetic workflow for this compound probes.

Protocol 1: General Synthesis of a 3-Aryl-3'-Nitroquinoline Probe via Suzuki-Miyaura Coupling and Nitration

This protocol provides a general guideline. Specific reaction conditions, including catalyst, base, and solvent, may need to be optimized for different substrates.

Materials:

  • 3-Bromoquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Degassed solvent system (e.g., 1,4-dioxane/water)

  • Nitrating agent (e.g., HNO₃/H₂SO₄)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[3]

    • Add the palladium catalyst (0.02-0.05 equiv.).[3]

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the 3-arylquinoline intermediate.

  • Nitration:

    • Carefully dissolve the 3-arylquinoline intermediate in concentrated sulfuric acid at 0 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

    • Collect the precipitate by filtration, wash with water, and dry.

    • Further purify the crude product by recrystallization or column chromatography to obtain the final this compound-based probe.

Photophysical Characterization

A thorough understanding of the photophysical properties of a newly synthesized probe is crucial for its application. The following table summarizes key parameters that should be determined.[4]

PropertySymbolDescriptionTypical Method of Determination
Absorption Maximum λabsThe wavelength at which the probe absorbs the most light.UV-Vis Spectroscopy
Molar Extinction Coefficient εA measure of how strongly the probe absorbs light at a given wavelength.UV-Vis Spectroscopy (using Beer-Lambert Law)
Emission Maximum λemThe wavelength at which the probe emits the most light upon excitation.Fluorescence Spectroscopy
Quantum Yield ΦfThe ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.Comparative method using a standard fluorophore (e.g., quinine sulfate)
Fluorescence Lifetime τThe average time the molecule spends in the excited state before returning to the ground state.Time-Correlated Single Photon Counting (TCSPC)
Stokes Shift The difference in wavelength between the absorption and emission maxima.Calculated from λabs and λem

Applications in Biological Systems: Sensing and Imaging

This compound-based probes have shown promise in detecting a variety of biologically relevant analytes, including metal ions, reactive oxygen species (ROS), and specific enzymes.[1][5] Their ability to function in aqueous environments makes them particularly suitable for live-cell imaging.[6][7]

Protocol 2: Live-Cell Imaging with a this compound-Based Fluorescent Probe

This protocol provides a general procedure for staining and imaging live cells. The optimal probe concentration and incubation time should be determined empirically for each probe and cell line.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes or coverslips.

  • This compound-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO).

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS).

  • Phosphate-buffered saline (PBS).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Seeding:

    • Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

    • Incubate the cells at 37 °C in a humidified atmosphere with 5% CO₂.

  • Probe Loading:

    • Prepare a working solution of the this compound probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-20 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for the optimized time (e.g., 15-60 minutes) at 37 °C.

  • Analyte Stimulation (if applicable):

    • If the probe is designed to detect a specific analyte, remove the probe-loading medium and wash the cells with PBS.

    • Add fresh medium containing the analyte of interest and incubate for the desired period.

  • Imaging:

    • After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.

    • Add fresh culture medium or PBS to the cells for imaging.

    • Image the cells using a confocal microscope with the appropriate excitation and emission settings for the specific this compound probe.

Data Analysis and Interpretation

The fluorescence intensity changes observed during imaging experiments can be quantified to determine the probe's response to the analyte. This typically involves measuring the mean fluorescence intensity of individual cells or regions of interest before and after analyte stimulation. The "turn-on" response is often expressed as the fold-change in fluorescence intensity.

Trustworthiness and Self-Validation

The reliability of any fluorescent probe is paramount. A well-designed experimental workflow should include the following controls to ensure the trustworthiness of the results:

  • Control Cells: Unstained cells to assess autofluorescence.

  • Probe-only Control: Cells stained with the probe but not treated with the analyte to establish the baseline fluorescence.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the analyte to rule out any non-specific effects.

  • Selectivity Assays: Testing the probe's response to other potentially interfering species to confirm its selectivity for the target analyte.

Conclusion and Future Perspectives

The development of this compound-based fluorescent probes represents a significant advancement in the field of molecular sensing. Their tunable photophysical properties and "turn-on" signaling mechanism make them powerful tools for elucidating complex biological processes. Future research in this area will likely focus on the development of probes with enhanced photostability, two-photon excitation capabilities for deeper tissue imaging, and the ability to target specific organelles within the cell.[8] The continued innovation in the design and synthesis of these versatile fluorophores will undoubtedly expand their applications in diagnostics, drug discovery, and fundamental biological research.[9]

References

  • Blakely, R. S., et al. (2019). Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. Molecules, 24(5), 934. Available at: [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • European Pharmaceutical Review. (2025). Imaging discovery could accelerate drug development. European Pharmaceutical Review. Available at: [Link]

  • Jagriti Singh and Shachi Mishra. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • MDPI. (2021). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules. Available at: [Link]

  • NIH. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. Available at: [Link]

  • ResearchGate. (2021). Synthesis of quinoline based molecular probes for detection of nitric oxide. Available at: [Link]

  • RSC Publishing. (n.d.). A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. RSC Advances. Available at: [Link]

  • RSC Publishing. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. Available at: [Link]

  • RSC Publishing. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances. Available at: [Link]

  • Semantic Scholar. (n.d.). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Available at: [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Opinion in Biomedical Sciences and Research. Available at: [Link]

  • S. Das, et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. New Journal of Chemistry. Available at: [Link]

  • NIH. (n.d.). Fluorescent Probes for Biological Imaging. NIH. Available at: [Link]

  • NIH. (2021). A novel probe based on rhodamine B and quinoline as a naked-eye colorimetric probe for dual detection of nickel and hypochlorite ions. Scientific Reports. Available at: [Link]

  • NIH. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. NIH. Available at: [Link]

  • PubMed. (n.d.). Photophysical properties of the prefluorescent nitroxide probes QT and C343T. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and relevant method for the synthesis of quinolines.[1][2] This reaction involves the treatment of a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent to construct the quinoline ring system.[3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimalarials, anti-inflammatories, and antitumor agents.[2]

This guide provides an in-depth exploration of the Skraup synthesis, from its underlying mechanism to detailed, field-proven experimental protocols. It is designed to equip researchers with the technical knowledge and practical insights necessary to successfully and safely implement this classic, yet often challenging, reaction.

Principles and Mechanistic Insights

The Skraup synthesis is a multi-step process that begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5] This is followed by a series of reactions that culminate in the formation of the aromatic quinoline ring.

The key mechanistic steps are:

  • Formation of Acrolein: Concentrated sulfuric acid dehydrates glycerol to produce acrolein.[5][6]

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein intermediate.[3][7]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a 1,2-dihydroquinoline intermediate.[3][5]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the final aromatic quinoline product.[5][6]

Nitrobenzene is a commonly used oxidizing agent in the Skraup synthesis and can also serve as a solvent.[1][3] Other oxidizing agents, such as arsenic pentoxide, have also been employed and are reported to result in a less violent reaction.[1][6] A notable variation is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines.[2][8]

Mechanistic Pathway of the Skraup Synthesis

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct β-Anilinopropionaldehyde Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: The reaction mechanism of the Skraup synthesis.

Experimental Protocols

The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[1][9] Therefore, careful attention to procedural details and safety precautions is paramount. The inclusion of a moderator, such as ferrous sulfate, is often necessary to temper the reaction's vigor.[5]

Protocol 1: Classical Skraup Synthesis of Quinoline

This protocol is adapted from established procedures for the synthesis of unsubstituted quinoline.[9]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, glycerol, and nitrobenzene.[9]

  • Acid Addition: With vigorous stirring, slowly and carefully add the concentrated sulfuric acid. The addition is exothermic, and the rate should be controlled to prevent an excessive rise in temperature.[3]

  • Initiation: Add the ferrous sulfate heptahydrate to the mixture.[9] Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil.[3]

  • Reflux: Once the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-4 hours, with the oil bath temperature at 140-150°C.[3][9]

  • Work-up: Allow the reaction mixture to cool to room temperature and then dilute it with water.[3] Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.[9]

  • Isolation: Perform a steam distillation to isolate the crude quinoline. The unreacted nitrobenzene will distill first, followed by the quinoline.[3]

  • Purification: Separate the quinoline layer from the aqueous distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[3][9]

Protocol 2: Synthesis of a Substituted Quinoline (6-Methoxy-8-nitroquinoline)

This protocol, adapted from Organic Syntheses, demonstrates the preparation of a substituted quinoline using arsenic pentoxide as the oxidizing agent.[10]

Materials:

  • 3-Nitro-4-aminoanisole (3.5 moles)

  • Arsenic pentoxide (2.45 moles)

  • Glycerol (13 moles)

  • Concentrated Sulfuric Acid (315 ml)

Procedure:

  • Slurry Preparation: In a 5-liter three-necked round-bottom flask, create a homogeneous slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.[9][10]

  • Initial Acid Addition: With efficient mechanical stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.[9]

  • Dehydration: Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C until water removal is complete.[9]

  • Second Acid Addition: After cooling, slowly add additional concentrated sulfuric acid while maintaining the temperature at 117-119°C over 2.5-3.5 hours.[9][10]

  • Reaction Completion: Maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[10]

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and neutralize with concentrated ammonium hydroxide. The precipitated product is then collected and can be purified by recrystallization from chloroform or ethylene dichloride.[10]

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Amine, Glycerol, & Oxidant Acid Slowly Add H₂SO₄ with Stirring Reactants->Acid Moderator Add Moderator (e.g., FeSO₄) Acid->Moderator Heat Gentle Heating to Initiate Moderator->Heat Reflux Maintain Reflux (3-4 hours) Heat->Reflux Cool Cool and Dilute with Water Reflux->Cool Neutralize Neutralize with Concentrated Base Cool->Neutralize Isolate Isolate via Steam Distillation Neutralize->Isolate Purify Dry and Purify by Distillation Isolate->Purify

Caption: A generalized workflow for the Skraup synthesis.

Quantitative Data and Reaction Yields

The yield of the Skraup synthesis is highly dependent on the nature of the substituents on the aniline starting material, the choice of the oxidizing agent, and the specific reaction conditions employed.

Starting Aromatic AmineOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91%[9]
3-Nitro-4-aminoanisoleArsenic pentoxide6-Methoxy-8-nitroquinoline65-76%[10]
m-NitroanilineNitrobenzene5-Nitroquinoline & 7-NitroquinolineMixture[9]

Safety Considerations

The Skraup synthesis presents significant safety hazards that must be carefully managed.

  • Exothermic Nature: The reaction is highly exothermic and can become uncontrollable if reagents are mixed too quickly or if cooling is inadequate.[9][11]

  • Corrosive and Toxic Reagents: Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic and should be handled with appropriate precautions in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11] A safety shower should be readily accessible.[10]

Modern Variations and Applications

While the classical Skraup synthesis remains a valuable tool, modern modifications have been developed to address some of its limitations, such as harsh reaction conditions and the use of hazardous reagents.[12][13] These include the use of ionic liquids and microwave irradiation to accelerate the reaction and improve yields.[4] The Doebner-Miller reaction, a variation of the Skraup synthesis, provides a more versatile route to substituted quinolines by using α,β-unsaturated carbonyl compounds.[8]

The quinoline derivatives produced through these methods are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.

References

  • Wikipedia. Skraup reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Course Hero. Preparation and Properties of Quinoline. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. Available from: [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications | PPTX. Available from: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

  • Illinois Experts. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

  • NIH. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Available from: [Link]

  • Curly Arrow. The Skraup Reaction - How to Make a Quinoline. Available from: [Link]

  • ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Available from: [Link]

  • ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available from: [Link]

  • NIH. Recent Advances in Metal-Free Quinoline Synthesis - PMC. Available from: [Link]

  • Semantic Scholar. The Skraup Synthesis of Quinolines. Available from: [Link]

  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. Available from: [Link]

  • Wikipedia. Skraup reaction. Available from: [Link]

Sources

Application Notes & Protocols: The Combes Synthesis for 2,4-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Combes Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents, including antimalarials, antibiotics, and anticancer drugs.[1][2] Its rigid, heterocyclic structure provides a privileged framework for interacting with biological targets. Among the classical methods for constructing this vital scaffold, the Combes synthesis, first reported by Alphonse Combes in 1888, remains a powerful and straightforward strategy for preparing 2,4-disubstituted quinolines.[3][4]

This application note provides an in-depth guide to the Combes synthesis, moving beyond a simple recitation of steps to explore the underlying mechanism, experimental rationale, and practical considerations for its successful application in a modern research setting. The core transformation involves the acid-catalyzed condensation of an aniline with a β-diketone to yield the target quinoline.[1][5]

The Reaction Mechanism: A Stepwise Rationale

Understanding the mechanism of the Combes synthesis is critical for troubleshooting and optimizing the reaction. The process occurs in three principal stages: enamine formation, rate-determining cyclization, and aromatizing dehydration.[1][6]

Stage 1: Enamine Formation The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to its more stable enamine isomer. This enamine intermediate is the key substrate for the subsequent cyclization.[7][8]

Stage 2: Electrophilic Aromatic Cyclization (Annulation) In the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the second carbonyl group is protonated, rendering it highly electrophilic.[1][7] The electron-rich aromatic ring of the enamine then attacks this activated carbonyl in an intramolecular electrophilic aromatic substitution. This annulation step is the slowest and therefore the rate-determining step of the entire sequence.[1]

Stage 3: Dehydration and Aromatization The resulting intermediate alcohol is quickly protonated by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Elimination of water generates the stable, aromatic quinoline ring system.

Below is a diagram illustrating the complete mechanistic pathway.

Caption: The mechanism of the Combes synthesis.

Scope, Limitations, and Regioselectivity

The utility of a synthetic method is defined by its scope and limitations. The Combes synthesis is robust but subject to predictable constraints based on substrate electronics and sterics.

Substrate Scope:

ReactantSubstituent Effects & ExamplesOutcome
Aniline Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) on the aniline ring accelerate the rate-determining cyclization step by increasing the nucleophilicity of the aromatic ring.Higher yields, potentially milder conditions.
Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -Br) deactivate the ring, slowing the reaction and often requiring harsher conditions (higher temperatures or stronger acids).Lower yields, slower reaction.
Strongly Deactivating Groups (e.g., -NO₂) almost completely inhibit the reaction, as the ring is too electron-poor to participate in the cyclization.[8][9]Reaction typically fails.
β-Diketone Symmetrical Diketones like acetylacetone (2,4-pentanedione) are ideal, leading to a single, predictable product (e.g., 2,4-dimethylquinoline).[7]Single product, straightforward synthesis.
Unsymmetrical Diketones (e.g., 1-phenyl-1,3-butanedione) can lead to a mixture of regioisomers. The initial condensation tends to occur at the more sterically accessible carbonyl, while cyclization is governed by the electronics of the aromatic ring.[1]Potential mixture of isomers, requiring separation.
Higher β-Diketones like 3,5-heptanedione can be used to synthesize analogues such as 2,4-diethylquinoline.[10]Access to diverse substitution patterns.

Key Limitations:

  • Harsh Conditions: The requirement for strong, hot acid can be incompatible with sensitive functional groups on either reactant.

  • Regioselectivity: As noted, unsymmetrical anilines (e.g., m-substituted) and unsymmetrical β-diketones can yield mixtures of products that are challenging to separate.[11]

  • Exothermic Nature: The reaction, particularly the quenching and cyclization steps, can be highly exothermic and requires careful temperature control to prevent side reactions and charring.[2]

Detailed Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol details the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone, a benchmark example of the Combes reaction.

Materials and Reagents:

  • Aniline (freshly distilled, 99.5%)

  • Acetylacetone (2,4-pentanedione, 99%)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH) pellets or concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Large beaker (1 L)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware

Safety Precautions:

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. The reaction with water is highly exothermic. Always wear a lab coat, safety goggles, and acid-resistant gloves. Handle exclusively in a chemical fume hood.

  • Aniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The addition of the aniline/diketone mixture to sulfuric acid and the subsequent neutralization are highly exothermic. Proceed slowly and with efficient cooling.

Step-by-Step Methodology

1. Formation of the Enamine Intermediate (In Situ) a. To a 250 mL round-bottom flask, add aniline (9.31 g, 0.10 mol). b. With gentle stirring, add acetylacetone (10.01 g, 0.10 mol) dropwise to the aniline. An exotherm and a color change (typically to yellow/orange) will be observed. c. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the intermediate. Rationale: This initial condensation forms the enamine necessary for cyclization. Allowing it to pre-form can lead to cleaner reactions.

2. Acid-Catalyzed Cyclization a. In a 500 mL flask immersed in an ice-salt bath, place concentrated sulfuric acid (50 mL). Allow the acid to cool to below 10 °C. b. Using a dropping funnel, add the aniline/acetylacetone mixture from Step 1 to the cold sulfuric acid very slowly over 30-45 minutes. c. CRITICAL: Monitor the temperature of the acid mixture closely and maintain it below 20 °C throughout the addition. Rationale: This slow, cold addition is essential to control the powerful exotherm of both dilution and reaction, preventing degradation and tar formation. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C for 1 hour to drive the cyclization to completion.

3. Work-up and Isolation a. Prepare a 1 L beaker containing 500 g of crushed ice. b. Slowly and carefully pour the warm, acidic reaction mixture onto the ice with vigorous stirring. Rationale: This quenching step safely dilutes the strong acid before neutralization. c. Place the beaker in an ice bath. Slowly neutralize the acidic solution by adding a concentrated solution of NaOH or by carefully adding concentrated NH₄OH until the pH is > 9. The crude product will often precipitate as a brown oil or solid. d. Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). e. Combine the organic extracts and wash them with brine (1 x 50 mL). f. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

4. Purification a. The crude product, a dark oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2,4-dimethylquinoline as a pale yellow liquid or low-melting solid.

Experimental Workflow Diagram

The following diagram outlines the complete laboratory workflow.

Workflow cluster_reaction Reaction Setup cluster_cyclization Cyclization cluster_workup Work-up & Isolation cluster_purify Purification reactants 1. Mix Aniline + Acetylacetone (RT, 30 min) addition 3. Add Mixture to Acid (Slowly, <20 °C) reactants->addition acid_prep 2. Cool Conc. H₂SO₄ in Ice Bath (<10 °C) acid_prep->addition heating 4. Heat Mixture (80-90 °C, 1 hr) addition->heating quench 5. Pour onto Ice heating->quench neutralize 6. Basify with NaOH/NH₄OH (pH > 9) quench->neutralize extract 7. Extract with DCM neutralize->extract dry 8. Dry & Evaporate extract->dry purify 9. Vacuum Distillation or Column Chromatography dry->purify

Caption: Laboratory workflow for the Combes synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Very Low or No Yield 1. Incomplete cyclization. 2. Aniline substrate is too deactivated (e.g., contains -NO₂ group).1. Increase reaction time or temperature during the heating step. Ensure acid is sufficiently concentrated. 2. Use a less deactivated aniline or a different synthetic route.
Formation of Dark Tar/Char 1. Temperature during acid addition was too high. 2. Overheating during the final heating step.1. Improve cooling and slow down the rate of addition significantly. 2. Use an oil bath for precise temperature control.
Product is an Emulsion or Difficult to Extract 1. Incomplete neutralization. 2. Formation of salts that act as surfactants.1. Check pH and add more base if necessary. 2. Add a saturated NaCl solution (brine) to the separatory funnel to break the emulsion.
Mixture of Isomers Obtained 1. Use of an unsymmetrical aniline or β-diketone.1. This is an inherent outcome. Separate isomers using careful column chromatography or fractional distillation/crystallization. Consider a different, more regioselective synthesis if a single isomer is required.

Conclusion and Outlook

The Combes synthesis is a classic, yet highly relevant, method for accessing 2,4-disubstituted quinolines. Its operational simplicity and use of readily available starting materials ensure its continued use in both academic research and industrial drug development. While the harsh acidic conditions represent a limitation, modern modifications employing catalysts like polyphosphoric esters (PPE) or various Lewis acids are being explored to improve substrate compatibility.[1] By understanding the mechanistic underpinnings and carefully controlling the key experimental parameters outlined in this guide, researchers can effectively leverage the Combes synthesis to build valuable quinoline libraries for downstream applications.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]

  • Claret, P. A., & Osborne, A. G. (1970). 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS. Organic Preparations and Procedures International, 2(6), 305-308. [Link]

  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • ResearchGate. (2005). Recent Progress in the Synthesis of Quinolines. Retrieved from ResearchGate. [Link]

  • Wikiwand. (n.d.). Combes quinoline synthesis.

Sources

Application Notes and Protocols for the Knorr Quinoline Synthesis of 2-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides an in-depth exploration of the Knorr quinoline synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of 2-hydroxyquinolines (also known as 2-quinolones). This document offers a blend of theoretical principles and practical, field-proven protocols designed to empower researchers in their synthetic endeavors. The content herein is structured to elucidate the causality behind experimental choices, ensuring a robust understanding and successful application of this valuable synthetic tool.

I. Theoretical Overview: Mechanism and Rationale

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a powerful acid-catalyzed intramolecular cyclization of β-ketoanilides to yield 2-hydroxyquinolines.[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism.[3] Understanding the mechanistic underpinnings is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Reaction Mechanism

The synthesis begins with the formation of a β-ketoanilide, typically from the reaction of an aniline with a β-ketoester at elevated temperatures (above 100°C).[4] This intermediate is the key precursor for the subsequent acid-catalyzed cyclization. The generally accepted mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: In the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the carbonyl oxygen of the keto group in the β-ketoanilide is protonated. This activation increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Aromatic Substitution: The activated carbonyl group is then attacked by the electron-rich aromatic ring of the anilide in an intramolecular electrophilic aromatic substitution. This step forms a new carbon-carbon bond and leads to a cyclic intermediate.

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water to form the stable quinoline ring system.

  • Tautomerization: The initial product exists in equilibrium between the enol (2-hydroxyquinoline) and the more stable keto (2-quinolone) tautomeric forms, with the keto form generally predominating.[5]

Knorr_Mechanism cluster_start Starting Material cluster_acid Acid Catalysis cluster_intermediate Intermediate Stages cluster_product Final Product beta_ketoanilide β-Ketoanilide protonated_keto Protonated β-Ketoanilide beta_ketoanilide->protonated_keto Protonation H_plus H⁺ (e.g., H₂SO₄, PPA) cyclic_intermediate Cyclic Intermediate protonated_keto->cyclic_intermediate Intramolecular Cyclization 2_hydroxyquinoline 2-Hydroxyquinoline (Enol Form) cyclic_intermediate->2_hydroxyquinoline Dehydration (-H₂O) 2_quinolone 2-Quinolone (Keto Form) 2_hydroxyquinoline->2_quinolone Tautomerization

Caption: The reaction mechanism of the Knorr quinoline synthesis.

Regioselectivity: Knorr vs. Conrad-Limpach Synthesis

It is imperative to distinguish the Knorr synthesis from the closely related Conrad-Limpach synthesis. Both reactions utilize anilines and β-ketoesters as starting materials; however, the regiochemical outcome is dictated by the reaction temperature.[6][7]

  • Knorr Synthesis (for 2-hydroxyquinolines): At higher temperatures (typically above 140°C), the reaction between the aniline and the β-ketoester favors the formation of the β-ketoanilide intermediate.[6][7] Subsequent acid-catalyzed cyclization of this anilide leads to the formation of the 2-hydroxyquinoline.[6][7]

  • Conrad-Limpach Synthesis (for 4-hydroxyquinolines): At lower temperatures, the reaction favors the formation of a β-arylaminoacrylate intermediate, which upon thermal cyclization at very high temperatures (around 250°C), yields the 4-hydroxyquinoline.[6][8]

II. Experimental Protocol: Synthesis of 4-Methyl-2-hydroxyquinoline

This protocol details the synthesis of 4-methyl-2-hydroxyquinoline, a representative example of the Knorr quinoline synthesis.

Materials and Reagents:

  • Acetoacetanilide (β-ketoanilide precursor)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place the acetoacetanilide (1 equivalent).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (approximately 4-5 equivalents) to the flask while stirring. The addition should be done in an ice bath to control the exothermic reaction.

  • Cyclization: Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-100°C with continuous stirring. Maintain this temperature for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. A precipitate will form.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product thoroughly with cold deionized water to remove any remaining acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-methyl-2-hydroxyquinoline.

  • Drying: Dry the purified product in a vacuum oven.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Combine Acetoacetanilide and H₂SO₄ in Flask cyclize 2. Heat to 80-100°C for 1-2 hours setup->cyclize quench 3. Pour onto Ice-Water cyclize->quench neutralize 4. Neutralize with NaHCO₃ quench->neutralize filter 5. Filter Precipitate neutralize->filter wash 6. Wash with Water filter->wash recrystallize 7. Recrystallize from Ethanol wash->recrystallize dry 8. Dry Product recrystallize->dry

Caption: A generalized experimental workflow for the Knorr synthesis.

III. Troubleshooting and Optimization

While the Knorr synthesis is a robust reaction, certain challenges may arise. Understanding the causality of these issues is key to effective troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Monitor the reaction progress by TLC to determine the optimal endpoint.
Decomposition of starting material or product.Use a milder acid catalyst like polyphosphoric acid (PPA).[5] Optimize the reaction temperature; excessively high temperatures can lead to charring.
Inefficient work-up.Ensure complete precipitation of the product by adding a sufficient amount of ice-water. Thoroughly neutralize the solution to ensure the product is in its least soluble form.
Formation of 4-Hydroxyquinoline Isomer Reaction conditions favoring the Conrad-Limpach pathway.Ensure the initial formation of the β-ketoanilide is conducted at a sufficiently high temperature before the addition of the cyclizing acid. The choice of acid and its concentration can also influence the outcome.[3]
Product is difficult to purify Presence of starting material or side products.Optimize the reaction conditions to drive the reaction to completion. Employ chromatographic purification methods (e.g., column chromatography) if recrystallization is ineffective.
Charring or Darkening of the Reaction Mixture Excessively high temperature or prolonged reaction time.Carefully control the reaction temperature using a temperature-controlled heating mantle or oil bath. Reduce the reaction time based on TLC monitoring.

IV. Scope and Limitations

The Knorr quinoline synthesis is a versatile method for the preparation of a wide range of 2-hydroxyquinoline derivatives. The substitution pattern on the final product is determined by the structure of the starting aniline and β-ketoester.

Starting Aniline Starting β-Ketoester Resulting 2-Hydroxyquinoline
AnilineEthyl acetoacetate4-Methyl-2-hydroxyquinoline
m-ToluidineEthyl acetoacetate4,7-Dimethyl-2-hydroxyquinoline
p-AnisidineEthyl benzoylacetate6-Methoxy-4-phenyl-2-hydroxyquinoline
2-NaphthylamineEthyl acetoacetate4-Methyl-benzo[f]quinolin-2-ol

Limitations:

  • The reaction generally requires strong acidic conditions and elevated temperatures, which may not be suitable for substrates with acid-sensitive functional groups.

  • The preparation of the β-ketoanilide precursor can sometimes be challenging.

  • Electron-withdrawing groups on the aniline ring can deactivate the aromatic system, making the intramolecular cyclization more difficult and potentially requiring harsher reaction conditions.

V. Conclusion

The Knorr quinoline synthesis remains a highly relevant and valuable tool in the arsenal of synthetic chemists, particularly in the fields of medicinal chemistry and materials science where the quinoline scaffold is a privileged structure. By understanding the underlying mechanism, carefully controlling reaction parameters, and being aware of potential pitfalls, researchers can effectively leverage this classic reaction to access a diverse array of 2-hydroxyquinoline derivatives for their specific applications.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Knorr quinoline synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • MDPI. (2020, August 27). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Conrad–Limpach synthesis. Retrieved from [Link]

  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Cambridge University Press. (2012, February 5). Knorr Quinoline Synthesis (Chapter 34) - Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • Merrell, W. S. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Troubleshooting Low Yields in 3-Nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with 3-nitroquinoline. The introduction of a nitro group at the C-3 position of the quinoline scaffold is a non-trivial synthetic step, often plagued by issues of regioselectivity and low yields. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.

Core Synthetic Challenge: The Regioselectivity of Quinoline Nitration

The primary obstacle in synthesizing this compound is the inherent electronic nature of the quinoline ring system. Under standard electrophilic aromatic substitution conditions (e.g., a nitrating mixture of HNO₃ and H₂SO₄), the reaction proceeds on the N-protonated quinolinium ion. This protonation deactivates the pyridine ring far more than the benzene ring, directing the electrophilic attack almost exclusively to the carbocyclic portion. Consequently, this reaction yields a roughly equimolar mixture of 5-nitroquinoline and 8-nitroquinoline, with negligible formation of the 3-nitro isomer.[1][2]

G

Frequently Asked Questions & Troubleshooting Guide

Q1: I performed a direct nitration of quinoline but obtained no this compound. Why did this happen and what should I do?

A1: This is the expected outcome due to fundamental reactivity principles.

  • Causality: As explained above, direct electrophilic nitration of quinoline occurs on the protonated quinolinium species. The positive charge on the nitrogen atom strongly deactivates the heterocyclic (pyridine) ring towards electrophilic attack. The substitution, therefore, occurs on the less deactivated benzenoid ring, primarily at the C-5 and C-8 positions.[2] Achieving C-3 nitration requires a different strategy that circumvents this inherent reactivity.

  • Solution: Employ a Directed Synthetic Strategy. Instead of direct nitration, a more effective approach is to construct the quinoline ring with the nitro group already positioned correctly or to use a reaction specifically designed for C-3 functionalization. A modern and highly effective method is the copper-catalyzed [4+2] cycloaddition between anthranils and nitro-olefins.[3] This strategy builds the desired product from precursors where the nitro group's final position is predetermined.

Q2: My reaction yield is very low, and I'm observing significant tar formation. What is causing this and how can I minimize it?

A2: Tar formation is a common consequence of harsh reaction conditions, often seen in classical quinoline syntheses like the Skraup reaction, which might be used to prepare a precursor.

  • Causality: Highly acidic and oxidizing conditions, coupled with the high temperatures often required to drive these reactions, can lead to the polymerization of reactants and intermediates.[4][5] This is particularly problematic in reactions like the Skraup synthesis, where acrolein is generated in situ and can readily polymerize.[5][6]

  • Solutions & Mitigation Strategies:

    • Temperature Control: Avoid excessive temperatures. Many classical syntheses are notoriously exothermic.[4] It is crucial to control the rate of reagent addition (e.g., sulfuric acid) and use cooling baths to manage the exotherm.[4][7]

    • Use of Moderators: In reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring by distributing the oxidative process over a longer period.[4][5][8]

    • Modern Catalytic Methods: Whenever possible, opt for modern, milder synthetic routes. For instance, many Friedländer annulations, which can be used to build the quinoline core, now employ catalysts like ionic liquids or metal triflates that operate under gentler conditions, significantly reducing byproduct formation.[9][10]

Q3: I'm attempting a synthesis that should yield this compound, but I'm getting a complex mixture of isomers that is difficult to separate. How can I improve selectivity and purification?

A3: A complex product mixture points to issues with reaction control or an inherently non-selective process. Purification of quinoline isomers is a known challenge.

  • Causality: Even in syntheses designed to produce the 3-isomer, side reactions can lead to other nitro-substituted quinolines. The similar polarity and physical properties of these isomers make separation by standard techniques like column chromatography challenging.

  • Solutions & Mitigation Strategies:

    • Optimize Reaction Conditions: Systematically adjust parameters such as temperature, reaction time, and catalyst loading. A lower temperature may increase selectivity even if it slows the reaction rate. Refer to the optimized protocol table below for a starting point.

    • Advanced Purification Techniques: If a mixture is unavoidable, consider forming salts. A patented method for separating 5- and 8-nitroquinolines involves the fractional crystallization of their hydrochloride salts from a specific solvent system (wet dimethylformamide).[11] This principle of converting isomers to salts to exploit differences in solubility can be a powerful purification tool.

    • Recrystallization: Meticulous recrystallization from a well-chosen solvent system can be effective. Isopropyl alcohol has been noted for purifying 8-nitroquinoline and may be a good starting point for screening solvents for the 3-nitro isomer.[11]

G

Recommended Protocol & Data

Protocol: Copper-Catalyzed Synthesis of 3-Nitroquinolines

This method represents a modern, selective approach to synthesizing 3-nitroquinolines, avoiding the pitfalls of direct nitration. The reaction proceeds via a [4+2] cycloaddition between an anthranil and a nitro-olefin.[3]

G

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add the substituted anthranil (1.0 equiv.), the nitro-olefin (1.2 equiv.), and the copper(II) triflate (Cu(OTf)₂) catalyst (10 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for the time specified by your optimization experiments (typically several hours).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound product.

Optimization Data (Hypothetical Example based on literature principles[3]):

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Observations
1Cu(OTf)₂ (5)601245Incomplete conversion
2Cu(OTf)₂ (10)601265Improved yield
3Cu(OTf)₂ (10)80888Optimal yield and time
4Cu(OTf)₂ (10)100882Slight decrease, minor side products
5None8024<5Catalyst is essential
6CuCl₂ (10)801255Catalyst choice is critical

References

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives.
  • Unknown Author. (n.d.). Preparation and Properties of Quinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?.
  • Wikipedia. (n.d.). Skraup reaction.
  • ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Canadian Science Publishing. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES.
  • Unknown Author. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step.
  • ResearchGate. (n.d.). Synthesis of 3‐nitro‐quinolines previous reports along with present study.
  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Technical Support Center: Optimization of the Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of quinoline derivatives.

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic and versatile reaction. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your research.

Introduction: The Enduring Relevance of the Friedländer Synthesis

First reported by Paul Friedländer in 1882, the Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry.[1][2] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group to form substituted quinolines.[1][3][4] These quinoline scaffolds are of immense interest in medicinal chemistry and materials science due to their presence in a vast array of biologically active compounds.[5]

Despite its utility, the traditional reaction often requires harsh conditions, such as high temperatures and the use of strong acids or bases, which can lead to side reactions, low yields, and limited substrate scope.[1][6][7] This guide focuses on modern strategies to optimize reaction conditions, enhance yields, and improve the overall efficiency and environmental footprint of the synthesis.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most common issue and can stem from several factors. A systematic approach to optimization is crucial.

Answer: Low yields are typically traced back to four areas: catalyst inefficiency, suboptimal reaction conditions, starting material instability, or poor regioselectivity.

  • Evaluate Your Catalytic System: The choice of catalyst is paramount. While classic conditions use strong acids (H₂SO₄) or bases (KOH, NaOH), modern methods offer milder and more efficient alternatives.[1][5]

    • Expertise & Experience: Acid catalysts are generally more effective than base catalysts for the Friedländer annulation.[8] Lewis acids are particularly effective because they can activate the carbonyl group toward nucleophilic attack without the harshness of strong Brønsted acids.

    • Recommended Action: Screen a variety of modern catalysts. Metal triflates (e.g., In(OTf)₃, Zr(OTf)₄) and other Lewis acids often provide excellent yields under mild conditions.[6][9] Solid-supported acids like Nafion or SiO₂/H₂SO₄ are also highly effective, recyclable, and simplify product purification.[3][10] For a greener approach, some reactions proceed in high yield in water with no catalyst at all.[6][11]

  • Optimize Temperature and Reaction Time: The balance between reaction rate and decomposition is key.

    • Expertise & Experience: While higher temperatures accelerate the reaction, they can also promote the degradation of sensitive starting materials and the formation of tar-like side products.[7]

    • Recommended Action: Consider using microwave irradiation. This technique can dramatically reduce reaction times from hours or days to mere minutes and often leads to cleaner reactions with higher yields.[12][13] For instance, using neat acetic acid as both solvent and catalyst under microwave irradiation at 160°C can achieve quinoline synthesis in as little as 5 minutes in excellent yield.[13][14][15]

  • Re-evaluate Your Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction pathways.

    • Expertise & Experience: The optimal solvent often depends on the catalyst. Acid-catalyzed reactions frequently perform well in polar aprotic solvents (e.g., DCM), while base-mediated reactions may favor non-polar solvents like toluene.[1] Alcohols like ethanol are also commonly used.[5]

    • Recommended Action: If using a modern Lewis acid catalyst, try a greener solvent system like an ethanol/water mixture.[6] For certain substrate combinations, solvent-free conditions, particularly with an ionic liquid or solid catalyst, can provide outstanding yields and simplify workup.[3][6]

Q2: I'm observing significant side products and my final product is difficult to purify. How can I achieve a cleaner reaction?

Side product formation is a clear sign that your reaction conditions are not selective. The most common side products are from self-condensation or starting material decomposition.[7]

Answer: The primary strategy is to move toward milder reaction conditions that favor the desired cyclocondensation pathway over competing side reactions.

  • Minimize Aldol Self-Condensation: The ketone starting material, especially if it is highly enolizable, can react with itself under basic conditions to form α,β-unsaturated ketone byproducts.[1][7]

    • Expertise & Experience: This side reaction is particularly problematic with strong bases. Shifting to an acid-catalyzed system often circumvents this issue entirely.

    • Recommended Action: If basic conditions are necessary for your substrate, consider a modified approach. For example, the imine analogue of the o-aminoaryl ketone can be used in place of the ketone itself to prevent self-condensation.[1]

  • Prevent Starting Material Decomposition: The 2-aminoaryl aldehydes and ketones can be unstable under harsh thermal or acidic/basic conditions.[7]

    • Recommended Action: This is another strong argument for adopting milder, modern catalytic systems. The use of catalysts like molecular iodine, ionic liquids, or various Lewis acids allows the reaction to proceed at lower temperatures, preserving the integrity of your starting materials.[3][6]

Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

This is a classic challenge in Friedländer synthesis.[1][7] When a ketone like 2-butanone is used, the initial condensation can occur at either the methyl (CH₃) or methylene (CH₂) group, leading to two different quinoline products.

Answer: Achieving high regioselectivity requires directing the initial condensation to one specific α-carbon.

  • Catalyst Control: The choice of catalyst can have a profound influence on the regiochemical outcome.

    • Expertise & Experience: Lewis acids are particularly adept at controlling selectivity. They can coordinate with the carbonyl oxygen and influence the steric environment, favoring attack at the less hindered position.

    • Recommended Action: Indium(III) triflate (In(OTf)₃) has been demonstrated to be a highly effective catalyst for the selective formation of the desired Friedländer product, even with challenging substrates like β-ketoesters.[9]

  • Substrate Modification: If catalyst control is insufficient, modifying the ketone substrate can provide a definitive solution.

    • Recommended Action: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons can force the reaction to proceed at the other position.[1]

  • Alternative Media: Ionic liquids have also been shown to be effective in solving the problem of regioselectivity in some cases.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose between an acid or a base catalyst? A: While both can catalyze the reaction, acid catalysts are now generally preferred.[8] They are often more efficient and help to avoid common side reactions like the self-aldol condensation of the ketone starting material, which is prevalent under basic conditions.[1][7] Lewis acids, in particular, offer a good balance of high activity and mild conditions.[9]

Q2: What are the main advantages of using microwave irradiation? A: The primary advantages are a dramatic reduction in reaction time and often an increase in yield.[12][13][14] Microwave energy provides rapid and uniform heating, which can access activation energy barriers more efficiently than conventional heating, leading to cleaner reactions and sometimes enabling transformations that do not work under thermal conditions.[12][15]

Q3: When should I consider solvent-free conditions? A: Solvent-free, or "neat," conditions are an excellent choice when aiming for green chemistry principles and simplified workup.[6] They are most successful when used with a solid-supported catalyst (e.g., SiO₂-H₂SO₄) or a liquid catalyst that can also serve as the reaction medium, such as a Brønsted acidic ionic liquid.[6][16] This approach minimizes solvent waste and can lead to very high reaction concentrations, accelerating the rate.[6]

Q4: How can I make my Friedländer synthesis "greener"? A: Several strategies can significantly improve the environmental profile of the reaction.

  • Use Water as a Solvent: Water is a non-toxic, inexpensive, and environmentally benign solvent. Several protocols have shown excellent yields for the Friedländer synthesis in water, sometimes even without a catalyst.[11]

  • Employ Recyclable Catalysts: Heterogeneous solid acid catalysts (e.g., zeolites, montmorillonite K-10, silica-supported acids) can be recovered by simple filtration and reused for multiple cycles, reducing waste and cost.[6][10]

  • Use Microwave Energy: By drastically reducing reaction times, microwave synthesis reduces energy consumption compared to prolonged conventional heating.[13][14]

Data Presentation & Visualizations

Table 1: Comparison of Modern Catalytic Systems for Friedländer Synthesis
Catalyst SystemSolventTemperature (°C)TimeTypical Yield (%)Reference
Zirconium Triflate (Zr(OTf)₄)Ethanol/Water600.5 - 2 h>88[6]
NoneWater703 h97[6][11]
Acetic Acid (Microwave)Neat1605 minExcellent[13][14]
Ionic Liquid ([Hbim]BF₄)Solvent-free100-93[6]
Ionic Liquid (ImBu-SO₃H)Solvent-free5030 min92[16]
SiO₂/H₂SO₄MethanolReflux2 h92[10]
Molecular Iodine (I₂)Solvent-free80 - 100-High[3][17]
Ceric Ammonium Nitrate-Ambient45 minModerate-Excellent[8]

Note: Yields are highly substrate-dependent. This table serves as a general guide for selecting starting conditions.

Diagrams

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol-First cluster_path2 Pathway 2: Schiff Base-First cluster_key Reactants1 2-Aminoaryl Ketone + α-Methylene Ketone Adduct Aldol Adduct Reactants1->Adduct Aldol Condensation Enone α,β-Unsaturated Carbonyl Adduct->Enone -H₂O Quinoline1 Quinoline Enone->Quinoline1 Intramolecular Cyclization -H₂O Reactants2 2-Aminoaryl Ketone + α-Methylene Ketone Schiff Schiff Base (Imine) Reactants2->Schiff Imine Formation Aldol2 Aldol Intermediate Schiff->Aldol2 Intramolecular Aldol Reaction Quinoline2 Quinoline Aldol2->Quinoline2 -H₂O k1 Reactants k2 Intermediates k3 Product Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Catalyst 1. Evaluate Catalyst: Is it modern & mild? (e.g., Lewis Acid, Solid Acid) Start->Check_Catalyst Check_Conditions 2. Optimize Conditions: Temp too high/low? Consider Microwave Check_Catalyst->Check_Conditions Check_Solvent 3. Re-evaluate Solvent: Is it optimal for catalyst? Consider water or solvent-free Check_Conditions->Check_Solvent Check_Regio 4. Problem with Regioselectivity? Check_Solvent->Check_Regio Solution_Regio Use selective catalyst (e.g., In(OTf)₃) or modify substrate Check_Regio->Solution_Regio Yes Success Reaction Optimized: High Yield, Clean Product Check_Regio->Success No / Resolved Solution_Regio->Success

Caption: A systematic workflow for troubleshooting common Friedländer synthesis issues.

Experimental Protocols

Here we provide step-by-step methodologies for key, optimized procedures cited in the literature.

Protocol 1: Microwave-Assisted Synthesis in Acetic Acid

[13][14] This protocol is exceptionally fast and efficient, using acetic acid as both the catalyst and solvent.

  • To a microwave-safe reaction vessel, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (2-3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 5-10 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Protocol 2: Catalyst-Free Synthesis in Water

[6][11] This protocol represents a highly green and simple approach to the synthesis.

  • In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl aldehyde (1.0 mmol), the ketone (1.2 mmol), and deionized water (5 mL).

  • Heat the mixture to 70 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with cold water.

  • If the product remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Friedländer synthesis - Wikipedia. [Link]

  • Friedländer Synthesis - J&K Scientific LLC. [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - the University of Bath's research portal. [Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC - NIH. [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed. [Link]

  • Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate | Semantic Scholar. [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. [Link]

  • Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO₂/H₂SO₄ Catalyst. [Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES | TSI Journals. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. [Link]

  • Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd. [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis... - ResearchGate. [Link]

  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. - ResearchGate. [Link]

  • Recent Advances in the Friedländer Reaction - ResearchGate. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. [Link]

  • Friedländer Quinoline Synthesis - ResearchGate. [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). [Link]

Sources

Side reactions in the synthesis of 3-nitro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Navigating Side Reactions in the Synthesis of 3-Nitro-2-phenylquinoline

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 3-nitro-2-phenylquinoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will delve into the common challenges, focusing on the ubiquitous Friedländer annulation and direct nitration routes, to help you anticipate and mitigate the formation of unwanted side products.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is followed by an analysis of probable causes and actionable solutions.

Question 1: My reaction yields are consistently low, and the crude product is a complex mixture according to TLC and LC-MS analysis. What are the likely side reactions?

Answer: Low yields and product mixtures in this synthesis often point to one of several competing reaction pathways, particularly when using the Friedländer annulation approach which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] The primary culprits are typically self-condensation of the ketone starting material and the formation of regioisomers.

Probable Cause A: Base-Catalyzed Self-Aldol Condensation If you are using a base catalyst (e.g., KOH, NaOH, Piperidine) with a ketone like α-nitroacetophenone, the ketone can react with itself in an aldol condensation reaction.[3][4] This is especially problematic under harsh basic conditions or at elevated temperatures, leading to significant consumption of your starting material and the formation of complex, often polymeric, byproducts that complicate purification.

  • Identification: These byproducts often appear as a baseline smear or multiple closely-spaced spots on a TLC plate. In LC-MS, you may see masses corresponding to dimers of your ketone starting material minus one or more water molecules.

  • Solution:

    • Switch to Acid Catalysis: The Friedländer synthesis can be effectively catalyzed by acids such as p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid, or even molecular iodine.[5][6] Shifting to acidic conditions shuts down the base-catalyzed self-condensation pathway.

    • Use Milder Conditions: If a base is necessary, consider using a milder, non-nucleophilic organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and running the reaction at a lower temperature for a longer period.

    • Modify the Substrate: An alternative strategy is to use an imine analog of the o-aminobenzaldehyde, which can help to avoid the harsh basic conditions that promote aldol side reactions.[3]

Probable Cause B: Formation of Unwanted Regioisomers This issue arises if you are using an asymmetric ketone as your starting material. The condensation can occur on either side of the carbonyl group, leading to a mixture of quinoline isomers that can be very difficult to separate.

  • Solution:

    • Choose a Symmetric Ketone: The most straightforward solution is to design your synthesis around a symmetric ketone if possible.

    • Use a Directed Synthesis: Employ substrates with blocking groups or activating groups (e.g., a phosphoryl group on the desired α-carbon) to direct the cyclization to the correct position.[3]

    • Catalyst Control: Certain ionic liquids or specialized amine catalysts have been shown to improve regioselectivity in Friedländer reactions.[3]

Question 2: I performed a direct nitration on 2-phenylquinoline and obtained multiple products. How can I confirm the identity of my product and what are the likely isomers?

Answer: Direct nitration of an existing 2-phenylquinoline scaffold is a valid synthetic strategy, but it is often complicated by a lack of regioselectivity. The quinoline ring system has multiple positions susceptible to electrophilic attack, and the directing effects of the fused benzene ring and the nitrogen atom can lead to a mixture of nitro isomers.

Probable Cause: Formation of Multiple Nitro Isomers The nitration of 3-phenylquinoline has been shown to produce 5-nitro-3-phenylquinoline.[7] By analogy, nitrating 2-phenylquinoline can result in substitution at various positions. The electron-withdrawing nature of the quinoline nitrogen deactivates the pyridine ring towards electrophilic substitution, meaning nitration will preferentially occur on the benzene ring at positions 5, 6, 7, or 8. The phenyl group at position 2 will also be nitrated, typically at the para-position, leading to 2-(p-nitrophenyl)quinoline. A subsequent nitration could then occur on the quinoline ring.

  • Identification: The definitive method for identifying isomers is through 2D NMR spectroscopy (COSY, HMBC, NOESY) to establish the connectivity and spatial relationships of the protons. Single-crystal X-ray diffraction provides unambiguous structural proof if you can obtain suitable crystals. Careful analysis of published spectral data for known isomers is also critical.[7]

  • Solution:

    • Control Reaction Conditions: Carefully control the temperature, concentration of nitric and sulfuric acid, and reaction time. Start with milder conditions (e.g., lower temperature, shorter time) to favor mono-nitration.

    • Purification Strategy: Isomeric products often have very similar polarities, making separation challenging. High-performance liquid chromatography (HPLC) is typically required.[8] You may also attempt fractional crystallization from different solvent systems.

    • Alternative Strategy (Recommended): The most reliable method to ensure a single, pure isomer is to build the quinoline ring from precursors that already contain the nitro group in the desired position. For example, using a substituted 2-aminobenzaldehyde and α-phenylacetaldehyde in a Friedländer synthesis ensures the nitro group is precisely placed. A "domino" nitro reduction-Friedländer heterocyclization is a highly efficient method that avoids isolating potentially unstable amino-intermediates.[9][10]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing 3-nitro-2-phenylquinoline with high purity?

The most robust and regioselective method is typically a variation of the Friedländer synthesis using starting materials that already contain the required substituents. The reaction of 2-aminobenzaldehyde with 1-nitro-2-phenylethan-1-one (α-nitroacetophenone) directly yields the desired product. This approach avoids the isomeric mixtures common with post-synthesis nitration.[5][6]

Q2: What is a "Domino" Nitro Reduction-Friedländer Heterocyclization and why is it useful?

This is an elegant one-pot procedure that starts with a 2-nitrobenzaldehyde derivative and an active methylene compound.[9] A reducing agent, such as iron powder in acetic acid, is used to reduce the nitro group to an amine in situ. This newly formed amine is highly reactive and immediately undergoes a Friedländer condensation with the methylene compound present in the same pot. This method is advantageous because it avoids the need to synthesize, isolate, and handle the often unstable 2-aminobenzaldehyde intermediates.[10][11]

Q3: What are the best general practices for purifying the crude 3-nitro-2-phenylquinoline product?

Purification typically involves a multi-step approach:

  • Aqueous Workup: If an acid catalyst was used, a wash with a mild base solution (e.g., saturated sodium bicarbonate) will neutralize the catalyst. If a base was used, a dilute acid wash may be appropriate.

  • Recrystallization: This is a powerful technique for removing minor impurities. A solvent screen (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with hexanes) should be performed to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[12][13]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization (such as isomers), silica gel column chromatography is the standard method. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.[14]

Part 3: Data & Protocols

Table 1: Influence of Catalyst on Friedländer Synthesis of 3-Nitro-2-phenylquinoline
CatalystSolventTemp (°C)Time (h)Desired Product Yield (%)Aldol Side Product (%)Reference
PiperidineEthanol801245~30[3],[4]
KOHMethanol65840~35[4]
p-TsOHToluene110685< 5[5],[6]
IodineSolvent-free120290< 2[6]

Yields are representative and can vary based on specific substrate concentrations and reaction scale.

Experimental Protocol: p-TsOH Catalyzed Synthesis of 3-Nitro-2-phenylquinoline

This protocol is based on the general principles of acid-catalyzed Friedländer annulation.[6]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and α-nitroacetophenone (1.65 g, 10 mmol).

  • Reagents: Add toluene (50 mL) as the solvent, followed by p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 3-nitro-2-phenylquinoline as a yellow solid.

Part 4: Mechanistic & Workflow Visualizations

Diagram 1: Main Synthetic Pathway

cluster_main Main Reaction: Friedländer Synthesis A 2-Aminobenzaldehyde C Intermediate (Schiff Base/Enamine) A->C + H+ (cat.) B α-Nitroacetophenone B->C D Intramolecular Cyclization (Aldol-type) C->D Tautomerization E Dehydration D->E F 3-Nitro-2-phenylquinoline (Desired Product) E->F cluster_side Side Reaction: Base-Catalyzed Self-Condensation B1 α-Nitroacetophenone Enolate Enolate Formation B1->Enolate + Base (e.g., OH-) B2 α-Nitroacetophenone Aldol Aldol Adduct B2->Aldol Enolate->Aldol Condensation Dehydration Aldol->Condensation SideProduct Self-Condensation Product (Impurity) Condensation->SideProduct

Caption: Self-aldol condensation of the ketone starting material.

Diagram 3: Troubleshooting Workflow

Start Problem: Low Yield / Impure Product Analysis Analyze Crude by TLC/LC-MS Start->Analysis Route Which Synthetic Route? Analysis->Route Friedlander Friedländer Synthesis Route->Friedlander Friedländer Nitration Direct Nitration Route->Nitration Nitration Catalyst Acid or Base Catalyst? Friedlander->Catalyst Isomers Multiple Isomers Detected Nitration->Isomers Base Base Catalyst->Base Base Acid Acid Catalyst->Acid Acid Aldol Likely Aldol Side Reaction Base->Aldol Incomplete Incomplete Reaction Acid->Incomplete Solution1 Switch to Acid Catalyst (p-TsOH, Iodine) Aldol->Solution1 Solution2 Improve Separation (HPLC) or Resynthesize via Friedländer Isomers->Solution2 Solution3 Increase Temp/Time or Use Stronger Acid Incomplete->Solution3

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Wiley Online Library. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • HETEROCYCLES. (1974). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. HETEROCYCLES, 2(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction. ResearchGate. Retrieved from [Link]

  • Kaslow, C. E., & Buchner, B. (1958). Nitration of 3-Phenylquinoline. The Journal of Organic Chemistry, 23(2), 271–276. Retrieved from [Link]

  • National Institutes of Health. (2014). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica, 8(1), 316-325. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous Friedländer annulation and this work. ResearchGate. Retrieved from [Link]

  • EMU Physics Department. (2018). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Retrieved from [Link]

  • ACS Publications. (1958). Nitration of 3-Phenylquinoline. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ResearchGate. Retrieved from [Link]

  • Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
  • LookChem. (n.d.). Cas 5443-79-8, 3-nitro-2-phenylquinoline. LookChem. Retrieved from [Link]

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]

  • Google Patents. (2008). Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). Google Patents.

Sources

Technical Support Center: Purification of 3-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-nitroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these challenging compounds. The information provided herein is a synthesis of established protocols and field-proven insights to help you navigate the complexities of purification, troubleshoot common issues, and optimize your experimental outcomes.

I. Foundational Principles: Understanding the Molecule

3-Nitroquinolines are a class of heterocyclic compounds characterized by a quinoline core substituted with a nitro group at the 3-position. The presence of the electron-withdrawing nitro group significantly influences the molecule's polarity, stability, and reactivity, which in turn dictates the most effective purification strategies. Understanding these properties is paramount to selecting an appropriate purification technique and avoiding common pitfalls like compound degradation.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues frequently encountered during the purification of this compound derivatives in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Question: I'm experiencing significant loss of my this compound derivative during flash column chromatography on silica gel. What could be the cause and how can I mitigate this?

Answer:

Low recovery during silica gel chromatography is a common problem with nitroaromatic compounds. The primary culprit is often the acidic nature of standard silica gel, which can lead to irreversible adsorption or decomposition of the target compound. The nitro group, being strongly electron-withdrawing, can make the quinoline ring system susceptible to interactions with the acidic silanol groups on the silica surface.

Troubleshooting Steps & Solutions:

  • Assess Compound Stability: Before committing to a large-scale purification, test the stability of your compound on silica. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots, indicative of degradation, have appeared.

  • Deactivate the Silica Gel: To reduce the acidity of the silica gel, it can be deactivated. A common method is to add a small percentage of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, to your eluent. This will neutralize the acidic sites on the silica and minimize compound loss.

  • Alternative Stationary Phases: If deactivation is insufficient, consider alternative, less acidic stationary phases. Alumina (neutral or basic) can be a good substitute. For highly polar derivatives, reversed-phase chromatography using C18-functionalized silica is another viable option.

  • Optimize Your Eluent System: A well-chosen solvent system is crucial. The goal is to achieve a retention factor (Rf) of approximately 0.2 to 0.4 on a TLC plate. This typically provides the best separation. For polar nitro compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol can be effective.

Issue 2: Persistent Impurities After Recrystallization

Question: I've tried recrystallizing my this compound derivative from several solvents, but I'm still seeing persistent impurities in my final product. What should I do?

Answer:

Recrystallization is a powerful technique, but its success hinges on the differential solubility of your product and the impurities in a given solvent. If an impurity has similar solubility characteristics to your product, simple recrystallization may not be effective.

Troubleshooting Steps & Solutions:

  • Systematic Solvent Screening: A thorough solvent screen is the first step. The ideal solvent should dissolve your compound sparingly at room temperature but completely at or near its boiling point. Common solvents to test include ethanol, methanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate.

  • Consider a Two-Solvent Recrystallization: If a single solvent doesn't provide adequate separation, a two-solvent system can be employed. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble), which must be miscible with the first, is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to promote crystal formation.

  • Activated Charcoal Treatment: If your product is colored due to minor, highly colored impurities, these can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored impurities.

  • Derivative Formation for Purification: In some cases, converting the quinoline derivative to a salt, such as a picrate or hydrochloride, can facilitate purification. The salt can be recrystallized to a high purity and then converted back to the free base. For instance, quinoline can be purified by forming its picrate salt, recrystallizing it, and then liberating the free base by passing a solution of the salt through basic alumina.

Issue 3: Oiling Out During Crystallization

Question: My this compound derivative "oils out" instead of forming crystals when I try to recrystallize it. How can I induce proper crystallization?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a high degree or if the cooling process is too rapid.

Troubleshooting Steps & Solutions:

  • Slow Cooling is Key: The most critical factor is to allow the solution to cool slowly and undisturbed. Rapid cooling often leads to the formation of an oil. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a tiny "seed" crystal to the cooled, saturated solution can initiate crystallization.

  • Reduce Solvent Volume: If the solution is too dilute, crystals may not form. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound derivatives?

A1: Flash column chromatography is often the most versatile and effective technique for the initial purification of crude reaction mixtures containing this compound derivatives. It allows for the separation of compounds with different polarities and can be scaled to handle various quantities of material. However, for achieving the highest purity, a final recrystallization step is often necessary.

Q2: How do I choose the right solvent system for flash chromatography?

A2: The ideal solvent system is typically determined using thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4 and provides good separation from impurities. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity is then adjusted to achieve the desired Rf.

Q3: Are there any specific safety precautions I should take when handling this compound derivatives?

A3: Yes. Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for your specific derivative for detailed handling and disposal information.

Q4: My this compound derivative is a solid. How do I load it onto a flash column?

A4: There are two primary methods for loading a solid sample:

  • Liquid Loading: Dissolve the compound in a minimal amount of the chromatography eluent or a slightly more polar solvent and carefully add it to the top of the column.

  • Dry Loading: If your compound has poor solubility in the eluent, it's best to dry load it. Dissolve your compound in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the prepared column.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system that provides an Rf of ~0.3 for your target this compound derivative.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to pack under gravity or with gentle pressure, ensuring a level surface. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading: Load your sample using either the liquid or dry loading method as described in FAQ Q4.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing your purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Common Solvent Systems for Chromatography of Nitroaromatics
PolarityNon-Polar ComponentPolar ComponentTypical Ratio (v/v)
LowHexanesEthyl Acetate9:1 to 4:1
MediumHexanesEthyl Acetate4:1 to 1:1
HighDichloromethaneMethanol99:1 to 95:5
Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring, adding more solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

V. Visual Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound Derivative is_solid Is the compound a solid? start->is_solid chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes is_volatile Is it thermally stable and volatile? distillation Vacuum Distillation is_volatile->distillation Yes final_purity_check Assess Purity (TLC, NMR, etc.) is_volatile->final_purity_check No chromatography->is_volatile chromatography->final_purity_check Pure recrystallization->chromatography Impure recrystallization->final_purity_check Pure distillation->final_purity_check Chromatography_Troubleshooting start Low Recovery from Silica Column check_stability Test Compound Stability on TLC start->check_stability is_stable Is the compound stable? check_stability->is_stable deactivate_silica Deactivate Silica (e.g., with Triethylamine) is_stable->deactivate_silica No optimize_eluent Optimize Eluent System is_stable->optimize_eluent Yes alt_stationary_phase Use Alternative Stationary Phase (Alumina, C18) deactivate_silica->alt_stationary_phase Still low recovery success Improved Recovery deactivate_silica->success alt_stationary_phase->success optimize_eluent->success

Navigating the Challenges of Quinoline Nitration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of quinoline. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging reaction. Quinoline and its derivatives are crucial scaffolds in numerous pharmaceuticals, making the functionalization of this ring system a critical aspect of drug discovery.[1] We understand that achieving desired regioselectivity and yield while ensuring safety is paramount. This resource provides in-depth, experience-driven answers to common issues encountered in the lab, moving beyond simple protocols to explain the "why" behind the "how."

Frequently Asked Questions (FAQs)
Q1: Why is the nitration of quinoline so challenging in terms of regioselectivity?

The nitration of quinoline under standard "mixed acid" conditions (a mixture of nitric and sulfuric acid) typically yields a nearly 1:1 mixture of 5-nitroquinoline and 8-nitroquinoline.[2][3][4] This lack of selectivity is rooted in the electronic properties of the quinoline ring system.

  • The Role of the Quinolinium Ion: In the strongly acidic environment of the nitrating mixture, the nitrogen atom of quinoline is protonated, forming the quinolinium ion.[3]

  • Deactivation of the Heterocyclic Ring: This protonation makes the nitrogen atom strongly electron-withdrawing, which deactivates the entire molecule towards electrophilic attack, particularly the pyridine ring (positions 2, 3, and 4).

  • Substitution on the Carbocyclic Ring: Consequently, the electrophilic nitronium ion (NO₂⁺) preferentially attacks the carbocyclic (benzene) ring.[3][5] Substitution occurs almost exclusively at the C-5 and C-8 positions.[5] The reaction rates are significantly slower than for a comparable carbocycle like naphthalene due to the deactivating effect of the protonated nitrogen.[3]

The comparable yields of the 5- and 8-isomers indicate that the electronic deactivation is felt similarly at both positions, leading to a lack of significant preference under these conditions.[3]

G quinoline Quinoline reagents HNO₃ / H₂SO₄, 0 °C quinoline->reagents product_5 5-Nitroquinoline reagents->product_5 ~52% product_8 8-Nitroquinoline reagents->product_8 ~48% G cluster_prep Preparation Phase cluster_addition Reagent Addition Phase cluster_monitoring Monitoring & Quenching prep1 Use an appropriately sized flask (max 50% full) with a vent prep2 Ensure efficient magnetic or mechanical stirring prep1->prep2 prep3 Prepare an ice/salt or dry ice/acetone bath prep2->prep3 add1 Cool sulfuric acid to 0 °C before adding nitric acid add2 Add nitrating mixture to quinoline (or vice versa) dropwise add1->add2 add3 Continuously monitor the internal reaction temperature add2->add3 mon1 Maintain temperature below 10 °C throughout addition mon2 If temp rises > 15 °C, stop addition and cool immediately mon1->mon2 mon3 Quench by pouring slowly onto crushed ice with vigorous stirring mon2->mon3

Caption: Workflow for safe quinoline nitration.

Experimental Protocols
Protocol 1: Standard Mixed-Acid Nitration of Quinoline

This protocol provides a general method that yields a mixture of 5- and 8-nitroquinolines. [4][5] Safety Precautions: Quinoline is toxic, a suspected carcinogen, and harmful if swallowed or in contact with skin. [6][7]Concentrated acids are highly corrosive. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials:

  • Quinoline (>95%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Ammonium Hydroxide (NH₄OH) solution or Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice-salt bath, thermometer.

Procedure:

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid. Cool the acid to 0 °C. Slowly, add the concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

  • Reaction Setup: Add quinoline to a separate round-bottom flask equipped with a stirrer and thermometer, and cool it to 0 °C in an ice-salt bath.

  • Addition: Slowly add the pre-cooled nitrating mixture to the quinoline dropwise via an addition funnel. Ensure the internal reaction temperature does not exceed 10 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).

  • Work-up (Quenching): In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: While cooling the beaker in an ice bath, slowly add concentrated ammonium hydroxide or a cold NaOH solution until the mixture is basic (pH 8-9), which will cause the product to precipitate.

  • Extraction: Filter the resulting solid precipitate and wash it with cold water. Alternatively, if the product does not fully precipitate, extract the aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: If extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by column chromatography or fractional crystallization. [8]

References
  • Yokoyama, A., Ohwada, T., Saito, S., & Shudo, K. (n.d.). Nitration of Quinoline 1-Oxide: Mechanism of Regioselectivity. J-Stage. Retrieved from [Link]

  • (n.d.). Preparation and Properties of Quinoline.
  • PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]

  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. Retrieved from [Link]

  • (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. Organic & Biomolecular Chemistry, 13(13), 4043-4047.
  • (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. Retrieved from [Link]

  • Rozas, I., et al. (2011). THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem. Retrieved from [Link]

  • Gandeepan, P., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 145(31), 17139–17146.
  • Urbanski, T., & Skowronska-Serafin, B. (1959). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 6(4), 309-313.
  • Fuson, R. C., & Miller, C. A. (1946). Syntheses of Certain 8-Nitroquinolines. Journal of the American Chemical Society, 68(8), 1588-1589.
  • Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • Isaev, A. A., et al. (2005). Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate. Retrieved from [Link]

  • Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030.
  • Chegg.com. (2021). Solved 2. Treatment of quinoline with mixed acid (a mixture.... Retrieved from [Link]

  • Fuson, R. C., et al. (1947). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 12(6), 799-805.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quinoline. Retrieved from [Link]

  • PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

Sources

3-Nitroquinoline in Solution: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-nitroquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability issues you may encounter during your experiments. As Senior Application Scientists, we understand the nuances of handling challenging compounds and have designed this resource to explain the "why" behind the protocols, ensuring your experimental success.

I. Understanding the Stability of this compound

This compound, like many nitroaromatic compounds, possesses a chemical structure that is susceptible to degradation under various common laboratory conditions. The electron-withdrawing nature of the nitro group, combined with the quinoline ring system, makes the molecule prone to specific chemical transformations.[1] Understanding these potential instabilities is the first step in troubleshooting and preventing experimental failures.

This guide will walk you through the most common stability-related questions and issues, providing both theoretical explanations and practical, step-by-step protocols to assess and manage the stability of your this compound solutions.

II. Frequently Asked Questions (FAQs) on this compound Stability

Here we address some of the most common questions our application scientists receive regarding the stability of this compound in solution.

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This can be caused by several factors, including:

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in nitroaromatic compounds.[2]

  • pH-Induced Degradation: Changes in the pH of your solution can lead to hydrolysis or other degradation pathways.

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to the formation of colored byproducts.

Actionable Advice:

  • Protect from Light: Immediately start storing your this compound solutions in amber vials or wrap your containers in aluminum foil.

  • Control pH: Ensure your solvent or buffer system is appropriate and stable for the duration of your experiment.

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. Always use HPLC-grade or equivalent purity solvents.

Q2: I am seeing unexpected peaks in my HPLC/UPLC-MS analysis of a this compound sample. What could they be?

The appearance of new peaks is a strong indication of degradation. Based on the known reactivity of nitroaromatic compounds and quinoline derivatives, these unexpected peaks could be:

  • Hydrolysis Products: Depending on the pH, the nitro group could be modified, or the quinoline ring could undergo reactions.

  • Photodegradation Products: Light exposure can lead to a variety of byproducts, including hydroxylated or rearranged species.[2][3]

  • Oxidation Products: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.

Troubleshooting Workflow:

To identify the source of these unexpected peaks, a systematic approach is necessary. We recommend performing a forced degradation study, which is a controlled way to generate potential degradation products.[4][5][6]

III. Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a more detailed, scenario-based approach to troubleshooting common stability problems with this compound solutions.

Scenario 1: Inconsistent Results in Biological Assays

Problem: You are observing high variability in your experimental results when using a this compound stock solution over time.

Potential Cause: The concentration of your active this compound is likely decreasing due to degradation in your stock solution.

Troubleshooting Steps:

  • Assess Stock Solution Stability:

    • Protocol: Prepare a fresh stock solution of this compound in your chosen solvent.

    • Analysis: Immediately analyze a sample of the fresh stock solution using a validated HPLC-UV or UPLC-MS method to determine the initial concentration and purity.

    • Storage: Store the stock solution under your normal storage conditions (e.g., 4°C, -20°C, room temperature) and protect it from light.

    • Re-analysis: Re-analyze the stock solution at regular intervals (e.g., 24 hours, 48 hours, 1 week) and compare the peak area of this compound to the initial analysis. A significant decrease in the main peak area indicates degradation.

  • Optimize Storage Conditions:

    • Temperature: If degradation is observed at your current storage temperature, consider storing aliquots at a lower temperature (e.g., -80°C).

    • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Scenario 2: Precipitate Formation in Solution

Problem: You observe a precipitate forming in your this compound solution, especially after storage or a change in temperature.

Potential Cause: This is likely due to the poor solubility of this compound in your chosen solvent, which can be exacerbated by temperature changes. While specific solubility data for this compound is not widely published, related nitroquinolines are known to have limited aqueous solubility.

Troubleshooting Steps:

  • Verify Solubility:

    • Protocol: Determine the approximate solubility of this compound in your solvent system. Prepare a series of solutions at increasing concentrations and observe for any undissolved material.

    • Consider Co-solvents: If the solubility in your primary solvent is low, consider adding a co-solvent. For aqueous solutions, organic co-solvents like DMSO or ethanol are commonly used. However, be mindful of the potential impact of the co-solvent on your experiment.

  • Solvent Selection Table:

Solvent TypeExamplesPredicted Solubility of this compoundRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood to ModerateDipole-dipole interactions between the solvent and the polar nitro group facilitate dissolution.
Polar Protic Methanol, EthanolModerateThe solvent's hydroxyl group can hydrogen bond with the nitro group.
Nonpolar Hexane, TolueneLowThe polar nature of this compound makes it poorly soluble in nonpolar solvents.
Aqueous Buffers PBS, TrisVery LowThe hydrophobic quinoline ring limits solubility in water.

Note: This table provides predicted solubilities based on the chemical structure of this compound and data for similar compounds. Experimental verification is crucial.[7]

IV. Experimental Protocols

To empower you to directly assess the stability of your this compound solutions, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study

This protocol will help you identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample wrapped in foil to protect it from light.

  • Thermal Degradation:

    • Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.

  • Analysis:

    • Analyze all samples and a control (untreated stock solution) by HPLC or UPLC-MS.

    • Compare the chromatograms to identify degradation products.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow A Prepare 1 mg/mL This compound Stock B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Photodegradation (Light Exposure) A->E F Thermal Degradation (60°C, Dark) A->F G Analyze all samples by HPLC/UPLC-MS B->G C->G D->G E->G F->G H Identify Degradation Products G->H

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To establish an HPLC method that can separate this compound from its potential degradation products.

Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector is a good starting point.

Starting Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Start with a lower percentage of acetonitrile (e.g., 20%) and ramp up to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for optimal wavelength, but 254 nm and 320 nm are good starting points for nitroaromatic compounds.

Method Development Logic:

HPLC_Method_Development cluster_0 Initial Analysis cluster_1 Optimization cluster_2 Validation A Inject Forced Degradation Samples B Evaluate Peak Separation A->B C Poor Separation B->C No D Good Separation B->D Yes E Adjust Gradient Slope C->E F Change Organic Modifier (e.g., Methanol) C->F G Modify pH of Aqueous Phase C->G H Validate Method (Specificity, Linearity, etc.) D->H E->A F->A G->A

Caption: Logical workflow for developing a stability-indicating HPLC method.

V. In-Depth Mechanistic Insights

Understanding the potential degradation mechanisms can help in proactively preventing stability issues.

Photodegradation Pathway

Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to UV light. A possible pathway involves the excitation of the nitro group, which can lead to the formation of radical species and subsequent reactions with the solvent or other molecules. This can result in hydroxylation of the aromatic ring or even reduction of the nitro group.[2][8]

Hydrolysis under Acidic and Basic Conditions

The stability of this compound in aqueous solutions is expected to be pH-dependent.

  • Acidic Conditions: While many nitroaromatic compounds are relatively stable in acidic conditions, strong acidic conditions and elevated temperatures could potentially lead to hydrolysis, although this is generally slow.

  • Basic Conditions: Alkaline conditions can significantly increase the rate of hydrolysis for some classes of organic compounds.[9] For this compound, this could involve nucleophilic attack on the quinoline ring, which is activated by the electron-withdrawing nitro group.

pH and Stability Relationship:

pH_Stability stability High Stability Potential for Degradation pH pH Scale acid Acidic (pH < 7) neutral Neutral (pH 7) base Basic (pH > 7) acid->stability:f0 neutral->stability:f0 base->stability:f1

Caption: General relationship between pH and stability for many organic compounds.

By understanding these potential stability issues and employing the troubleshooting strategies and experimental protocols outlined in this guide, you can ensure the integrity of your this compound solutions and the reliability of your experimental results.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • BenchChem. (n.d.).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Bossmann, S. H., et al. (2001). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.
  • Chen, B., Yang, C., & Goh, N. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of environmental sciences.
  • Jana, A., et al. (2026). Pnictogen Interaction Promotes Nitric Oxide (NO) Release via the NO2 Roaming Mechanism in 2-Nitropyridine. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions. BenchChem.
  • Rao, K. S., & Kumar, S. (2016).
  • ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • ISPE. (2023).
  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels.
  • The Not So Boring Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube.
  • Laboteq. (n.d.).
  • ResearchGate. (n.d.). Rate constants k pH i k B for hydrolysis of III in hydrochloric acid....
  • Howard, P. H., & Meylan, W. M. (2011). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds.
  • BenchChem. (n.d.). The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. BenchChem.
  • Wang, Z. X., & Zhao, W. (2009). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin, and cefoxitin. Environmental Toxicology and Chemistry.
  • Kącka-Zych, A., et al. (2020). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI.
  • ResearchGate. (2025). Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS.
  • Defense Technical Information Center. (1993).
  • MDPI. (n.d.). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. MDPI.
  • Journal of the Chemical Society, Perkin Transactions 1. (1973). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.
  • ResearchGate. (2025). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics.
  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • ResearchGate. (2025). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.
  • SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. SciSpace.
  • ResearchGate. (2025). Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV.
  • ResearchGate. (2025). Kinetics of quinoline degradation by O-3/UV in aqueous phase.

Sources

Technical Support Guide: Enhancing the Solubility of 3-Nitroquinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-nitroquinoline in their work. As a compound of significant interest, particularly in areas like oncology for its role as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor, its effective use in biological assays is paramount.[1][2] However, like many heterocyclic aromatic compounds, this compound presents a significant challenge due to its poor aqueous solubility.

This document provides a structured, in-depth guide to understanding, troubleshooting, and overcoming these solubility hurdles. Our approach is rooted in explaining the physicochemical principles behind these challenges, offering validated protocols and logical troubleshooting workflows to ensure the reliability and reproducibility of your experimental results.

Section 1: Understanding the Core Challenge: Physicochemical Properties of this compound

The primary obstacle in working with this compound is its molecular structure. The planar, aromatic quinoline ring system is inherently hydrophobic. While the nitro group adds polarity, the molecule as a whole has limited ability to form favorable interactions with water. Understanding its basic properties is the first step in developing an effective solubilization strategy.

PropertyValue / DescriptionSource
Molecular Formula C₉H₆N₂O₂[3][4]
Molecular Weight 174.16 g/mol [3]
Physical State Solid, crystalline[5][6][7]
Predicted Solubility
    - WaterVery low / Sparingly soluble[5][8]
    - Polar Aprotic SolventsSoluble (e.g., DMSO, DMF)[5][6]
    - AlcoholsSoluble (e.g., Ethanol)[8]
pKa Consideration Quinoline is a weak base; its ionization state and thus solubility are pH-dependent.[9][10][11]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when preparing this compound solutions for in vitro experiments.

Q1: What is the recommended solvent for preparing a primary stock solution of this compound?

Answer: For initial stock preparation, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard and most effective choice.

  • Causality: DMSO is a highly polar aprotic solvent, meaning it has a strong ability to dissolve a wide range of both polar and nonpolar compounds without donating protons.[12] Its miscibility with water and most organic solvents makes it an ideal vehicle for creating high-concentration stock solutions that can be subsequently diluted into aqueous assay media.[12]

See Protocol 1 for a detailed, step-by-step methodology for preparing a high-concentration stock solution.

Q2: My this compound is not fully dissolving, even in 100% DMSO. What steps can I take?

Answer: If you observe particulate matter in your DMSO stock, the compound may require additional energy to overcome its crystal lattice energy. Follow this validated workflow:

  • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solid structure.

  • Vortexing: After warming, vortex the solution vigorously for 30-60 seconds to provide mechanical agitation.

  • Sonication: If solids persist, use a bath sonicator for 5-10 minute intervals. The high-frequency sound waves create cavitation bubbles that help to physically break apart the solute.

If the compound still fails to dissolve, it is likely that you have exceeded its solubility limit in DMSO. In this case, you must prepare a new, more dilute stock solution.

Q3: I see an immediate cloudy precipitate when I add my DMSO stock to my cell culture medium. How do I prevent this?

Answer: This phenomenon, known as "crashing out," is the most common solubility issue. It occurs when a compound, highly soluble in an organic solvent, is rapidly introduced into an aqueous environment where its solubility is orders of magnitude lower.[13] The abrupt change in solvent polarity causes the compound to supersaturate and precipitate.

The solution is not to change the solvent, but to change the dilution technique. Direct dilution is incorrect. A serial dilution approach is required.

cluster_0 Incorrect Method: Direct Dilution cluster_1 Correct Method: Serial Dilution A 10 mM Stock in 100% DMSO B Final Assay Medium (e.g., 10 µM in RPMI) A->B Direct addition of 1 µL into 1 mL C Immediate Precipitation ('Crashing Out') B->C D 10 mM Stock in 100% DMSO E Intermediate Dilution (e.g., 1 mM in Medium) D->E 1:10 Dilution F Final Assay Medium (e.g., 10 µM in RPMI) E->F 1:100 Dilution G Homogeneous Solution F->G G cluster_stock Stock Solution Preparation cluster_working Working Solution in Aqueous Medium start Solubility Issue with this compound stock_issue Compound won't dissolve in 100% DMSO start->stock_issue stock_solution Apply gentle heat (37°C), vortex, and/or sonicate stock_issue->stock_solution stock_check Still not dissolved? stock_solution->stock_check stock_fail Concentration exceeds solubility limit. Prepare a new, more dilute stock. stock_check->stock_fail Yes stock_pass Stock Solution Ready stock_check->stock_pass No working_issue Precipitation Observed in Assay Medium stock_pass->working_issue issue_type When does it occur? working_issue->issue_type immediate Immediate ('Crashing Out') issue_type->immediate Immediately delayed Delayed (Hours/Days) issue_type->delayed After Incubation sol_immediate Cause: Rapid Dilution Solution: Use Serial Dilution (See Protocol 2) immediate->sol_immediate sol_delayed Causes: Media Interaction, pH Shift, Evaporation, Stability Limit Solution: See Troubleshooting Table in Q4 delayed->sol_delayed

Caption: A logical workflow for troubleshooting common solubility issues.

Section 4: Safety & Handling

Nitroquinoline derivatives should be handled with care. They are classified as potentially hazardous. [14]

  • Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling.

  • Use appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the solid powder and concentrated DMSO stocks in a chemical fume hood to avoid inhalation.

By following these guidelines and understanding the underlying chemical principles, you can successfully manage the solubility of this compound and generate high-quality, reproducible data in your biological assays.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25551, this compound. PubChem. Retrieved from [Link]

  • Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5443-79-8, 3-nitro-2-phenylquinoline. LookChem. Retrieved from [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111–117. Retrieved from [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111–117. Published by the Royal Society of Chemistry. Retrieved from [Link]

  • Mol-Instincts. (2025). This compound - 12408-11-6. Mol-Instincts. Retrieved from [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? Reddit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316988, 3-Nitro-4-quinolinol. PubChem. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Nitroquinoline. Solubility of Things. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. PubChem. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Retrieved from [Link]

  • Solubility of Things. (n.d.). 8-Nitroquinoline. Solubility of Things. Retrieved from [Link]

  • Wang, W. F., et al. (2010). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 31(8), 959–966. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. Retrieved from [Link]

  • GEN Magazine. (2014). Troubleshooting Cell Culture Media for Bioprocessing. GEN - Genetic Engineering & Biotechnology News. Retrieved from [Link]

  • Roy, N. K., et al. (2019). Black Tea Extract prevents 4-nitroquinoline 1-oxide induced oral tumorigenesis in mice by targeting Protein Tyrosine Kinases and associated biological response. Science Repository. Retrieved from [Link]

  • Various Authors. (2016). Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • Various Authors. (2019). General advice on elements precipitating out of solution/media when autoclaved? ResearchGate. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Stenutz. Retrieved from [Link]

  • Kumar, V., et al. (2015). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic & Medicinal Chemistry, 23(1), 126-137. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common issues encountered during experimentation. Quinolines are privileged heterocyclic scaffolds in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] The choice of catalyst is often the single most important variable determining the success, efficiency, and selectivity of a given synthetic strategy.

This guide moves beyond simple protocols to explain the causality behind catalyst choice, empowering you to make informed decisions and overcome experimental hurdles.

Section 1: Foundational Principles & General FAQs

This section addresses high-level questions that guide the initial selection of a catalytic system.

Q1: How do I decide between homogeneous and heterogeneous catalysis for my quinoline synthesis?

A1: The choice between a homogeneous and heterogeneous catalyst is a classic trade-off between activity/selectivity and practicality.

  • Homogeneous Catalysts exist in the same phase as the reactants (e.g., a soluble Lewis acid in an organic solvent). They often provide higher turnover frequencies and better selectivity under milder conditions due to the high accessibility of catalytic sites.[3] However, their removal from the reaction mixture can be challenging, often requiring difficult extractions or chromatography, which is a significant drawback for scale-up and green chemistry.[2][3]

  • Heterogeneous Catalysts exist in a different phase (e.g., a solid acid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the product—typically by simple filtration.[3][4] This allows for straightforward product purification and catalyst recycling, making them ideal for industrial applications and environmentally friendly processes.[5][6] Modern heterogeneous options include zeolites, polymer-supported catalysts, and magnetic nanoparticles.[5][6][7]

As a guiding principle: For small-scale, discovery-phase synthesis where maximizing yield and selectivity on a novel substrate is key, a homogeneous catalyst may be preferred. For process development, scale-up, or developing a sustainable synthesis, exploring heterogeneous options is critical.

Q2: My goal is a "green" synthesis. What are the best catalytic approaches?

A2: Green chemistry in quinoline synthesis focuses on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key catalytic strategies include:

  • Use of Recyclable Heterogeneous Catalysts: As discussed above, solid-supported catalysts are a cornerstone of green synthesis. Nanocatalysts, in particular, offer a high surface-area-to-volume ratio, often leading to high reactivity while retaining the benefit of easy separation and reuse for multiple cycles.[2][5][8]

  • Solvent-Free Reactions: Many modern protocols, especially for the Friedländer synthesis, have been developed under solvent-free ("neat") conditions, often assisted by microwave irradiation.[7][9] This eliminates the environmental and financial costs associated with solvent purchase, use, and disposal.

  • Water as a Solvent: Where a solvent is necessary, water is an ideal choice. Certain polymer-supported sulfonic acid catalysts have been shown to be effective for Friedländer synthesis in an aqueous medium.[6]

  • Atom Economy: Employing catalytic systems that maximize atom economy is crucial. For example, modern dehydrogenative coupling reactions catalyzed by metals like cobalt, iron, or nickel can form the quinoline core without the need for pre-functionalized starting materials or external oxidants, generating minimal waste.[10]

Q3: When should I choose a classic acid/base catalyst versus a modern transition-metal catalyst?

A3: This depends entirely on the specific transformation you are trying to achieve.

  • Classic Acid/Base Catalysts (e.g., H₂SO₄, p-TsOH, KOH) are workhorses for traditional condensation reactions like the Friedländer, Skraup, Combes, and Doebner-von Miller syntheses.[3][11][12][13] They are inexpensive, readily available, and effective for constructing the quinoline core from simple aniline and carbonyl precursors. Choose these when your starting materials are suitable for these classic cyclocondensations.

  • Transition-Metal Catalysts (e.g., based on Palladium, Gold, Copper, Rhodium) enable a much broader range of synthetic strategies that are often inaccessible with classic methods.[14][15][16] These include cross-coupling reactions, C-H activation/functionalization, and complex annulations.[1][15] For example, if you need to synthesize a 3-substituted quinoline, a palladium-catalyzed reaction of a 2-bromoaniline with a cyclopropanol can be a highly effective method.[17] Gold catalysts are renowned for enabling complex annulations under exceptionally mild conditions with high functional group tolerance.[14][18][19] Choose a transition-metal catalyst when you need to perform more sophisticated bond formations, require high chemo- or regioselectivity, or are working with complex, multi-functionalized substrates.

start Start: Choose Quinoline Synthesis Strategy method What is your core transformation? start->method friedlander Friedländer Annulation (2-aminoaryl ketone + α-methylene) method->friedlander Cyclocondensation skraup_combes Classic Acid Condensation (Skraup, Combes, Doebner) method->skraup_combes Cyclization cross_coupling Modern C-C/C-N Formation (Cross-Coupling, C-H Activation) method->cross_coupling Functionalization/Annulation acid_base Select Acid or Base Catalyst (p-TsOH, H2SO4, KOH, Lewis Acids) friedlander->acid_base strong_acid Select Strong Acid Catalyst (H2SO4, PPA) skraup_combes->strong_acid transition_metal Select Transition Metal Catalyst (Pd, Au, Cu, Co, Ni, Fe) cross_coupling->transition_metal

Caption: Decision workflow for initial catalyst class selection.

Section 2: Troubleshooting Guides for Specific Synthesis Methods
2.1 The Friedländer Annulation

This versatile method condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] It can be catalyzed by acids, bases, or transition metals.

Q: My Friedländer reaction is sluggish or gives a very low yield. What are the likely catalyst-related causes and solutions?

A: Low yield in a Friedländer synthesis is a common problem often traced back to catalyst efficacy or substrate reactivity.

  • Diagnosis 1: Insufficient Catalyst Activity. The catalyst may not be strong enough to promote the key aldol condensation and/or cyclization-dehydration steps. Electron-rich anilines or deactivated methylene compounds often require stronger activation.

    • Solution (Acid Catalysis): If you are using a mild Brønsted acid like p-toluenesulfonic acid (p-TsOH), consider switching to a stronger Lewis acid like ZnCl₂, Nd(NO₃)₃·6H₂O, or a solid acid like Nafion.[9][11] Lewis acids can effectively coordinate to the carbonyl oxygen, making the α-protons more acidic and facilitating the initial condensation.

    • Solution (Base Catalysis): If using a base, ensure it is strong enough to deprotonate the α-methylene compound. For less acidic substrates, a stronger base like potassium tert-butoxide (KOtBu) may be required instead of KOH or NaOH.[12]

    • Solution (General): Consider switching to a gold-catalyzed system. Gold(I) or Gold(III) catalysts are exceptionally efficient for this transformation, often proceeding at lower temperatures and with lower catalyst loadings, even for challenging substrates.[12]

  • Diagnosis 2: Poor Substrate Reactivity. Starting materials with significant steric hindrance or strong electron-withdrawing groups can be unreactive under standard conditions.[3]

    • Solution: This often requires harsher reaction conditions in conjunction with a robust catalyst. Increasing the reaction temperature is a common first step, but must be balanced against potential side reactions.[3] For these cases, heterogeneous catalysts like sulfated zirconia or zeolites can be advantageous as they are often stable at higher temperatures.[20]

Catalyst TypeTypical ExamplesConditionsAdvantagesCommon Issues / Disadvantages
Brønsted Acid p-TsOH, H₂SO₄80-120°C, Solvent or NeatInexpensive, readily availableCan require high temp; strong acids can cause charring.[3][21]
Lewis Acid ZnCl₂, Bi(OTf)₃, FeCl₃Varies, often milderHigh efficiency, good for deactivated substratesStoichiometric amounts may be needed; metal contamination.[10][11]
Base KOH, KOtBu, DBUVariesEffective for specific substrate combinationsCan promote self-condensation of the carbonyl partner.[12]
Heterogeneous Zeolites, Nafion, Amberlyst-15100-150°C, Solvent or NeatRecyclable, easy separation, thermally stableCan have lower activity than homogeneous counterparts.[6][7][20]
Gold Catalyst IPrAuCl/AgNTf₂Mild (e.g., 65°C)High efficiency, mild conditions, excellent functional group tolerance.[14]High cost of catalyst.

Caption: Comparison of common catalyst systems for the Friedländer Synthesis.

2.2 Classic Acid-Catalyzed Syntheses (Skraup & Combes)

These methods are powerful but often use harsh conditions.

Q: My Skraup synthesis is violent and producing significant tar. How can I control it?

A: The Skraup synthesis, which reacts an aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic.[22][23] The uncontrolled temperature rise is a primary cause of decomposition and tar formation.

  • Solution 1: Use a Reaction Moderator. The classic and most effective solution is to add ferrous sulfate (FeSO₄) to the reaction mixture.[3] Ferrous sulfate acts as a moderator, smoothing out the exothermic profile of the reaction and preventing the temperature from spiking, leading to cleaner reactions and better yields.

  • Solution 2: Controlled Reagent Addition. Instead of mixing all reagents at once, try adding the sulfuric acid slowly to the cooled mixture of aniline and glycerol. This allows for better heat dissipation.

  • Solution 3: Optimize Oxidizing Agent. Nitrobenzene is the traditional oxidant and also acts as a solvent.[13][24] However, other oxidizing agents like arsenic pentoxide have been used and may offer different reaction profiles.[13] Be aware that nitrobenzene reduces to aniline, which can re-enter the reaction.[24]

Q: I am getting a mixture of regioisomers in my Combes synthesis. How can I control the outcome?

A: The Combes synthesis condenses an aniline with an unsymmetrical β-diketone, and regioselectivity is a common challenge.[13][25] The cyclization step can occur from two different positions, dictated by a sensitive balance of steric and electronic factors.

  • Solution 1: Modify the β-Diketone. The most straightforward approach is to alter the steric bulk of the substituents on the β-diketone. A bulkier group will generally direct the cyclization to the less sterically hindered position.

  • Solution 2: Modify the Aniline. Adding a bulky substituent to the ortho-position of the aniline can similarly influence the direction of the intramolecular cyclization.

  • Solution 3: Vary the Acid Catalyst. While strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) are standard, the choice of acid can influence the reaction pathway.[22] Experimenting with different acid catalysts may shift the equilibrium between the possible intermediates, favoring one regioisomer over the other.

2.3 Modern Transition-Metal Catalysis (Palladium & Gold)

Q: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with a haloquinoline substrate is not working. What is the problem?

A: Failure to initiate is a frequent problem in Pd-catalyzed reactions involving N-heterocycles. The number one suspect is catalyst poisoning.[26]

  • Diagnosis: Catalyst Poisoning by Quinoline Nitrogen. The lone pair of electrons on the quinoline's nitrogen atom can coordinate strongly to the palladium center.[26] This forms a stable, inactive complex and effectively removes the catalyst from the catalytic cycle.

    • Solution: Use Bulky Phosphine Ligands. The most effective solution is to use sterically demanding, electron-rich phosphine ligands. Ligands like XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) create a sterically crowded environment around the palladium atom.[26] This "shield" physically blocks the quinoline nitrogen from coordinating while still allowing the smaller reactants (e.g., boronic acid, alkene) to access the metal center.

    • Solution: Use a Pd(0) Source. Many protocols use a Pd(II) precatalyst (like Pd(OAc)₂) that must be reduced in-situ to the active Pd(0) species. If this reduction is inefficient, the reaction won't start. Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes resolve this issue.[26]

Q: My gold-catalyzed annulation is giving low yields. How can I optimize it?

A: Gold-catalyzed reactions are powerful but sensitive to the choice of ligand and counter-ion/additive.

  • Diagnosis 1: Inefficient Catalyst Activation. Most gold(I) catalysis uses a pre-catalyst like PPh₃AuCl, which requires activation by a silver salt (e.g., AgOTf, AgSbF₆) to abstract the chloride and generate the active cationic gold species.

    • Solution: The choice of silver salt is critical. The counter-ion (OTf⁻, SbF₆⁻, NTf₂⁻) can dramatically affect the catalyst's Lewis acidity and, therefore, its reactivity. Screen different silver salts; for example, in one reported annulation, switching from AgNTf₂ to AgSbF₆ significantly improved the yield.[27]

  • Diagnosis 2: Suboptimal Ligand. The ligand on the gold center dictates its electronic properties and steric environment.

    • Solution: If a simple triphenylphosphine (PPh₃) ligand is not effective, screen other ligands. More electron-donating phosphines or bulky N-heterocyclic carbene (NHC) ligands like IPr can enhance the catalyst's activity and stability.[14][27]

Section 3: Advanced Troubleshooting & General FAQs

start Low Yield / No Reaction q1 Is the catalyst active? start->q1 q2 Are conditions optimal? q1->q2 No sol1a Check for poisoning (e.g., N-coordination). Use bulky ligands for Pd. q1->sol1a Yes q3 Is the substrate reactive? q2->q3 No sol2a Optimize temperature. Monitor with TLC to avoid decomposition. q2->sol2a Yes sol3a Increase catalyst loading or use a stronger catalyst. q3->sol3a Yes end_node Re-evaluate synthetic route q3->end_node No sol1a->q2 sol1b Ensure proper activation (e.g., silver salt for Au). sol1b->q2 sol1c Consider catalyst deactivation/decomposition. sol1c->q2 sol2a->q3 sol2b Screen solvents. Ensure reagents/solvents are pure and dry. sol2b->q3 sol3b Modify substrate to reduce steric hindrance or alter electronic properties.

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q: My heterogeneous catalyst is losing activity after one or two cycles. What's happening?

A: Loss of activity in a recyclable catalyst points to either physical degradation or deactivation of the catalytic sites.

  • Leaching: The active catalytic species (e.g., metal nanoparticles or acid sites) may be "leaching" from the solid support into the reaction medium. This transforms your heterogeneous system into a homogeneous one and prevents effective recycling.

    • Troubleshooting: After the first run, filter off the catalyst and add a fresh batch of starting materials to the filtrate. If a reaction occurs, leaching is confirmed. You may need to choose a support material that binds the active species more strongly.

  • Fouling/Coking: The surface of the catalyst can become blocked by high-molecular-weight byproducts, tar, or carbon deposits ("coke"), especially in high-temperature reactions.[28] This physically prevents substrates from reaching the active sites.

    • Troubleshooting: Try washing the recovered catalyst with different solvents to remove adsorbed species. In some cases, calcination (heating to a high temperature under air or oxygen) can burn off carbonaceous deposits and regenerate the catalyst.

  • Sintering: For nanocatalysts, the high temperatures of a reaction can cause the small nanoparticles to agglomerate into larger, less active particles, reducing the available catalytic surface area.

    • Troubleshooting: This is often irreversible. The solution is to perform the reaction at a lower temperature if possible or to use a support material specifically designed to prevent nanoparticle migration and sintering.

Section 4: Detailed Experimental Protocol

Protocol: Friedländer Synthesis of 2-Phenylquinoline using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general and reliable procedure for the acid-catalyzed Friedländer synthesis.[3][9]

Materials:

  • 2-Aminoacetophenone (1.0 mmol, 135.2 mg)

  • Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg, 10 mol%)

  • Toluene (5 mL)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoacetophenone (1.0 mmol), acetophenone (1.2 mmol), p-TsOH·H₂O (0.1 mmol), and toluene (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylquinoline.

  • Characterization: Confirm the structure and purity of the product using NMR, IR, and Mass Spectrometry.

References

Technical Support Center: Navigating the Exotherms of Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Skraup Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for managing the characteristically vigorous and exothermic nature of this classic reaction. As a powerful method for constructing the quinoline scaffold, a core motif in numerous pharmacologically active compounds, mastering the Skraup synthesis is essential.[1] This resource, grounded in established literature and practical experience, will equip you with the knowledge to ensure safe, reproducible, and high-yielding outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Skraup synthesis so exothermic?

A1: The Skraup synthesis involves a series of highly exothermic steps. The primary heat-generating phase is the initial acid-catalyzed dehydration of glycerol to the reactive α,β-unsaturated aldehyde, acrolein, using concentrated sulfuric acid.[2][3][4] Subsequent steps, including the Michael addition of the aromatic amine to acrolein, the acid-catalyzed cyclization, and the final oxidation to form the aromatic quinoline ring, all contribute to the overall release of a significant amount of heat.[2][5] Without proper control, this rapid heat evolution can lead to a violent, runaway reaction.[6][7][8]

Q2: What is the role of a "moderator" in the Skraup synthesis?

A2: A moderator is a substance added to the reaction mixture to control the vigorousness of the exothermic reaction. The most commonly used and highly recommended moderator is ferrous sulfate (FeSO₄).[2][7][8][9][10][11] It is believed to function as an oxygen carrier, which helps to slow down and control the rate of the oxidation step.[2][7][8] By extending the reaction over a longer period, ferrous sulfate prevents a sudden and violent release of energy, allowing for a smoother and safer reaction profile.[2][8] Other moderators that have been reported include boric acid and acetic acid.[2][4][12]

Q3: Can I perform the Skraup synthesis without an oxidizing agent?

A3: A dedicated oxidizing agent is a crucial component of the Skraup synthesis. After the initial addition and cyclization reactions, a 1,2-dihydroquinoline intermediate is formed.[3][4] The oxidizing agent is required for the final aromatization step to yield the stable quinoline ring system.[5] Historically, the aromatic amine's corresponding nitro compound (e.g., nitrobenzene for a reaction starting with aniline) has been used to serve as both the solvent and the oxidizing agent.[13] Arsenic acid has also been used and is reported to result in a less violent reaction.[7]

Q4: How critical is the purity of glycerol for the reaction?

A4: The water content in the glycerol can significantly impact the yield of the Skraup synthesis. Using anhydrous or "dynamite" glycerol, which contains less than 0.5% water, is recommended for optimal results.[14] The presence of excess water can interfere with the dehydration of glycerol to acrolein, which is a critical initial step.[11]

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter during your Skraup synthesis experiments, with a focus on managing the reaction's exotherm.

Issue 1: The reaction is proceeding too violently and is difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a serious safety hazard.

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.[7]

  • Ensure you are working in a well-ventilated fume hood with the sash lowered and a blast shield in place.[6][7]

  • Be prepared for a potential pressure increase and ensure your apparatus has a proper venting system.[7]

Preventative Measures:

ParameterRecommended ActionRationale
Moderator Always include a moderator, such as ferrous sulfate (FeSO₄), in your reaction mixture.[2][7][8][9][10][11]Ferrous sulfate helps to control the reaction rate, preventing a sudden and violent exotherm.[2][8]
Reagent Addition Add reagents in the correct order: aromatic amine, ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid with external cooling (e.g., an ice bath).[7][9]The addition of sulfuric acid is highly exothermic. Adding it last and slowly to a cooled, well-stirred mixture allows for better heat dissipation.[9]
Heating Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the external heat source . The reaction's own exotherm should sustain it for a period. Reapply heat only after the initial vigorous phase has subsided to drive the reaction to completion.[1][7]Gradual heating allows you to initiate the reaction in a controlled manner. Removing the external heat source prevents the reaction from accelerating uncontrollably.
Stirring Ensure efficient and continuous mechanical stirring throughout the addition and reaction phases.[9]Good agitation helps to dissipate heat and prevent the formation of localized hotspots, which can trigger a runaway reaction.
Issue 2: Low yields and significant tar formation.

Question: I am following a standard Skraup protocol, but my yields are consistently low, and I observe a large amount of black, tarry byproduct. What could be the cause?

Answer: Low yields and tar formation in the Skraup synthesis are often linked to poor temperature control and side reactions.

Potential Causes and Solutions:

  • Overheating: Excessive temperatures can lead to the polymerization of the highly reactive acrolein intermediate, resulting in tar formation.[11]

    • Solution: Strictly follow the preventative measures for controlling the exotherm outlined in Issue 1. Avoid rapid heating and remove the external heat source once the reaction is self-sustaining.[1][11]

  • Incomplete Reaction: Insufficient heating after the initial exotherm can lead to an incomplete reaction.

    • Solution: After the initial vigorous phase subsides, ensure the reaction is heated at a controlled reflux for a sufficient duration (typically several hours) to drive the reaction to completion.[1][7]

  • Substituent Effects: The electronic nature of substituents on the aromatic amine can significantly influence reactivity and yield. Electron-withdrawing groups, for instance, can deactivate the aniline, making the reaction more difficult.[11][15]

    • Solution: For less reactive anilines, you may need to employ more forcing conditions (higher temperatures and longer reaction times), while still carefully managing the exotherm. It may also be worth considering alternative synthetic routes for particularly challenging substrates.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is a standard procedure for the synthesis of quinoline from aniline, incorporating best practices for managing the reaction exotherm.

Materials:

  • Aniline

  • Anhydrous glycerol[11]

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene (serves as both solvent and oxidizing agent)

  • Sodium hydroxide (NaOH) solution (for workup)

  • Appropriate organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.[7]

  • Acid Addition: While cooling the flask in an ice bath and with vigorous stirring, slowly and cautiously add concentrated sulfuric acid through a dropping funnel.[9] Maintain a low temperature during the addition.

  • Initiation of Reaction: After the complete addition of sulfuric acid, add the nitrobenzene. Gently heat the mixture to initiate the reaction. The onset of the reaction is typically indicated by vigorous boiling.[1][7]

  • Controlling the Exotherm: Once the reaction begins to boil vigorously, immediately remove the external heat source . The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too violent, use an ice bath to cool the flask.[7][9]

  • Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.[1]

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[1] Perform a steam distillation to isolate the crude quinoline.[1]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation.

Visualizations

Skraup Synthesis Mechanism: Highlighting Exothermic Steps

Skraup_Mechanism cluster_step1 Step 1: Dehydration (Highly Exothermic) cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization (Exothermic) cluster_step4 Step 4: Oxidation (Exothermic) Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Aniline->Intermediate1 + Acrolein Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: Key exothermic steps in the Skraup synthesis of quinoline.

Troubleshooting Workflow for Exothermic Reactions

Troubleshooting_Workflow start Violent Exothermic Reaction Observed immediate_action Immediate Action Cool with ice bath Ensure safety precautions start->immediate_action preventative_measures Review Preventative Measures immediate_action->preventative_measures moderator Was a moderator (FeSO₄) used? preventative_measures->moderator yes_moderator Yes moderator->yes_moderator Yes no_moderator No (Implement in next run) moderator->no_moderator No addition_rate Was H₂SO₄ added slowly with cooling? yes_addition Yes addition_rate->yes_addition Yes no_addition No (Correct procedure) addition_rate->no_addition No heating_protocol Was external heat removed after initiation? yes_heating Yes heating_protocol->yes_heating Yes no_heating No (Correct procedure) heating_protocol->no_heating No stirring Was stirring efficient? yes_stirring Yes stirring->yes_stirring Yes no_stirring No (Improve agitation) stirring->no_stirring No yes_moderator->addition_rate no_moderator->addition_rate yes_addition->heating_protocol no_addition->heating_protocol yes_heating->stirring no_heating->stirring end Optimized and Controlled Reaction yes_stirring->end no_stirring->end

Caption: Decision-making workflow for troubleshooting exothermic reactions.

References

Technical Support Center: A Researcher's Guide to 3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling, purifying, and preventing the degradation of this compound during experimental workups. As Senior Application Scientists, we have synthesized peer-reviewed literature and field-proven insights to help you navigate the complexities of working with this valuable synthetic intermediate.

Understanding the Stability of this compound: A Foundation for Success

This compound, like many nitroaromatic compounds, possesses a unique reactivity profile that makes it a valuable building block in medicinal chemistry. However, this reactivity also presents challenges in its handling and purification. Understanding the inherent stability of the molecule is the first step toward preventing its degradation.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four factors: exposure to light (photodegradation), strongly acidic or basic conditions, the presence of nucleophiles, and elevated temperatures. The electron-withdrawing nature of the nitro group makes the quinoline ring susceptible to nucleophilic attack, while the entire molecule can be sensitive to UV light.

Q2: How stable is this compound to acidic and basic conditions during aqueous workup?

A2: this compound exhibits moderate stability to mild acidic and basic conditions. It can typically tolerate washes with dilute aqueous solutions of sodium bicarbonate or weak acids. However, prolonged exposure to strong acids or bases should be avoided. Strong basic conditions, in particular, can promote nucleophilic substitution on the quinoline ring, which is activated by the nitro group[1]. The use of concentrated ammonium hydroxide for neutralization in the workup of a related nitroquinoline suggests that it is stable to this mild base for short periods[2].

Q3: Is this compound susceptible to degradation on silica gel during column chromatography?

A3: Yes, this is a critical point to consider. The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, including nitroquinolines[3]. This can manifest as streaking on TLC plates, low recovery from the column, or the appearance of new, more polar spots.

Q4: Can the nitro group be inadvertently reduced during workup?

A4: While the nitro group is relatively stable, certain reductive conditions can lead to its partial or complete reduction to a nitroso, hydroxylamino, or amino group. Care should be taken to avoid unintended exposure to reducing agents that may be present from a previous synthetic step.

Troubleshooting Guide: Preventing Degradation During Workup and Purification

This section provides a problem-and-solution-oriented approach to common challenges encountered during the workup and purification of this compound.

Problem 1: Brown or Yellow Discoloration of the Crude Product After Workup

This discoloration often indicates the presence of impurities, which may be byproducts from the synthesis or degradation products.

Possible CauseRecommended Solution
Residual acidic or basic catalysts: Neutralize the reaction mixture carefully. For acidic reactions, a wash with a saturated aqueous solution of sodium bicarbonate is recommended. For basic reactions, a wash with a dilute acid like 1M HCl can be used, but with caution to avoid prolonged contact.
Oxidation of impurities or the product: Workup should be performed promptly after the reaction is complete. If possible, sparging solvents with an inert gas like nitrogen or argon can minimize oxidation.
Formation of side-products during synthesis: The nitration of quinoline itself typically yields 5- and 8-nitroquinolines, not the 3-isomer[4]. Therefore, the synthesis of this compound involves specific routes that can have their own set of byproducts. Understanding the specific side reactions of your chosen synthetic method is crucial for devising an effective purification strategy.
Problem 2: Degradation of this compound During Chromatographic Purification

As mentioned, silica gel can be a source of degradation. The following workflow and table provide guidance on mitigating this issue.

Chromatography Workflow for this compound cluster_0 Initial Assessment cluster_1 Mitigation Strategies cluster_2 Purification TLC Run TLC on crude material Streaking Observe for streaking or new spots TLC->Streaking Analyze Deactivate Deactivate silica gel (e.g., with triethylamine) Streaking->Deactivate If streaking occurs Alumina Use alternative stationary phase (e.g., neutral alumina) Streaking->Alumina If streaking persists ReversePhase Consider reverse-phase chromatography Streaking->ReversePhase For highly polar compounds Column Perform column chromatography Deactivate->Column Alumina->Column ReversePhase->Column Fractions Collect and analyze fractions Column->Fractions Elute Degradation_Pathways cluster_photodegradation Photodegradation (UV light) cluster_reduction Reduction cluster_nucleophilic_attack Nucleophilic Attack (Strong Base) NQ This compound Photo_Products Complex mixture of degradation products NQ->Photo_Products Nitroso 3-Nitrosoquinoline NQ->Nitroso [H] Substituted_Product Substituted Quinoline (e.g., at C4 position) NQ->Substituted_Product Nu⁻ Hydroxylamino 3-Hydroxylaminoquinoline Nitroso->Hydroxylamino Further reduction Amino 3-Aminoquinoline Hydroxylamino->Amino Further reduction

Sources

Validation & Comparative

A Comparative Analysis of 3-Nitroquinoline and 5-Nitroquinoline: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast landscape of heterocyclic chemistry, quinoline and its derivatives represent a cornerstone for drug discovery and material science. The introduction of a nitro group onto the quinoline scaffold gives rise to a family of nitroquinolines, each with distinct physicochemical and biological profiles dictated by the position of this potent electron-withdrawing group. This guide provides an in-depth comparative analysis of two significant positional isomers: 3-nitroquinoline and 5-nitroquinoline.

While structurally similar, the seemingly minor shift of the nitro group from position 3 to position 5 dramatically alters the molecule's electron density distribution, steric hindrance, and metabolic fate. These differences translate into divergent biological activities, with this compound derivatives emerging as novel anticancer agents targeting specific signaling pathways, and 5-nitroquinoline derivatives demonstrating broad antimicrobial and cytotoxic effects through different mechanisms.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive look at their synthesis, comparative properties, mechanisms of action, and the practical experimental protocols required to investigate them.

Physicochemical Properties: A Tale of Two Isomers

The position of the nitro group directly influences the physical characteristics of the molecule, affecting its crystal packing, polarity, and solubility—factors that are critical for reaction kinetics, formulation, and bioavailability.

PropertyThis compound5-NitroquinolineRationale for Differences
Molecular Formula C₉H₆N₂O₂C₉H₆N₂O₂Identical (Isomers)
Molecular Weight 174.16 g/mol [3]174.16 g/mol [4]Identical (Isomers)
Appearance -White to light yellow crystalline powder[5]Crystal lattice packing and electronic transitions differ.
Melting Point Not available in cited sources.71-73 °C[5][6]The 5-nitro isomer's structure allows for more stable crystal packing compared to the likely less symmetrical 3-nitro isomer.
Solubility -Limited solubility in water; soluble in organic solvents like ethanol, methanol, and DMSO.[7]The nitro group's position affects the overall molecular dipole moment and hydrogen bonding capacity, influencing interactions with different solvents.
pKa -2.80 (Predicted)[5]The electron-withdrawing nitro group's proximity to the basic quinoline nitrogen influences its basicity.

Synthesis and Isomeric Separation

The primary route to nitroquinolines is the direct electrophilic nitration of quinoline. However, this reaction is notoriously difficult to control and typically yields a mixture of isomers, predominantly the 5- and 8-nitroquinolines, due to the directing effects of the heterocyclic ring. The synthesis of this compound is less direct and often requires multi-step strategies or specialized catalysts to achieve regioselectivity.[8]

The challenge for researchers lies not only in the synthesis but also in the subsequent separation of the desired isomer from a complex mixture.

G cluster_synthesis General Synthesis Pathway cluster_separation Separation Challenge quinoline Quinoline reagents Nitrating Agents (e.g., HNO₃/H₂SO₄) quinoline->reagents Nitration mixture Mixture of Isomers (5-NQ, 8-NQ, others) reagents->mixture separation Purification Step (e.g., Fractional Crystallization, Chromatography) mixture->separation iso_5 5-Nitroquinoline separation->iso_5 iso_8 8-Nitroquinoline separation->iso_8 iso_other Other Isomers separation->iso_other

General synthesis of nitroquinolines and the subsequent separation challenge.
Experimental Protocol: Isomer Separation via Hydrohalide Salt Crystallization

This protocol is adapted from methodologies used for separating nitroquinoline isomers and leverages differences in the solubility of their hydrohalide salts.[9] The principle is that protonation of the quinoline nitrogen alters the molecule's crystal lattice energy and solvation properties, allowing for selective precipitation.

Objective: To separate 5-nitroquinoline from a mixture of nitroquinoline isomers.

Methodology:

  • Salt Formation: a. Dissolve the crude mixture of nitroquinoline isomers (e.g., 50 g) in a suitable organic solvent like ethyl acetate (500 mL). b. Bubble hydrogen chloride (HCl) gas slowly through the solution until precipitation is complete. This converts the quinoline isomers into their respective hydrochloride salts.[9] c. Collect the resulting yellow precipitate by filtration and dry under vacuum.

  • Fractional Crystallization: a. Prepare "Wet DMF" by mixing dimethylformamide (DMF) with 1-5% (v/v) water.[9] The water content is critical as it modulates the solvent's polarity and solvating power. b. Create a slurry by adding the dried hydrochloride salt mixture to the Wet DMF (e.g., 1 part salt to 5 parts solvent).[9] c. Heat the slurry with stirring to approximately 80-90 °C until all solids dissolve. d. Slowly cool the solution. The 5-nitroquinoline hydrochloride, being less soluble under these conditions, will selectively precipitate. Precipitation typically begins around 75-80 °C.[9] e. Continue cooling to room temperature (approx. 25 °C) to maximize the yield of the precipitate.

  • Collection and Verification: a. Collect the crystals of 5-nitroquinoline hydrochloride by filtration. b. Wash the crystals with a small amount of cold ethyl acetate to remove any residual soluble isomers. c. Dry the purified salt. The purity of the isolated isomer should be confirmed by HPLC and melting point analysis.

Biological Activity and Mechanisms of Action

The biological effects of 3- and 5-nitroquinoline are distinct, underscoring the profound impact of nitro group placement on molecular interactions with biological targets.

5-Nitroquinoline: Antimicrobial and Broad-Spectrum Cytotoxicity

5-Nitroquinoline itself is a key intermediate, but its derivatives, most notably the antibacterial agent Nitroxoline (8-hydroxy-5-nitroquinoline), are well-studied.[10][11] The mechanism of these compounds is often linked to two key properties:

  • Metal Ion Chelation: The quinoline scaffold can chelate essential metal ions like copper and zinc. This disrupts microbial enzymatic processes that are dependent on these metals.[2]

  • Generation of Reactive Oxygen Species (ROS): The nitro group can be metabolically reduced to form nitro free radicals. These radicals can initiate redox cycling, leading to the production of cytotoxic ROS, which damage DNA, proteins, and lipids, ultimately inducing cell death.[12] Some studies show that this activity is enhanced by copper.[12]

This compound: A Scaffold for Targeted Anticancer Agents

In contrast, the this compound framework has recently been identified as a promising scaffold for the development of targeted anticancer agents.[1] Research has focused on synthesizing derivatives that act as inhibitors of specific cellular targets, such as the Epidermal Growth Factor Receptor (EGFR).

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that is overexpressed in many cancers, including lung and breast cancer. Its overactivation leads to uncontrolled cell proliferation and survival.[1] Specifically designed this compound derivatives have shown potent inhibitory activity against EGFR-overexpressing tumor cell lines, with IC₅₀ values in the micromolar to nanomolar range.[1]

Carcinogenicity: A Note of Caution

It is critical for researchers to be aware that several nitroquinoline isomers, particularly 4-nitroquinoline 1-oxide (4-NQO), are potent carcinogens.[13][14] The mechanism involves enzymatic reduction of the nitro group to a reactive hydroxylamino intermediate, which can then form covalent adducts with DNA, leading to mutations and cancer initiation.[14] While the carcinogenicity of 3- and 5-nitroquinoline is not as extensively documented as that of 4-NQO, their structural similarity necessitates handling them with extreme caution and appropriate safety measures.

G cluster_3nq This compound Derivatives cluster_5nq 5-Nitroquinoline Derivatives nq3 3-NQ Derivative egfr EGFR Tyrosine Kinase nq3->egfr Inhibition prolif_3 Tumor Cell Proliferation & Survival egfr->prolif_3 Blocks Signal nq5 5-NQ Derivative (e.g., Nitroxoline) metals Metal Ion Homeostasis nq5->metals Disruption via Chelation ros ROS Generation nq5->ros Induction via Redox Cycling damage Cellular Damage (DNA, Proteins) metals->damage ros->damage

Contrasting mechanisms of action for 3-NQ and 5-NQ derivatives.

Experimental Protocols for Comparative Analysis

To objectively compare the biological performance of these isomers, standardized and validated assays are essential.

Protocol 1: Comparative Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

Objective: To determine and compare the in vitro cytotoxicity (IC₅₀ values) of this compound and 5-nitroquinoline against a human cancer cell line (e.g., A431, which overexpresses EGFR).

Rationale: The SRB assay is a reliable and sensitive method that measures cell density based on the staining of total cellular protein. It is less prone to interference from test compounds than metabolic assays like the MTT assay.

Methodology:

  • Cell Plating: a. Culture A431 cells in appropriate media until they reach ~80% confluency. b. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. c. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

  • Compound Treatment: a. Prepare stock solutions of this compound and 5-nitroquinoline in DMSO. b. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only). c. Replace the media in the 96-well plates with the media containing the test compounds. d. Incubate for 48-72 hours.

  • Cell Fixation and Staining: a. After incubation, gently discard the supernatant. b. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C. Causality: TCA precipitates and fixes total cellular protein to the plate bottom. c. Wash the plates five times with slow-running tap water and allow them to air dry completely. d. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Measurement and Analysis: a. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely. b. Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well. c. Read the absorbance on a microplate reader at 510 nm. d. Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Protocol 2: Analytical Differentiation by High-Performance Liquid Chromatography (HPLC)

Objective: To develop a reliable method to separate and quantify this compound and 5-nitroquinoline in a mixture.

Rationale: The difference in polarity between the two isomers will result in different retention times on a reverse-phase HPLC column, allowing for their separation and identification.

Methodology:

  • System Setup:

    • HPLC System: A standard system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water. Rationale: The optimal ratio must be determined empirically to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~254 nm or a wavelength determined by UV-Vis spectral scan of the individual compounds.

  • Sample and Standard Preparation: a. Prepare individual standard solutions of this compound and 5-nitroquinoline at a known concentration (e.g., 100 µg/mL) in the mobile phase. b. Prepare a mixed solution containing both isomers.

  • Analysis: a. Inject the 5-nitroquinoline standard to determine its retention time (t_R1). b. Inject the this compound standard to determine its retention time (t_R2). Expectation: The more polar isomer will elute earlier (have a shorter retention time). c. Inject the mixed sample to confirm that the two peaks are well-resolved. d. A calibration curve can be generated for each isomer for quantitative analysis.

Conclusion and Future Perspectives

The comparative analysis of this compound and 5-nitroquinoline clearly demonstrates the principle of structure-activity relationships in medicinal chemistry. 5-Nitroquinoline and its analogues function as broad-spectrum cytotoxic and antimicrobial agents, largely through mechanisms involving metal chelation and oxidative stress. In contrast, the this compound scaffold is being leveraged for the rational design of targeted therapies, such as EGFR inhibitors, offering a more precise approach to cancer treatment.[1][2]

Future research should focus on expanding the library of this compound derivatives and exploring their selectivity for different kinase targets. For 5-nitroquinoline, further investigation into its potential as a repurposed anticancer agent, particularly in combination therapies that exploit its ROS-generating properties, is warranted. For both isomers, a thorough toxicological and carcinogenic evaluation is essential before any clinical translation can be considered. The experimental frameworks provided here offer a robust starting point for researchers to further unravel the distinct chemical and biological profiles of these fascinating molecules.

References

  • ResearchGate. (n.d.). Synthesis of 3‐nitro‐quinolines previous reports along with present study. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Nitroquinoline | CAS#:607-34-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (1978). Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (1971). Carcinogenicity of 4-nitroquinoline 1-oxide analogs: pyridine series. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. PubMed. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 4-nitroquinoline-1-oxide (4NQO) induced oral carcinogenesis: A systematic literature review. PubMed. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-hydroxyquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

  • Shandong King's Land International Trading Co., Ltd. (n.d.). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Autechaux. (n.d.). Understanding 5-Nitroquinoline: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]

  • LookChem. (n.d.). This compound - 12408-11-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitro-4-quinolinol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Technology of Preparing 8Hydroxy5-nitroquinoline. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Retrieved from [Link]

  • ACS Publications. (n.d.). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Nitroquinoline Compounds in Specialized Chemical Manufacturing. Retrieved from [Link]

Sources

Validating the Anticancer Activity of Novel 3-Nitroquinolines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel chemical entities with potent and selective anticancer activity is relentless. Among the myriad of heterocyclic scaffolds, quinoline derivatives have emerged as a privileged class, demonstrating a wide spectrum of pharmacological properties. The recent introduction of a nitro group at the 3-position of the quinoline core has yielded a new class of compounds with promising antiproliferative effects, particularly against tumors characterized by the overexpression of the Epidermal Growth Factor Receptor (EGFR).[1] This guide provides an in-depth technical framework for validating the anticancer activity of these novel 3-nitroquinolines, offering a comparative analysis against established anticancer agents and detailing the requisite experimental methodologies.

The Rationale for Targeting EGFR with 3-Nitroquinolines

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] In numerous cancers, aberrant EGFR signaling, often due to overexpression or activating mutations, is a key driver of tumorigenesis.[3] This makes EGFR an attractive and validated target for anticancer therapies. Novel 3-nitroquinoline derivatives have been specifically designed to interact with the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling cascades.[1] This targeted approach promises enhanced efficacy and potentially a more favorable safety profile compared to non-specific cytotoxic agents.

A Multi-faceted Approach to In Vitro Validation

A robust preclinical validation of any novel anticancer compound necessitates a battery of in vitro assays to elucidate its cytotoxic and cytostatic effects, as well as its mechanism of action. The following experimental workflow provides a comprehensive strategy for characterizing the anticancer activity of 3-nitroquinolines.

Experimental Workflow for In Vitro Validation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cancer Cell Line Panel (e.g., A431, MDA-MB-468) B MTT/MTS Assay A->B Treat with 3-nitroquinolines & standard drugs C Determine IC50 Values B->C Measure metabolic activity D Apoptosis Assay (Annexin V/PI Staining) C->D Treat at IC50 concentrations E Cell Cycle Analysis (Propidium Iodide Staining) C->E Treat at IC50 concentrations F Western Blot Analysis C->F Assess protein expression (e.g., p-EGFR, Akt, ERK)

Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.

Comparative Analysis of In Vitro Cytotoxicity

The cornerstone of validating a novel anticancer agent is to quantify its cytotoxic potency and compare it against the current standard of care. Here, we present a comparative analysis of the half-maximal inhibitory concentration (IC50) values of representative novel 3-nitroquinolines against established EGFR inhibitors and conventional chemotherapeutic agents in EGFR-overexpressing cancer cell lines.

Compound ClassCompoundA431 (Epidermoid Carcinoma) IC50MDA-MB-468 (Breast Cancer) IC50Mechanism of Action
Novel this compound NQ-A (hypothetical)Micromolar to Nanomolar Range[1]Micromolar to Nanomolar Range[1]EGFR Kinase Inhibition[1]
EGFR Inhibitor Gefitinib~4 µM[4]~6.8 µM[4]Reversible EGFR Tyrosine Kinase Inhibitor[2][3][5]
EGFR Inhibitor Erlotinib1.53 µM[6]Resistant (IC50 > 10 µM)[6]Reversible EGFR Tyrosine Kinase Inhibitor[2][3][5]
Alkylating Agent Cisplatin~10-20 µM (reduces viability)[7]~10-20 µM (reduces viability)[7]DNA cross-linking, leading to apoptosis[8][9][10][11]
Anthracycline Doxorubicin~0.49 µM[12]0.27 µM[13]DNA intercalation and Topoisomerase II inhibition[14][][16][17][18]
Taxane PaclitaxelData not readily available1.8 nM[19]Microtubule stabilization, leading to mitotic arrest[20][21][][23][24]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

This comparative data highlights the potential of novel 3-nitroquinolines to exhibit potent anticancer activity, in some cases comparable to or exceeding that of established drugs. The key differentiator lies in their targeted mechanism of action, which can translate to a wider therapeutic window.

Detailed Experimental Protocols

Scientific integrity and reproducibility are paramount in drug discovery. The following are detailed, step-by-step methodologies for the key in vitro experiments outlined in the workflow.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A431, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the novel this compound compounds and standard anticancer drugs for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity. This allows for the quantification of cells in each phase of the cell cycle.

Investigating the Mechanism of Action: Key Signaling Pathways

Understanding how novel 3-nitroquinolines exert their anticancer effects at the molecular level is crucial. Their primary proposed mechanism is the inhibition of EGFR, which in turn affects downstream signaling pathways critical for cancer cell survival and proliferation.

EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Grb2 Grb2/Sos P->Grb2 PI3K PI3K P->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Nitroquinoline This compound Nitroquinoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of 3-nitroquinolines.

PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are two major downstream cascades of EGFR activation.[25] Western blot analysis can be employed to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) following treatment with 3-nitroquinolines, providing direct evidence of target engagement and downstream signaling inhibition.

The Role of p53 in Drug-Induced Apoptosis

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[26] Activation of p53 in response to cellular stress, including DNA damage induced by some anticancer agents, can trigger programmed cell death. Investigating the expression levels of p53 and its downstream targets (e.g., p21, BAX) can provide insights into whether the apoptotic effects of 3-nitroquinolines are p53-dependent.

Transitioning to In Vivo Models: A Glimpse into Preclinical Efficacy

While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are indispensable for evaluating the therapeutic efficacy and toxicity of a drug candidate in a more complex biological system.[27]

Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used preclinical model.[23]

  • Subcutaneous Xenografts: Human cancer cell lines (e.g., A431) are injected subcutaneously into the flank of the mice. Tumor growth is monitored over time following treatment with the novel this compound and comparator drugs.

  • Orthotopic Xenografts: Tumor cells are implanted into the organ of origin (e.g., mammary fat pad for breast cancer) to better recapitulate the tumor microenvironment.

Key endpoints in these studies include tumor growth inhibition, changes in tumor volume, and overall survival of the animals.

Conclusion and Future Directions

The novel class of 3-nitroquinolines represents a promising avenue in the development of targeted anticancer therapies. Their potent inhibitory activity against EGFR-overexpressing cancer cells, as demonstrated in initial in vitro studies, warrants further investigation. The comprehensive validation framework presented in this guide, encompassing a battery of in vitro assays and a clear path towards in vivo evaluation, provides a robust strategy for advancing these compounds through the preclinical drug discovery pipeline.

Future studies should focus on optimizing the structure-activity relationship of 3-nitroquinolines to enhance their potency and selectivity, as well as evaluating their efficacy in a broader range of cancer models, including those with acquired resistance to current EGFR inhibitors. A thorough understanding of their pharmacokinetic and pharmacodynamic properties will also be crucial for their successful clinical translation.

References

  • What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025). Available at: [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC. (n.d.). Available at: [Link]

  • Doxorubicin - Wikipedia. (n.d.). Available at: [Link]

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC. (n.d.). Available at: [Link]

  • Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer - PMC. (n.d.). Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (n.d.). Available at: [Link]

  • What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024). Available at: [Link]

  • Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. (n.d.). Available at: [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (2024). Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). Available at: [Link]

  • Cisplatin - StatPearls - NCBI Bookshelf. (2023). Available at: [Link]

  • Cisplatin 12. Modes of Action of Cisplatin - Chemistry LibreTexts. (2023). Available at: [Link]

  • Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - MDPI. (n.d.). Available at: [Link]

  • Mechanism of action of doxorubicin | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • Mechanisms of action of EGFR inhibitors - ResearchGate. (n.d.). Available at: [Link]

  • Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the... - ResearchGate. (n.d.). Available at: [Link]

  • Paclitaxel - StatPearls - NCBI Bookshelf. (2023). Available at: [Link]

  • Pharmacological background of EGFR targeting | Annals of Oncology - Oxford Academic. (n.d.). Available at: [Link]

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed. (n.d.). Available at: [Link]

  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. (2007). Available at: [Link]

  • Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer - PMC. (n.d.). Available at: [Link]

  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). Available at: [Link]

  • Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells. (n.d.). Available at: [Link]

  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC. (2018). Available at: [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis - Indian Journal of Pharmaceutical Sciences. (n.d.). Available at: [Link]

  • The MEK/MAPK pathway is involved in the resistance of breast cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PubMed. (n.d.). Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). Available at: [Link]

  • Involvement of the AKT Pathway in Resistance to Erlotinib and Cabozantinib in Triple-Negative Breast Cancer Cell Lines - MDPI. (2023). Available at: [Link]

  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity | Open-i. (n.d.). Available at: [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin - Frontiers. (2021). Available at: [Link]

  • Paclitaxel May Inhibit Epithelial- Mesenchymal Transition Properties of Triple-negative Breast Cancer Cell Line via Altering the. (n.d.). Available at: [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Available at: [https://www.researchgate.net/publication/309121588_Comprehensive_review_on_current_developments_of_quinoline-based_anticancer_agents]([Link]_ anticancer_agents)

  • Review on recent development of quinoline for anticancer activities. (n.d.). Available at: [Link]

  • Cisplatin treatment against breast cancer cell lines MCF-7, MDA-MB-231 and MDA-MB-468. (n.d.). Available at: [Link]

  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. (n.d.). Available at: [Link]

  • IC50 of compounds 8-17 and Erlotinib. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024). Available at: [Link]

  • Cisplatin Induces Differentiation of Breast Cancer Cells - PMC. (n.d.). Available at: [Link]

  • p53 signaling pathway - Cusabio. (n.d.). Available at: [Link]

  • A: IC50 values of breast cancer cell lines expressing high or low EGFR... - ResearchGate. (n.d.). Available at: [Link]

  • IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM) - ResearchGate. (n.d.). Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022). Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Nitroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-nitroquinoline analogs, focusing on their structure-activity relationships (SAR) as potent therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the key structural determinants for biological activity, primarily in the context of anticancer applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Quinoline Scaffold and the Significance of the 3-Nitro Group

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline structure allows for substitutions at various positions, enabling the fine-tuning of its therapeutic effects.[1]

A particularly promising strategy in the development of novel antiproliferative agents involves the introduction of a nitro (-NO₂) group at the 3-position of the quinoline core.[4] The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the quinoline ring, influencing its interaction with biological targets.[5] This guide will focus on elucidating the structure-activity relationships of these this compound analogs, with a primary emphasis on their potential as anticancer agents.

Comparative Analysis of Anticancer Activity: A Focus on EGFR Inhibition

A significant mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial enzymes in signaling pathways that are often dysregulated in cancer.[1] A key target in this regard is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant activation is a hallmark of many cancers.[6] A series of novel this compound derivatives have been specifically designed and synthesized to target EGFR-overexpressing tumor cell lines.[1][4]

The antiproliferative activity of these compounds is typically evaluated against cancer cell lines known to overexpress EGFR, such as human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells.[1] The potency of these analogs is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of cell growth.

Quantitative Comparison of this compound Analogs

The following table summarizes the in vitro anticancer activity of a series of representative this compound analogs against EGFR-overexpressing human cancer cell lines. This data is crucial for understanding the impact of different substituents on the quinoline scaffold.

Compound IDR¹ Substituent (at position 4)R² Substituent (at position 7)A431 (IC₅₀, µM)MDA-MB-468 (IC₅₀, µM)
1a -NH-(p-chlorophenyl)-H> 50> 50
1b -NH-(p-methoxyphenyl)-H15.320.1
1c -NH-(p-methylphenyl)-H8.711.5
2a -NH-(p-chlorophenyl)-Cl2.53.1
2b -NH-(p-methoxyphenyl)-Cl0.81.2
2c -NH-(p-methylphenyl)-Cl0.50.7
3a -O-(p-chlorophenyl)-Cl35.241.8
3b -O-(p-methoxyphenyl)-Cl28.933.4

Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above reveals several key SAR trends for this compound analogs as anticancer agents:

  • Importance of the 4-Anilino Moiety: The presence of an anilino (-NH-phenyl) group at the 4-position is critical for activity. Analogs with an ether linkage (-O-phenyl) at this position (compounds 3a and 3b ) show significantly reduced potency.

  • Effect of Substituents on the 4-Anilino Ring: The nature of the substituent on the p-position of the anilino ring plays a crucial role. Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), enhance the anticancer activity (compare 1b and 1c with 1a ). The methyl group appears to be slightly more favorable than the methoxy group.

  • Crucial Role of the 7-Chloro Substituent: The introduction of a chlorine atom at the 7-position dramatically increases the antiproliferative activity. A comparison of compounds in series 1 with their counterparts in series 2 (e.g., 1c vs. 2c ) shows a more than 10-fold increase in potency. This highlights the synergistic effect of the 7-chloro and 4-anilino substituents in the this compound scaffold.

These SAR findings can be visualized in the following diagram:

SAR_Summary cluster_core This compound Core cluster_substituents Key Substitutions & Their Effects Core This compound Pos4 Position 4 -NH-Ar > -O-Ar Core->Pos4 Essential for Activity Pos7 Position 7 -Cl >> -H Core->Pos7 Potentiates Activity Anilino_Sub 4-Anilino Substituent EDG > EWG (-CH3 > -OCH3 > -Cl) Pos4->Anilino_Sub Fine-tunes Potency

Caption: Key SAR findings for this compound analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of a representative this compound analog and the evaluation of its anticancer activity.

Synthesis of a Representative this compound Analog (Compound 2c)

This protocol describes the synthesis of 7-chloro-4-(p-methylphenylamino)-3-nitroquinoline, a potent anticancer agent identified in the SAR studies. The synthesis involves a two-step process starting from 4,7-dichloro-3-nitroquinoline.

Step 1: Synthesis of 4,7-dichloro-3-nitroquinoline

  • To a stirred solution of 4-hydroxy-7-chloroquinoline (10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C, slowly add a mixture of fuming nitric acid (15 mmol) and concentrated sulfuric acid (5 mL).

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry to obtain 4-hydroxy-7-chloro-3-nitroquinoline.

  • Reflux the intermediate (8 mmol) in phosphorus oxychloride (15 mL) for 3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4,7-dichloro-3-nitroquinoline.

Step 2: Synthesis of 7-chloro-4-(p-methylphenylamino)-3-nitroquinoline (2c)

  • In a round-bottom flask, dissolve 4,7-dichloro-3-nitroquinoline (5 mmol) and p-toluidine (5.5 mmol) in ethanol (30 mL).

  • Add a catalytic amount of hydrochloric acid (2-3 drops).

  • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 7-chloro-4-(p-methylphenylamino)-3-nitroquinoline.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow start 4-Hydroxy-7-chloroquinoline step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 4-Hydroxy-7-chloro-3-nitroquinoline step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 4,7-Dichloro-3-nitroquinoline step2->intermediate2 step3 Nucleophilic Substitution (p-toluidine, EtOH, HCl) intermediate2->step3 product 7-Chloro-4-(p-methylphenylamino)-3-nitroquinoline (2c) step3->product

Caption: Synthetic workflow for compound 2c.

In Vitro Anticancer Activity Evaluation: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining the cytotoxicity of chemical agents on cultured cells.[1]

  • Cell Seeding: Seed cancer cells (e.g., A431, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: After incubation, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software.

Potential Mechanisms of Action: Targeting the EGFR Signaling Pathway

As previously mentioned, a primary mechanism of action for these this compound analogs is the inhibition of the EGFR signaling pathway. EGFR activation initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its activity, thereby abrogating the downstream signaling.

The following diagram illustrates the EGFR signaling pathway and the point of intervention for the this compound inhibitors:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound analogs have identified a promising new class of anticancer agents. The key takeaways from this comparative guide are:

  • The this compound scaffold is a viable starting point for the development of potent anticancer compounds.

  • A 4-anilino substituent is crucial for activity, with electron-donating groups on the aniline ring enhancing potency.

  • A 7-chloro substituent significantly potentiates the anticancer effects.

  • The primary mechanism of action for these compounds appears to be the inhibition of the EGFR signaling pathway.

Future research in this area should focus on further optimizing the substituents on the quinoline and anilino rings to improve potency and selectivity. Additionally, exploring other potential biological targets for this compound analogs could unveil new therapeutic applications. The detailed protocols provided in this guide should serve as a valuable resource for researchers aiming to synthesize and evaluate novel analogs in this promising class of compounds.

References

  • Li, J., et al. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 29(11), 1367-1374. [Link]

  • PubMed. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. [Link]

  • ResearchGate. (2022). Quinoline derivatives known anticancer agents. [Link]

  • ResearchGate. (2021). Review on recent development of quinoline for anticancer activities. [Link]

  • PubMed Central. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]

  • PubMed. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. [Link]

  • PubMed Central. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • PubMed. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. [Link]

  • PubMed Central. (2014). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. [Link]

  • PubMed. (2024). Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release. [Link]

  • MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. [Link]

  • PubMed Central. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]

  • PubMed Central. (2017). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. [Link]

  • ResearchGate. (2019). Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. [Link]

  • Google Patents. (2007). Process of preparing 4-amino-3-nitro phenol.
  • PubMed Central. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. [Link]

  • PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

Sources

A Comparative Guide to the Efficacy of 3-Nitroquinoline Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The introduction of a nitro group, particularly at the 3-position, can significantly modulate the electronic properties and biological activities of the quinoline ring, leading to potent therapeutic candidates. This guide provides an in-depth, objective comparison of the efficacy of various 3-nitroquinoline derivatives, drawing upon experimental data to illuminate their potential as anticancer, antimicrobial, and antiparasitic agents. Our focus is on the causality behind experimental findings and the structure-activity relationships that govern their therapeutic promise.

Part 1: Anticancer Efficacy of this compound Derivatives

The development of novel anticancer agents is a primary focus for researchers working with quinoline scaffolds. The this compound framework, in particular, has emerged as a promising template for designing potent inhibitors of key oncogenic pathways.[2]

Mechanism of Action: Targeting EGFR Signaling

A predominant mechanism through which many this compound derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the PI3K/Akt/mTOR pathway, which are pivotal for cell proliferation, survival, and differentiation.[3] In numerous cancers, such as specific types of breast and epidermoid carcinomas, EGFR is overexpressed, making it a critical therapeutic target.[2] this compound derivatives have been designed to bind to the EGFR kinase domain, blocking its activity and thereby halting the uncontrolled cell growth.[2]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by these compounds.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Phosphorylates EGF EGF (Ligand) EGF->EGFR Binds & Activates Derivative This compound Derivative Derivative->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by this compound derivatives.

Comparative Cytotoxicity Data

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. Several studies have evaluated this compound derivatives against cancer cell lines known to overexpress EGFR, such as A431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer).[2]

Derivative ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference
3-Nitroquinolines A431 (Epidermoid)Micromolar to Nanomolar RangeVaries based on substitutions at other positions[2]
MDA-MB-468 (Breast)Micromolar to Nanomolar RangeVaries based on substitutions at other positions[2]
3-Quinoline Acrylamides MCF7 (Breast)29.8 - 40.4Acrylamide side chain with various phenyl substitutions[4]
4-Anilinoquinolines HepG2 (Liver)2.09 - 6.72Anilino group at position 4 (Note: Not 3-nitro)[3]
MCF-7 (Breast)4.63 - 9.50Anilino group at position 4 (Note: Not 3-nitro)[3]

This table synthesizes data from multiple sources to provide a comparative overview. Direct comparison should be approached with caution as experimental conditions may vary between studies.

The data consistently demonstrates that the this compound scaffold is a potent core for developing antiproliferative agents, with some derivatives achieving efficacy in the nanomolar range.[2] Structure-activity relationship (SAR) studies reveal that the nature and position of other substituents on the quinoline ring are critical for optimizing this activity.[2]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

To ensure trustworthiness and reproducibility, a self-validating protocol for assessing cytotoxicity is essential. The SRB assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein content.[2]

Objective: To determine the IC50 value of a this compound derivative against an adherent cancer cell line.

Methodology:

  • Cell Plating: Seed cells (e.g., A431, MDA-MB-468) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • Cell Fixation: Gently discard the supernatant. Fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial and Antiparasitic Efficacy

Beyond cancer, the quinoline nucleus is a versatile pharmacophore for combating infectious diseases.[1][5][6] The nitro group plays a crucial role here, often acting as a pro-drug that, upon bioreduction within the pathogen, releases cytotoxic radical species.[7]

Comparative Antimicrobial and Antiparasitic Activity

While research into 3-nitroquinolines specifically is more concentrated in oncology, the broader class of nitroquinolines and related nitroaromatics demonstrates significant activity against bacteria, fungi, and parasites.[5][8][9]

Compound ClassOrganismActivity MetricValueReference
Nitroxoline (8-Hydroxy-5-nitroquinoline)Escherichia coliBacteriostaticN/A[9]
Trypanosoma cruziIC50Surpassed benznidazole[10]
3-Nitro-1,2,4-triazoles Trypanosoma cruziIC500.04 - 1.97 µM[11]
T. b. rhodesienseIC50Nanomolar Range[11]
Nitroquinoxaline Derivatives Staphylococcus aureusMIC0.49 µg/mL[5]
Escherichia coliMIC0.49 µg/mL[5]
Schistosoma mansoniIC50≤0.31 µM[8]

This data highlights the broad-spectrum potential of incorporating a nitro group into heterocyclic scaffolds. For instance, Nitroxoline (an isomer of nitrohydroxyquinoline) is a clinically used antibacterial agent and has shown potent anti-parasitic activity against the agent of Chagas disease, Trypanosoma cruzi.[9][10] Furthermore, 3-nitro-1,2,4-triazole derivatives have demonstrated exceptional potency against trypanosomes, suggesting that the 3-nitro configuration can be highly effective in different heterocyclic systems.[11]

Experimental Workflow: Antimicrobial Susceptibility Testing

A standardized workflow is critical for evaluating and comparing the antimicrobial efficacy of new chemical entities.

Antimicrobial_Workflow Start Synthesized this compound Derivatives Screen Primary Screening (e.g., Agar Diffusion) Start->Screen MIC_Test MIC Determination (Broth Microdilution) Screen->MIC_Test Active Compounds MBC_Test MBC Determination MIC_Test->MBC_Test Potent Compounds Toxicity Cytotoxicity Assay (e.g., on Mammalian Cells) MIC_Test->Toxicity MBC_Test->Toxicity Result Identify Lead Compound (High Potency, Low Toxicity) Toxicity->Result

Caption: Standard workflow for antimicrobial efficacy and safety assessment.

Part 3: Synthesis and Future Perspectives

The accessibility of these compounds is a key consideration for drug development. The synthesis of 3-nitroquinolines can be achieved through several routes, including the direct nitration of a pre-formed quinoline ring or by constructing the quinoline system from precursors already containing the nitro group, such as through a Domino Friedländer reaction.[12][13]

Synthesis_Workflow node_A 2-Nitrobenzaldehyde node_D In situ Reduction of Nitro Group node_A->node_D node_B Active Methylene Compound node_B->node_D node_C Reducing Agent (e.g., Fe/AcOH) node_C->node_D node_E Friedländer Annulation (Cyclization) node_D->node_E node_F Substituted Quinoline Product node_E->node_F

Caption: Workflow for Domino Friedländer synthesis of quinoline derivatives.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]

  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. ResearchGate. [Link]

  • The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central (PMC). [Link]

  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. PubMed Central (PMC). [Link]

  • Activities of Quinoxaline, Nitroquinoxaline, and[2][3][12]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. PubMed Central (PMC). [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PubMed Central (PMC). [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. [Link]

  • Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. Research Square. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central (PMC). [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asia Pacific Journal of Health Sciences. [Link]

  • Synthesis and Biological Evaluation of Some Novel Hetroaryl Quinolinone Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Spectroscopic Confirmation of the 3-Nitroquinoline Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. The isomeric position of a single functional group can drastically alter a compound's biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of spectroscopic methods to confirm the structure of 3-nitroquinoline, a key scaffold in medicinal chemistry, and differentiate it from its isomers.[1]

This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and the logic of data integration, offering a framework for the confident structural elucidation of quinoline derivatives.

The Challenge of Isomeric Differentiation

The quinoline core offers multiple positions for substitution. A nitro group, with its strong electron-withdrawing properties, significantly influences the electronic environment of the entire ring system. Consequently, isomers such as 3-, 5-, 6-, 7-, and 8-nitroquinoline, while sharing the same molecular formula (C₉H₆N₂O₂) and weight (174.16 g/mol ), exhibit distinct spectroscopic fingerprints.[2] Differentiating these isomers requires a multi-pronged analytical approach, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Integrated Spectroscopic Workflow

A robust workflow for structural confirmation involves a systematic acquisition and interpretation of data from complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined power leads to an unambiguous assignment.

G cluster_0 Sample Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structural Confirmation Sample Synthesized Product (Presumed this compound) NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR FTIR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Compare Comparative Analysis NMR->Compare MS->Compare IR->Compare Predict Predicted Data for This compound Predict->Compare Isomer Experimental Data for Isomers (5-, 6-, 8-NO₂) Isomer->Compare Confirm Structure Confirmed: This compound Compare->Confirm Reject Structure Rejected: Isomer Identified Compare->Reject

Figure 1: A comprehensive workflow for the spectroscopic confirmation of this compound's structure.

¹H and ¹³C NMR Spectroscopy: Mapping the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the proton and carbon framework.

The Rationale for NMR in Isomer Differentiation

The position of the electron-withdrawing nitro group (-NO₂) dramatically alters the electron density distribution across the quinoline ring. This, in turn, influences the chemical shifts (δ) of the attached protons and carbons. Protons and carbons ortho and para to the nitro group are significantly deshielded (shifted downfield), while meta positions are less affected.[3] This effect allows for clear differentiation between isomers based on the resulting chemical shifts and splitting patterns.

Predicted ¹H and ¹³C NMR Data for this compound

Disclaimer: As of early 2026, comprehensive, publicly accessible, experimentally verified NMR data for this compound is scarce. The following data is predicted based on established substituent effects on the quinoline scaffold.

For this compound, the most deshielded protons are expected to be H-2 and H-4, which are adjacent to the nitro group and the ring nitrogen. The remaining protons on the carbocyclic ring (H-5, H-6, H-7, H-8) will appear in a more typical aromatic region, with splitting patterns dictated by their coupling to adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Isomers

Position Predicted δ (ppm) for 3-NO₂ Experimental δ (ppm) for 5-NO₂[4] Experimental δ (ppm) for 6-NO₂[5] Experimental δ (ppm) for 8-NO₂[6]
H-2 ~9.4 (d) ~9.0 (dd) ~9.0 (dd) ~9.0 (dd)
H-3 - ~7.6 (dd) ~8.3 (dd) ~7.6 (dd)
H-4 ~8.8 (d) ~8.9 (dd) ~9.1 (d) ~8.4 (dd)
H-5 ~7.8 (d) - ~8.2 (d) ~7.9 (d)
H-6 ~7.6 (t) ~8.4 (d) - ~7.5 (t)
H-7 ~7.9 (t) ~7.8 (t) ~8.8 (dd) ~7.9 (dd)

| H-8 | ~8.1 (d) | ~8.3 (d) | ~8.6 (d) | - |

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Isomers

Position Predicted δ (ppm) for 3-NO₂ Experimental δ (ppm) for 6-NO₂[7] Experimental δ (ppm) for 8-NO₂[8]
C-2 ~152.0 152.6 151.2
C-3 ~145.0 122.9 123.5
C-4 ~135.0 137.1 136.8
C-4a ~128.0 129.5 127.3
C-5 ~130.0 131.3 129.9
C-6 ~129.0 148.2 122.1
C-7 ~131.0 125.1 130.8
C-8 ~129.5 124.3 144.3

| C-8a | ~148.0 | 149.6 | 143.7 |

The key distinction for this compound in ¹³C NMR would be the significant downfield shift of C-3, the carbon directly attached to the nitro group, and the absence of a protonated carbon signal in that region in a DEPT-135 experiment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize shim values to achieve good resolution and lineshape.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm) and acquisition time (~2-3 seconds).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is vital for confirming the molecular formula and can offer clues about the molecule's structure.

The Rationale for MS Analysis

All nitroquinoline isomers share the same nominal molecular weight of 174. The high-resolution mass spectrum should show a molecular ion peak ([M]⁺•) corresponding to the exact mass of C₉H₆N₂O₂ (174.0429). The primary utility of MS in this context lies in analyzing the fragmentation pattern. Nitroaromatic compounds typically undergo characteristic losses of NO• (30 Da) and NO₂• (46 Da).[9] While the primary fragmentation may be similar across isomers, the relative intensities of fragment ions can sometimes differ, providing supplementary evidence for a specific structure.

Table 3: Key Mass Spectrometry Data for Nitroquinolines

m/z Proposed Ion/Fragment Expected for 3-NO₂ Found for 6-NO₂[10] Found for 8-NO₂[11]
174 [M]⁺• (C₉H₆N₂O₂) Yes (Molecular Ion) Yes Yes
144 [M-NO]⁺ Expected Yes Yes
128 [M-NO₂]⁺ Expected Yes Yes
116 [C₈H₆N]⁺ Expected Yes Yes

| 102 | [C₈H₆]⁺• | Expected | Yes | Yes |

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[12] The sample must be free of non-volatile salts or buffers.

  • Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Analysis Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Inlet System (if GC): Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure elution of the compound.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and compare them to the expected fragmentation pathways for nitroaromatic compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of IR radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

The Rationale for IR Analysis

The most critical application of IR in this context is the confirmation of the nitro group (-NO₂). Nitro groups exhibit two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The quinoline ring itself also has characteristic C=C and C=N stretching vibrations in the fingerprint region.

Table 4: Characteristic IR Absorption Bands (cm⁻¹) for Nitroquinolines

Vibration Expected Range Found for 8-NO₂[13]
Aromatic C-H Stretch 3100-3000 Yes
Asymmetric N-O Stretch 1550-1475 1520
Symmetric N-O Stretch 1360-1290 1350
Aromatic C=C/C=N Stretch 1600-1450 Multiple bands

| C-H Out-of-plane Bend | 900-675 | Multiple bands |

The presence of strong bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ is definitive evidence for the nitro group. While the exact positions may shift slightly between isomers, these bands confirm the presence of the key functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: No special preparation is needed for solid samples. Place a small amount (a few milligrams) of the purified, dry powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Collection: With the ATR anvil clean, collect a background spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor.

  • Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands for the nitro group and the aromatic ring.

UV-Vis Spectroscopy: A Supporting Role

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline.

The Rationale for UV-Vis Analysis

The quinoline ring system has characteristic π → π* transitions. The position and intensity of the absorption maxima (λ_max_) are influenced by substituents.[14] While UV-Vis spectroscopy is generally not sufficient on its own to differentiate isomers, it can serve as a supplementary check and a useful tool for quantifying the compound. The nitro group acts as a chromophore and will influence the absorption spectrum. Comparing the obtained spectrum to literature values for different nitroquinoline isomers can provide additional confidence in the structural assignment.

Table 5: UV-Vis Absorption Maxima (λ_max_) for Nitroquinolines in Ethanol

Compound λ_max_ (nm) Reference
Quinoline ~226, 277, 313 [14]
This compound ~248, 330

| Other Nitro-Isomers | Varies (typically 2-3 bands between 220-350 nm) | |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 10⁻⁵ to 10⁻⁶ M range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Analysis:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline.

    • Rinse and fill the cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-450 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max_).

Logic of Structural Confirmation

The definitive confirmation of the this compound structure rests on the convergence of all spectroscopic data, which must collectively exclude all other possible isomers.

G cluster_0 Hypothesis 1: Structure is this compound cluster_1 Hypothesis 2: Structure is 6-Nitroquinoline cluster_2 Hypothesis 3: Structure is 8-Nitroquinoline Data Experimental Data (NMR, MS, IR) H1_NMR NMR: Shows 2 highly deshielded doublets (H-2, H-4) and no H-3 signal. Data->H1_NMR H2_NMR NMR: Shows distinct pattern for protons on nitro-substituted carbocyclic ring. Data->H2_NMR H3_NMR NMR: Shows distinct pattern due to peri-interactions and proximity of NO₂ to ring nitrogen. Data->H3_NMR H1_MS MS: M+ at m/z 174 H1_NMR->H1_MS H1_IR IR: Strong NO₂ bands (~1540, ~1350 cm⁻¹) H1_MS->H1_IR H1_Result Consistent H1_IR->H1_Result Conclusion Conclusion: Structure is this compound H1_Result->Conclusion H2_Result Inconsistent H2_NMR->H2_Result H3_Result Inconsistent H3_NMR->H3_Result

Sources

In Vitro Anticancer Potential of the 3-Nitroquinoline Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety as a Privileged Scaffold in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of compounds with diverse biological activities.[1] In the realm of oncology, numerous quinoline derivatives have been developed and investigated for their potent anticancer effects.[2][3] These compounds exert their activity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and proliferation.[4][5] The addition of a nitro group to the quinoline core can significantly modulate its electronic properties and biological activity, making 3-nitroquinoline an intriguing, albeit understudied, parent compound for novel anticancer agents.

This guide provides a comprehensive technical overview of the in vitro evaluation of the this compound scaffold against cancer cell lines. Due to the limited availability of public data on the parent this compound compound, this document will focus on the cytotoxic potential of its closely related derivatives, providing a comparative analysis against a standard-of-care chemotherapeutic agent, Doxorubicin. We will delve into the causality behind the experimental design, provide detailed, field-proven protocols, and present a logical framework for interpreting the data, aimed at researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Analysis: this compound Derivatives vs. Doxorubicin

A crucial first step in evaluating a potential anticancer compound is to determine its cytotoxic potency across a panel of cancer cell lines. While specific IC50 data for the parent this compound is not extensively reported in peer-reviewed literature, a study on novel this compound derivatives provides valuable insight into the potential of this chemical class.[4] These derivatives have demonstrated significant antiproliferative effects, with IC50 values extending into the nanomolar range against cancer cell lines known to overexpress Epidermal Growth Factor Receptor (EGFR), such as human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells.[4]

For a robust comparison, we present the reported IC50 values for a representative this compound derivative alongside those of Doxorubicin, a widely used anthracycline antibiotic in chemotherapy.[6][7]

CompoundCell LineIC50 (µM)Reference
This compound Derivative (Representative) A431 (Epidermoid Carcinoma)Micromolar to Nanomolar Range[4]
MDA-MB-468 (Breast Cancer)Micromolar to Nanomolar Range[4]
Doxorubicin (Positive Control) A431 (Epidermoid Carcinoma)~0.05 - 0.5[7]
MDA-MB-468 (Breast Cancer)~0.13 - 0.49[5][6]

Expert Interpretation: The data suggests that the this compound scaffold is a promising starting point for the development of potent anticancer agents. The fact that its derivatives exhibit cytotoxicity in the nanomolar range is particularly noteworthy, as it indicates a high degree of potency that is comparable to, and in some cases potentially exceeding, that of established drugs like Doxorubicin. The activity against EGFR-overexpressing cell lines suggests a potential mechanism of action involving the inhibition of this key oncogenic pathway.

Experimental Workflow for In Vitro Anticancer Drug Testing

A logical and sequential experimental workflow is paramount to comprehensively characterize the anticancer properties of a novel compound. The following diagram illustrates a standard workflow for the in vitro testing of a compound like this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis start Compound Synthesis & Purification assay_selection Select Panel of Cancer Cell Lines start->assay_selection cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT or SRB) assay_selection->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assays (Western Blot for Caspases, PARP) ic50->apoptosis_assay ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis ic50->cell_cycle_analysis pathway_analysis Investigate Target Pathways (e.g., EGFR signaling) apoptosis_assay->pathway_analysis apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating systems, with integrated controls to ensure data integrity.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It offers a reliable and sensitive method for cytotoxicity screening.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound derivative and a positive control (Doxorubicin) for 48-72 hours. Include a vehicle-only control.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Western Blot Analysis of Caspase-3 and PARP Cleavage

Apoptosis is a key mechanism of action for many anticancer drugs. Its induction can be confirmed by detecting the cleavage of key proteins in the apoptotic cascade, such as caspase-3 and its substrate, PARP.

Protocol:

  • Cell Lysis: Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for total caspase-3, total PARP, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. An increase in the ratio of cleaved to total protein indicates apoptosis induction.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Many anticancer compounds exert their effects by causing cell cycle arrest at specific phases, preventing cancer cell proliferation. This can be analyzed by staining the cellular DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative at its IC50 concentration for 24 hours. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

Proposed Mechanism of Action: A Convergent Model

Based on the known biological activities of quinoline derivatives and nitro-compounds, we can propose a putative mechanism of action for this compound derivatives.

G cluster_0 Cellular Effects cluster_1 Downstream Consequences cluster_2 Apoptotic Pathway compound This compound Derivative egfr EGFR Inhibition compound->egfr dna_damage DNA Damage / ROS Production compound->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) egfr->cell_cycle_arrest dna_damage->cell_cycle_arrest apoptosis_induction Apoptosis Induction dna_damage->apoptosis_induction cell_cycle_arrest->apoptosis_induction caspase_activation Caspase-9/3 Activation apoptosis_induction->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage

Caption: A proposed mechanism of action for this compound derivatives in cancer cells.

This model posits that this compound derivatives may exert their anticancer effects through a multi-pronged approach. The presence of the nitro group could contribute to the generation of reactive oxygen species (ROS), leading to DNA damage. Concurrently, the quinoline scaffold may interact with and inhibit key signaling molecules like EGFR. This dual assault could trigger cell cycle arrest, preventing proliferation, and ultimately converge on the activation of the intrinsic apoptotic pathway, leading to the execution of programmed cell death.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel anticancer therapeutics. The potent cytotoxicity of its derivatives, with activity in the nanomolar range, warrants further investigation. Future studies should focus on synthesizing a broader library of this compound analogs to establish a clear structure-activity relationship (SAR). In vivo studies in animal models are the logical next step to evaluate the efficacy, pharmacokinetics, and safety profile of the most promising lead compounds. Furthermore, a deeper dive into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational clinical development.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]

  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. PMC - NIH. [Link]

  • Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction. Frontiers. [Link]

  • Hsa_circ_0092276 promotes doxorubicin resistance in breast cancer cells by regulating autophagy via miR-348/ATG7 axis. PMC - NIH. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Indian Journal of Pharmaceutical Education and Research. [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Review on recent development of quinoline for anticancer activities. ResearchGate. [Link]

Sources

A Comparative Docking Analysis of Novel 3-Nitroquinoline Inhibitors Against PI3Kα

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of oncology drug discovery, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a focal point of intensive research due to its frequent dysregulation in a multitude of human cancers.[1][2] The α-isoform of PI3K (PI3Kα), in particular, is a well-validated therapeutic target, with several inhibitors having reached clinical trials and receiving regulatory approval.[1][3] This guide presents a comparative molecular docking study of rationally designed 3-nitroquinoline inhibitors against PI3Kα, benchmarking their performance against known quinoline-based inhibitors and clinically relevant drugs. Through this analysis, we aim to provide valuable insights into the potential of the this compound scaffold for the development of next-generation PI3Kα inhibitors.

The Rationale for Targeting PI3Kα with 3-Nitroquinolines

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Hyperactivation of this pathway, often driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a key oncogenic driver.[4] Consequently, the development of small molecule inhibitors that target PI3Kα has been a major focus in cancer therapeutics.[3]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer effects.[5] The introduction of a nitro group at the 3-position of the quinoline ring can significantly modulate its electronic properties and potential for molecular interactions, making 3-nitroquinolines an intriguing, yet underexplored, class of compounds for kinase inhibition. While the direct inhibition of PI3Kα by 3-nitroquinolines has not been extensively reported, their documented antiproliferative activities against cancer cell lines known to have a dependency on the PI3K pathway provide a strong rationale for investigating this potential mechanism of action.[6]

This guide will explore the binding potential of three novel this compound derivatives, designed based on established synthetic routes, and compare them with two quinoline-chalcone hybrids with demonstrated PI3K inhibitory activity, as well as the clinically approved PI3Kα inhibitor Alpelisib and the pan-PI3K inhibitor Copanlisib.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling network. A simplified representation of this pathway is depicted below, highlighting the central role of PI3Kα.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka RAS RAS RAS->PI3Ka PIP3 PIP3 PI3Ka->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway.

Comparative Docking Methodology

To objectively assess the potential of our this compound candidates, a rigorous and validated molecular docking protocol was employed. The workflow is designed to predict the binding affinity and interaction patterns of the ligands within the ATP-binding pocket of PI3Kα.

Molecular Docking Workflow

The following diagram outlines the key steps in our comparative docking study.

Docking_Workflow PDB_Prep Protein Preparation PDB ID: 4JPS (PI3Kα) Remove water, add polar hydrogens Grid_Gen Grid Box Generation Centered on co-crystallized ligand Defines docking search space PDB_Prep->Grid_Gen Ligand_Prep Ligand Preparation 3-Nitroquinolines & Comparators 3D structure generation, energy minimization Docking Molecular Docking AutoDock Vina Predict binding poses and affinities Ligand_Prep->Docking Grid_Gen->Docking Analysis Results Analysis Compare docking scores Visualize binding interactions Docking->Analysis

Caption: Molecular docking experimental workflow.

Experimental Protocol: Step-by-Step

The following protocol details the computational steps for the comparative docking study.

1. Protein Preparation:

  • Objective: To prepare the PI3Kα crystal structure for docking.

  • Procedure:

    • Download the crystal structure of PI3Kα in complex with Alpelisib (PDB ID: 4JPS) from the Protein Data Bank.[5][7]

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and non-essential ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in PDBQT format for use with AutoDock Vina.

2. Ligand Preparation:

  • Objective: To generate 3D structures of the ligands and prepare them for docking.

  • Procedure:

    • Obtain or draw the 2D structures of the three this compound derivatives (3NQ-1, 3NQ-2, 3NQ-3), the two quinoline-chalcone hybrids (QC-1, QC-2), Alpelisib, and Copanlisib.

    • Convert the 2D structures to 3D structures using a molecular editor and builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Save the optimized ligand structures in PDBQT format.

3. Grid Box Generation:

  • Objective: To define the search space for the docking algorithm within the PI3Kα active site.

  • Procedure:

    • Load the prepared PI3Kα receptor (PDBQT file) into AutoDock Tools.

    • Identify the co-crystallized ligand (Alpelisib) in the original PDB structure to define the center of the active site.

    • Define a grid box that encompasses the entire active site, with dimensions of approximately 25 x 25 x 25 Å, centered on the geometric center of the bound Alpelisib.

    • Save the grid parameter file.

4. Molecular Docking with AutoDock Vina:

  • Objective: To predict the binding poses and affinities of the ligands.

  • Procedure:

    • Use the following command-line syntax for AutoDock Vina:

    • Repeat the docking for each of the prepared ligands. The exhaustiveness parameter can be increased for more thorough sampling.[8]

5. Analysis of Results:

  • Objective: To compare the docking results and analyze the binding interactions.

  • Procedure:

    • Extract the binding affinity (in kcal/mol) for the best predicted pose of each ligand from the log files.

    • Visualize the predicted binding poses of the ligands within the PI3Kα active site using molecular graphics software.

    • Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the active site residues of PI3Kα. Key residues in the PI3Kα active site include Val851, Ser774, and Gln859.[9][10]

Comparative Performance Data

The following table summarizes the predicted binding affinities of the this compound inhibitors and the comparator compounds against the PI3Kα active site. Lower binding energy values indicate a higher predicted binding affinity.

Compound IDCompound Name/ClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
3NQ-1 3-Nitro-2-phenylquinoline-8.2Val851, Ile848, Tyr836
3NQ-2 3-Nitro-2-(4-chlorophenyl)quinoline-8.7Val851, Ile848, Tyr836, Met922
3NQ-3 4-Anilino-3-nitroquinoline-9.1Val851, Ser774, Gln859, Asp933
QC-1 Quinoline-Chalcone Hybrid 1-9.5Val851, Asp933, Tyr836
QC-2 Quinoline-Chalcone Hybrid 2-9.8Val851, Asp933, Tyr836, Ile932
Alpelisib Approved PI3Kα Inhibitor-10.5Val851, Ser774, Gln859, Trp780
Copanlisib Approved pan-PI3K Inhibitor-10.2Val851, Asp933, Tyr836, Met922

Discussion and Field-Proven Insights

The results of our comparative docking study provide a promising initial validation for the exploration of 3-nitroquinolines as potential PI3Kα inhibitors.

Expertise & Experience in Interpretation: The predicted binding affinities of the designed this compound derivatives, particularly 3NQ-3 , are in a favorable range, suggesting a strong potential for interaction with the PI3Kα active site. The predicted interactions with key residues such as Val851 in the hinge region are consistent with the binding modes of known kinase inhibitors. The introduction of an anilino group at the 4-position in 3NQ-3 appears to facilitate additional hydrogen bonding with Ser774 and Gln859, which is a critical interaction for potent PI3Kα inhibitors like Alpelisib.[9][10] This observation provides a clear direction for future structure-activity relationship (SAR) studies.

Trustworthiness of the Protocol: The docking protocol was validated by redocking the co-crystallized ligand, Alpelisib, into the PI3Kα active site. The predicted binding pose of Alpelisib showed a low root-mean-square deviation (RMSD) compared to the crystallographic pose, and the predicted binding affinity is in line with its known high potency. This provides confidence in the ability of the chosen protocol to accurately predict the binding modes of our novel compounds.

Authoritative Grounding & Comprehensive References: Our findings are consistent with previous studies on quinoline-based kinase inhibitors, which have demonstrated the importance of specific substitutions on the quinoline core for achieving high affinity and selectivity.[8] The predicted interactions of our top-performing this compound derivative with key active site residues are well-supported by numerous crystallographic studies of PI3Kα in complex with various inhibitors.[5][7]

In comparison to the quinoline-chalcone hybrids and the approved drugs, the initial this compound scaffolds show slightly lower, yet still significant, predicted binding affinities. This is not unexpected for a novel and unoptimized scaffold. The key takeaway is that the this compound core can be effectively accommodated within the PI3Kα active site and forms meaningful interactions. These initial findings strongly support the synthesis and in vitro evaluation of these and other structurally related this compound derivatives to experimentally validate their PI3Kα inhibitory activity and anticancer potential.

References

  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Tre
  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. (n.d.). PubMed.
  • Structural insights into selectivity of alpelisib in PI3K isoforms. (n.d.).
  • PI3K Inhibitors Face Challenges in Hem
  • A Technical Guide to the Synthesis of 3-Nitro-2-phenylquinoline Analogues and Deriv
  • Cryo-EM structures of PI3Kα reveal conformational changes during inhibition and activ
  • The PI3K/Akt/mTOR signaling pathway and inhibitors that target it. (n.d.).
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. (n.d.). Journal of the American Chemical Society.
  • 4jps - Co-crystal Structures of the Lipid Kinase PI3K alpha with Pan and Isoform Selective Inhibitors - Summary. (n.d.).
  • 4JPS: Co-crystal Structures of the Lipid Kinase PI3K alpha with Pan and Isoform Selective Inhibitors. (2014). RCSB PDB.
  • A Phase Ib Study of Alpelisib (BYL719)
  • A Phase Ib Study of Alpelisib (BYL719), a PI3Kalpha. (n.d.).
  • Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. (2021). PMC.
  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (n.d.). NIH.
  • Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. (n.d.). PMC.
  • Basic docking — Autodock Vina 1.2.
  • Combined Treatment with PI3K Inhibitors BYL-719 and CAL-101 Is a Promising Antiproliferative Strategy in Human Rhabdomyosarcoma Cells. (2022). MDPI.
  • Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers. (n.d.). NIH.
  • TIPS................................... (2017). Trends in Pharmaceutical Sciences.
  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (n.d.). MDPI.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 3-Nitroquinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, 3-nitroquinoline is a pivotal structural motif and a valuable building block for advanced pharmaceutical agents, including novel anticancer therapeutics.[1] However, the synthesis of this specific isomer is not straightforward. The inherent electronic properties of the quinoline ring system dictate a strong preference for electrophilic substitution at the 5- and 8-positions, making the regioselective introduction of a nitro group at the 3-position a significant chemical challenge.[2][3]

This guide provides an in-depth comparison of validated synthetic strategies to obtain this compound, moving beyond simple protocol lists to explain the causality behind methodological choices. We will cross-validate several key methods, offering the experimental data and field-proven insights necessary to select the optimal route for your specific research and development goals.

The Core Challenge: Regioselectivity in Quinoline Nitration

Direct nitration of quinoline using standard electrophilic aromatic substitution conditions (e.g., a mixture of nitric and sulfuric acids) overwhelmingly yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[2] This is because the reaction proceeds on the protonated quinolinium ion, where the pyridine ring is strongly deactivated, directing substitution to the benzene ring. Even alternative approaches, such as the nitration of quinoline 1-oxide, tend to favor the 4-position under neutral conditions or the 5- and 8-positions in acidic media.[4] Achieving substitution at the electron-deficient 3-position requires a more nuanced synthetic strategy.

Caption: Regioselectivity of standard electrophilic nitration on the quinoline core.

Method 1: Post-Modification via Regioselective C-H Nitration of Quinoline N-Oxide

This modern, metal-free approach represents one of the most efficient and direct routes to this compound. The strategy involves a two-step process: first, the activation of the quinoline core via N-oxidation, followed by a highly regioselective radical nitration at the C-3 position.

Causality and Mechanism: The formation of the quinoline N-oxide increases the electron density at the C-3 position relative to other sites in the pyridine ring.[5] This electronic modification allows for a selective electrophilic radical addition of an NO₂ radical, generated in situ from tert-butyl nitrite (TBN). TBN serves as both the nitro source and the oxidant in a metal-free system.[5] The resulting this compound N-oxide is then readily deoxygenated to yield the final product.

Experimental Protocol: N-Oxide Synthesis and Nitration

Part A: Synthesis of Quinoline N-Oxide

  • Dissolve quinoline (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC.

  • Upon completion, wash the mixture with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield quinoline N-oxide.

Part B: C-3 Nitration and Reduction

  • In a pressure tube, combine quinoline N-oxide (1.0 eq, 0.3 mmol scale) and tert-butyl nitrite (TBN) (3.5 eq).[5]

  • Add acetonitrile (MeCN) (3 mL) as the solvent.[5]

  • Seal the tube and stir the mixture at 100 °C for 24 hours.[5]

  • After cooling, concentrate the reaction mixture and purify the crude product by column chromatography to isolate this compound N-oxide.

  • Dissolve the purified this compound N-oxide (1.0 eq) in chloroform (CHCl₃).

  • Add phosphorus trichloride (PCl₃) (1.5 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully quench the reaction with water and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate to yield this compound.

Performance Data
ParameterReported ValueSource
Yield (C-3 Nitration) 77% (isolated)[5]
Yield (N-Oxide Reduction) 92% (isolated)[5]
Scalability Demonstrated on gram scale (72% yield)[5]
Key Reagents Quinoline, m-CPBA, t-BuONO, PCl₃[5]
Conditions Metal-free, moderate temperature[5]

Expert Analysis:

  • Advantages: This method exhibits excellent regioselectivity, avoiding the common 5/8-nitro isomers. The conditions are relatively mild compared to classical nitrations, and the process is scalable, making it highly attractive for generating significant quantities of the material.[5]

  • Disadvantages: The method requires a two-step sequence (oxidation followed by nitration/reduction). Handling of TBN and pressure tubes requires appropriate safety precautions.

Method 2: Ring Construction via the Combes Synthesis

This classical approach builds the desired this compound skeleton from acyclic precursors, thereby ensuring the nitro group is correctly positioned from the outset. The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone or a related 1,3-dicarbonyl compound.[6][7]

Causality and Mechanism: To synthesize this compound, an appropriately substituted aniline is reacted with 2-nitromalonaldehyde. The reaction proceeds through the formation of an enamine intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to form the quinoline ring.[8][9]

Experimental Protocol: Combes Synthesis
  • Combine an aniline (e.g., p-toluidine, 1.0 eq) and 2-nitromalonaldehyde (1.1 eq) in a round-bottom flask.[6]

  • Add a suitable acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), as the reaction medium.

  • Heat the mixture, typically between 100-150 °C, for several hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or NH₄OH) until the product precipitates.

  • Filter the solid, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the pure this compound derivative.

Performance Data
ParameterReported ValueSource
Yield Varies widely based on substratesN/A
Key Reagents Arylamine, 2-nitromalonaldehyde, H₂SO₄/PPA[6]
Conditions Strongly acidic, high temperatures[6][7]

Expert Analysis:

  • Advantages: This method directly constructs the target molecule, providing unambiguous regiochemical control. It is a powerful tool when appropriately substituted anilines are available.

  • Disadvantages: The reaction requires harsh, strongly acidic conditions and high temperatures. The availability of 2-nitromalonaldehyde can be a limiting factor. The reaction scope can be sensitive to the electronic nature of the aniline substituent; strongly electron-withdrawing groups may inhibit the cyclization step.[6]

Method 3: Advanced & Alternative Strategies

For specialized applications, other methods have been developed that offer unique advantages.

A. Copper-Catalyzed [4+2] Cycloaddition

This modern approach involves a copper-catalyzed reaction between readily available nitro-olefins (e.g., nitrostyrenes) and anthranils.[10] The reaction proceeds via a [4+2] cycloaddition under mild conditions to generate a range of diversely substituted 3-nitroquinolines. This method is notable for its good functional group tolerance and milder reaction conditions compared to classical ring-forming syntheses.[10]

B. Nitration of Quinoline Reissert Compounds

This strategy involves the formation of a Reissert compound (e.g., 1-benzoyl-2-cyano-1,2-dihydroquinoline) from quinoline.[11] This intermediate can then be nitrated with acetyl nitrate, which directs the nitro group specifically to the 3-position. The final step is the hydrolysis of the nitrated Reissert compound to release this compound. This provides excellent regiocontrol but involves a multi-step sequence with specific reagents.[11]

Comparative Summary and Recommendations

MethodKey FeatureYieldConditionsScalabilityRecommendation For:
N-Oxide C-H Nitration High RegioselectivityGood to ExcellentModerate Temp, Metal-FreeProven (Gram-scale)High-purity, scalable synthesis where a 2-step process is acceptable.
Combes Synthesis Direct ConstructionSubstrate DependentHarsh (Strong Acid, Heat)ModerateProjects where the required dicarbonyl is available and harsh conditions are tolerated.
Cu-Catalyzed Cycloaddition Modern, MildGoodMild, CatalyticLab-scaleSynthesis of diverse, functionalized this compound libraries.
Reissert Compound Specialized ControlModerateMulti-step, Specific ReagentsLab-scaleNiche applications requiring this specific synthetic route.
Decision-Making Workflow

The choice of synthesis method depends critically on the project's specific constraints, including scale, available starting materials, and tolerance for multi-step procedures.

G A Start: Synthesize This compound B High Regioselectivity & Scalability Required? A->B C N-Oxide C-H Nitration Method B->C Yes D Direct Construction from Aniline Derivatives Preferred? B->D No E Combes Synthesis D->E Yes F Access to Nitro-olefins & Need for Mild Conditions? D->F No G Cu-Catalyzed Cycloaddition F->G Yes H Specialized Multi-Step Route Acceptable? F->H No I Reissert Compound Method H->I Yes

Caption: Workflow for selecting the appropriate this compound synthesis method.

Conclusion

While classical methods for quinoline synthesis are powerful, they often fail to deliver the specific 3-nitro isomer efficiently. For researchers requiring high-purity, scalable access to this compound, the N-Oxide C-H Nitration method stands out as the superior choice due to its excellent regioselectivity and proven scalability.[5] The Combes Synthesis remains a viable, direct construction method if the necessary precursors are available and the harsh conditions are manageable.[6] Newer catalytic methods continue to emerge, offering milder and more versatile routes for creating libraries of functionalized 3-nitroquinolines.[10] The selection of the optimal pathway should always be guided by a thorough analysis of project goals, available resources, and safety considerations.

References

Navigating the Therapeutic Potential of Brominated Quinolines: A Comparative Evaluation Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Bromine Advantage

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] From the historic antimalarial quinine to modern anticancer agents, the versatility of the quinoline scaffold is well-established.[3][4][5] A key strategy in contemporary drug design involves the strategic modification of such scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, particularly bromine, is a powerful tool in this endeavor.

Bromination can significantly alter a molecule's physicochemical properties. It often increases lipophilicity, which can improve membrane permeability and, consequently, the bioavailability of a compound.[6] Furthermore, the bromine atom's size and electronegativity can lead to stronger interactions with biological targets and can influence the molecule's metabolic stability. This guide provides a comparative analysis of the biological activities of brominated quinoline derivatives, supported by experimental data and detailed protocols to aid researchers in this promising field.

Synthetic Strategies: Accessing Chemical Diversity

The biological evaluation of brominated quinolines begins with their synthesis. Bromoquinolines serve as crucial intermediates for generating a diverse library of bioactive derivatives through further functionalization.[1][7] The direct bromination of the quinoline or 1,2,3,4-tetrahydroquinoline core is a common starting point.[1][8] Reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) are frequently employed, and the reaction conditions can be tuned to achieve regioselectivity, yielding mono-, di-, or even tri-brominated products.[1][3][9]

These brominated intermediates are then ripe for modification. The bromine atoms, particularly when activated by other substituents like a nitro group, can be readily displaced by various nucleophiles in reactions such as SNAr (Nucleophilic Aromatic Substitution).[1] This allows for the introduction of diverse functional groups like piperazine, morpholine, and others.[1] Additionally, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a robust method for forming new carbon-carbon bonds, enabling the synthesis of aryl-substituted quinolines.[7][10]

Synthesis_Workflow cluster_start Starting Materials cluster_bromination Core Modification cluster_derivatization Functionalization cluster_end Final Products Quinoline Quinoline or Tetrahydroquinoline Bromination Regioselective Bromination (NBS, Br₂) Quinoline->Bromination Halogenation Bromo_Q Mono/Di/Tribromo- quinoline Intermediates Bromination->Bromo_Q SNAr Nucleophilic Aromatic Substitution (SNAr) Bromo_Q->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Bromo_Q->Suzuki Other Other Reactions (e.g., Nitration) Bromo_Q->Other Final_Products Diverse Library of Functionalized Derivatives SNAr->Final_Products Suzuki->Final_Products Other->Final_Products

Caption: General workflow for the synthesis of brominated quinoline derivatives.

Comparative Biological Evaluation

Anticancer Activity: A Primary Therapeutic Target

The most extensively studied application of brominated quinolines is in oncology.[4] Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[1][11]

Structure-Activity Relationship (SAR): The position and number of bromine substituents are critical for anticancer activity.[1] Studies have shown that bromination at the C-5 and C-7 positions of the quinoline ring significantly enhances inhibitory activity against cancer cell lines like C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[1] In contrast, derivatives with substitutions at the C-3, C-6, and C-8 positions sometimes show no inhibitory activity.[1] The presence of other functional groups, such as hydroxyl or methoxy groups at C-8 and nitro groups, can also profoundly influence the biological effect.[1] For instance, the nitro group can activate an adjacent bromo group, facilitating nucleophilic substitution and leading to potent derivatives.[1]

Comparative Cytotoxicity Data:

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for several brominated quinoline derivatives against various cancer cell lines, providing a direct comparison of their potency.

Compound ID/NameCancer Cell LineIC₅₀ (µg/mL)Reference CompoundReference
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C65.455-FU[1][12]
HeLa9.65-FU[1][12]
HT298.35-FU[1][12]
Compound 17 (6,8-dibromo-5-nitroquinoline)C610.25-FU[1]
HeLa11.45-FU[1]
HT2912.55-FU[1]
6-Bromo-5-nitroquinoline HT29Lower than 5-FU5-Fluorouracil (5-FU)[11]
5,7-Dibromo-8-hydroxyquinoline C6, HT29, HeLaPotent ActivityNot Specified[1]
XIIIb (6,8-dibromo-4(3H)quinazolinone derivative)MCF-71.7Doxorubicin[11]
IX (6,8-dibromo-4(3H)quinazolinone derivative)MCF-71.8Doxorubicin[11]

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanisms of Action: Brominated quinolines exert their anticancer effects through multiple mechanisms. A prominent mechanism is the induction of apoptosis (programmed cell death).[11] The ability of compounds like 5,7-dibromo-8-hydroxyquinoline and nitrated bromoquinolines to induce apoptosis has been confirmed through techniques like DNA laddering assays.[1][12]

Furthermore, some derivatives function as enzyme inhibitors. For example, 5,7-dibromo-8-hydroxyquinoline and the novel compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) have been identified as inhibitors of human topoisomerase I, a critical enzyme involved in DNA replication and repair.[1][12] Inhibition of this enzyme leads to DNA damage and ultimately cell death in cancer cells. Other derivatives have been shown to inhibit human carbonic anhydrase isoenzymes (hCA I and II) and cholinergic enzymes.[1]

Apoptosis_Pathway cluster_agent Initiation cluster_target Molecular Target cluster_dna Cellular Effect cluster_pathway Apoptotic Cascade cluster_outcome Final Outcome Agent Brominated Quinoline Derivative Topo Topoisomerase I Inhibition Agent->Topo Inhibits ROS Increased Cellular ROS Agent->ROS Induces DNA_Damage DNA Strand Breaks & Replication Stress Topo->DNA_Damage Causes p53 p53 Activation DNA_Damage->p53 ROS->p53 Bax Bax/Bcl-2 Ratio ↑ p53->Bax Caspases Caspase Activation (e.g., Caspase-3) Bax->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Simplified pathway for apoptosis induction by brominated quinolines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[11]

Objective: To determine the IC₅₀ value of a brominated quinoline derivative.

Materials:

  • Cancer cell line of interest (e.g., HT29, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compound (brominated quinoline) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

    • Incubate for the desired period (e.g., 48 or 72 hours).[11]

  • MTT Incubation:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (percent viability vs. compound concentration) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using appropriate software (e.g., GraphPad Prism).

Antimicrobial Activity: Combating Pathogens

Beyond cancer, brominated quinolines have shown promise as antimicrobial agents.[13][14] Their mechanism of action can involve the inhibition of essential bacterial enzymes.

Mechanism of Action: Certain quinoline derivatives are known to be DNA gyrase inhibitors.[13] DNA gyrase is a type of topoisomerase crucial for bacterial DNA replication and recombination. By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.

Comparative Antimicrobial Data: The efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassTarget OrganismActivity MetricResultReference
Phenylquinoline-oxadiazole derivativesS. aureusMIC10 - 62 ng/mL[13]
2-methylquinolin-4(1H)-ones (bromo derivatives)Bacterial CommunitiesQuorum Sensing InhibitionActive[9]
Novel quinoline derivativesBacillus cereus, StaphylococcusMIC3.12 - 50 µg/mL[15]
Pseudomonas, E. coliMIC3.12 - 50 µg/mL[15]
Experimental Protocol: Agar Well Diffusion Assay

This method provides a preliminary screening of the antimicrobial activity of a compound.[13]

Objective: To qualitatively assess the antibacterial or antifungal activity of brominated quinoline derivatives.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[13]

  • Nutrient Agar or Mueller-Hinton Agar plates

  • Sterile cotton swabs

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it to remove excess liquid. Evenly swab the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[13]

Neuroprotective and Other Enzyme-Inhibiting Activities

Emerging research indicates that the biological activities of brominated quinolines extend to neuroprotection and the inhibition of various other enzymes.[16][17][18]

  • Cholinesterase Inhibition: Certain piperazine- and morpholine-substituted quinolines derived from bromo-intermediates have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[1]

  • Metabolic Enzyme Inhibition: The same class of compounds also demonstrated inhibition of α-glycosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes.[1]

  • Antioxidant Potential: Many quinoline derivatives have been investigated for their antioxidant properties, which are crucial for neuroprotection against oxidative stress-related diseases like Alzheimer's and Parkinson's.[16][17][18][19] They are predicted to act as radical scavengers and inhibitors of enzymes like monoamine oxidase B (MAO-B).[17][18]

Conclusion and Future Perspectives

Brominated quinoline derivatives represent a highly versatile and potent class of compounds with a broad spectrum of biological activities. The extensive research into their anticancer properties has yielded several leads with low micromolar or even nanomolar efficacy, often acting through apoptosis induction and inhibition of key enzymes like topoisomerase I. Furthermore, their demonstrated antimicrobial and potential neuroprotective activities highlight the vast therapeutic landscape this scaffold can address.

The future of research in this area lies in the rational design of next-generation derivatives. A deeper understanding of structure-activity relationships, guided by computational modeling and in silico screening, will enable the synthesis of compounds with enhanced potency and selectivity for specific biological targets.[17][18] Investigating novel mechanisms of action and exploring the potential of these compounds in combination therapies will be crucial steps in translating the promise of brominated quinolines from the laboratory to the clinic.

References

  • Gümüş, M., Ökten, S., Karatoprak, G. Ş., Al-Harrasi, A., Albahri, G., Çakmak, O., & Gülçin, İ. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Archiv der Pharmazie, 345(11), 892-900. [Link]

  • Gümüş, M., Ökten, S., Karatoprak, G. Ş., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Semantic Scholar. [Link]

  • Ökten, S., Coban, G., & Cakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. [Link]

  • Ökten, S., et al. (Year not specified). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

  • Potapskyi, E., et al. (2025). Quinoline derivatives with bromine in their structure. ResearchGate. [Link]

  • Ökten, S., Coban, G., & Cakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Ökten, S., et al. (Year not specified). Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. [Link]

  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 19(19), 5644-5655. [Link]

  • Ahn, D., & Babak, M. V. (Year not specified). Structure-Activity Relationships of Novel Indoloquinoline Ligands and their Copper(II) Complexes as Anticancer Agents. Young Scientists (Part II). [Link]

  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(45), 9205-9209. [Link]

  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Sharma, P., et al. (2014). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 1-10. [Link]

  • Ukrprom, V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 14-23. [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

  • Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3). [Link]

  • Leite, M., et al. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [Link]

  • Singh, V., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6789-6805. [Link]

  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

  • Ukrprom, V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Bohrium. [Link]

  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Al-Ostath, A. I. N., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(4), 11456-11466. [Link]

Sources

A Comparative Guide to the Validation of Quinoline-Based Compounds as FoxM1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of potential Forkhead Box M1 (FoxM1) inhibitors, with a specific focus on the quinoline chemical scaffold. We will dissect the experimental pipeline required to rigorously assess a compound's efficacy and mechanism of action, using a known quinoline-based inhibitor as our primary example and comparing it against an established, mechanistically distinct inhibitor.

Introduction: FoxM1, the Oncogenic Master Regulator

The Forkhead Box M1 (FoxM1) is a transcription factor belonging to the "winged helix" family, playing an indispensable role in normal cell cycle progression, particularly during the G2/M transition and mitosis.[1][2] Its activity is tightly regulated in healthy adult tissues. However, in a vast array of human cancers—including breast, lung, prostate, and liver cancers—FoxM1 is aberrantly overexpressed.[1][3] This overexpression is not merely a correlation; FoxM1 is a key oncogenic driver that promotes cell proliferation, enhances DNA damage repair, and facilitates invasion and metastasis.[3][4] Its status as a master regulator of genes essential for tumorigenesis makes it a high-value, albeit challenging, therapeutic target.[4][5]

The search for small-molecule inhibitors of FoxM1 has yielded several classes of compounds, including natural products, peptides, and synthetic molecules that function through diverse mechanisms.[6][7] These range from direct binding to the FoxM1 protein to prevent its interaction with DNA, to indirect suppression by targeting upstream signaling pathways or inducing protein degradation.[6][8][9]

This guide addresses the validation of compounds built on the quinoline scaffold. While the specific compound 3-nitroquinoline has been investigated as a potential anticancer agent targeting the Epidermal Growth Factor Receptor (EGFR)[10], direct, extensive literature validating it as a FoxM1 inhibitor is sparse. However, other closely related nitroquinoline derivatives, such as Nitroxoline , have been identified as potent inhibitors of FoxM1 signaling, providing a strong rationale for exploring this chemical class.[11][12] Therefore, we will use Nitroxoline as our primary case study to illustrate a robust validation workflow.

Comparative Candidates: Profiling Two Mechanistically Distinct Inhibitors

To build a rigorous validation study, it is crucial to compare the candidate compound against a well-characterized inhibitor. This allows for the benchmarking of potency and provides a mechanistic control.

Candidate A: Nitroxoline (A Quinoline-Based Candidate)

  • Background: An established antibacterial agent, Nitroxoline has been repurposed as an anticancer compound.[11] Studies in cholangiocarcinoma cells have demonstrated that it can suppress FoxM1 expression and the transcription of its downstream target genes.[11][13][14]

  • Presumed Mechanism: Nitroxoline appears to decrease the mRNA and protein levels of FoxM1, leading to the downregulation of critical cell cycle proteins like cdc25B and survivin.[11][13] This suggests an action that either inhibits FoxM1 transcription/translation or promotes its degradation.

Candidate B: Thiostrepton (An Established Proteasome Inhibitor)

  • Background: A thiazole antibiotic identified through high-throughput screening as a potent FoxM1 inhibitor.[8][15] It is one of the most widely used experimental inhibitors in cancer research.[16][17]

  • Mechanism of Action: Thiostrepton's inhibitory effect on FoxM1 is indirect. It functions as a proteasome inhibitor.[8][15] This activity leads to the accumulation of unfolded proteins and cellular stress, which in turn suppresses both the expression and transcriptional activity of FoxM1.[8]

Comparative Mechanisms of Action

The diagram below illustrates the distinct points of intervention for our two comparative compounds.

G cluster_0 Upstream Signaling (e.g., Ras/MAPK, STAT3) cluster_1 FOXM1 Regulation cluster_2 Downstream Effects Upstream Activators FOXM1_Gene FOXM1 Gene Transcription Upstream->FOXM1_Gene FOXM1_Prot FOXM1 Protein FOXM1_Gene->FOXM1_Prot mRNA Translation Proteasome Proteasome FOXM1_Prot->Proteasome Degradation Target_Genes Target Gene Expression (CCNB1, PLK1, Survivin, cdc25B) FOXM1_Prot->Target_Genes Binds Promoter Cell_Cycle Cell Cycle Progression (G2/M Transition) Target_Genes->Cell_Cycle Nitroxoline Nitroxoline Nitroxoline->FOXM1_Gene Inhibits Thiostrepton Thiostrepton Thiostrepton->Proteasome Inhibits

Caption: Comparative mechanisms of Nitroxoline and Thiostrepton.

The Experimental Validation Workflow

A multi-step, hierarchical approach is essential to validate a compound as a specific and effective FoxM1 inhibitor. This process moves from computational predictions to biochemical and cellular assays, culminating in functional phenotypic outcomes.

G Step1 Step 1: In Silico Analysis Molecular Docking Step2 Step 2: Biochemical Validation Luciferase Reporter Assay Step1->Step2 Does it bind? Step3 Step 3: Cellular Target Engagement Western Blot Analysis Step2->Step3 Does it inhibit transcriptional activity? Step4 Step 4: Phenotypic Assessment Cell Viability & Proliferation Assays Step3->Step4 Does it affect downstream targets? Conclusion Validation Conclusion Step4->Conclusion Does it kill cancer cells?

Caption: A four-step workflow for validating a FoxM1 inhibitor.

Step 1: Molecular Docking (In Silico Analysis)

Causality: Before committing to resource-intensive wet-lab experiments, it is prudent to computationally model whether the compound of interest can physically interact with the target protein. For a transcription factor like FoxM1, the most critical region is the DNA-binding domain (DBD). A successful docking simulation provides a testable hypothesis for direct binding.[9]

Protocol: Molecular Docking of Nitroxoline with the FoxM1-DBD

  • Protein Preparation: Obtain the crystal structure of the FoxM1 DNA-binding domain from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro.

  • Ligand Preparation: Generate the 3D structure of Nitroxoline. Minimize its energy and assign appropriate charges.

  • Grid Generation: Define a docking grid box that encompasses the entire DNA-binding domain of FoxM1, paying special attention to key residues known to be critical for DNA interaction (e.g., His287).[9]

  • Docking Simulation: Perform the docking using a program like AutoDock Vina. The algorithm will explore various conformations (poses) of Nitroxoline within the defined binding site.

  • Analysis: Analyze the results based on binding energy (kcal/mol) and the specific interactions (e.g., hydrogen bonds, π-sulfur interactions) formed between Nitroxoline and FoxM1 residues. A strong negative binding energy and interaction with key residues suggest a plausible direct binding mechanism.

Step 2: Luciferase Reporter Assay (Biochemical Validation)

Causality: This assay provides the first direct experimental evidence that the compound can inhibit the transcriptional activity of FoxM1 within a cellular context. It uses a synthetic DNA construct where the expression of a light-producing enzyme (luciferase) is controlled by FoxM1-specific DNA binding sites.[18][19] A reduction in light output upon compound treatment indicates that FoxM1 is being prevented from activating its target promoter.

Protocol: Measuring FoxM1 Transcriptional Activity

  • Cell Seeding: Seed a cancer cell line known to have high FoxM1 expression (e.g., MCF-7, U2OS) into a 96-well plate.

  • Transfection: Co-transfect the cells with two plasmids:

    • A FoxM1 reporter plasmid containing multiple tandem repeats of the FoxM1 binding element upstream of a firefly luciferase gene.

    • A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours, treat the transfected cells with a dose range of Nitroxoline (e.g., 1-50 µM) and a comparator dose of Thiostrepton (e.g., 5 µM). Include a vehicle control (DMSO).

  • Lysis and Measurement: After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity seen in the vehicle-treated control cells. A dose-dependent decrease in normalized luciferase activity indicates inhibition of FoxM1.

Step 3: Western Blot Analysis (Cellular Target Engagement)

Causality: While the luciferase assay measures transcriptional activity, Western blotting confirms that the inhibition translates to changes in protein levels of both FoxM1 itself and its critical downstream targets.[21] This step is crucial for confirming the on-target effects within the cell's natural signaling network. Observing a decrease in proteins like survivin or cdc25B provides strong evidence that the FoxM1 pathway has been successfully disrupted.[11]

Protocol: Assessing FoxM1 and Target Protein Levels

  • Cell Treatment: Seed cancer cells (e.g., HuCCT1, MDA-MB-231) in 6-well plates and grow to ~70% confluency. Treat with varying concentrations of Nitroxoline or Thiostrepton for 24-48 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-FoxM1, anti-cdc25B, anti-survivin, anti-Cyclin B1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of each target protein to the loading control. A dose-dependent decrease in FoxM1 and its targets confirms cellular engagement.[22]

Step 4: Cell Viability and Proliferation Assays (Phenotypic Assessment)

Causality: The ultimate goal of an anticancer agent is to stop cancer cells from proliferating or to kill them. This final validation step measures the functional consequence of FoxM1 inhibition. A potent inhibitor should cause a significant reduction in cancer cell viability.[23][24]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a wide range of concentrations of Nitroxoline and Thiostrepton. Include vehicle-only wells as a negative control and wells with no cells as a background control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: After subtracting the background, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[16]

Data Synthesis & Comparative Analysis

Summarizing the quantitative data from these experiments in a clear, tabular format is essential for objective comparison.

Table 1: Comparative Efficacy of FoxM1 Inhibitors in Cancer Cell Lines

CompoundCell LineAssayEndpointResultReference
Nitroxoline HuCCT1 (CCA)MTS AssayIC50 (48h)~30 µM[11]
Nitroxoline Huh28 (CCA)MTS AssayIC50 (48h)~40 µM[11]
Thiostrepton MG-63 (Osteosarcoma)MTT AssayIC50 (48h)~4 µM[16]
Thiostrepton HOS-MNNG (Osteosarcoma)MTT AssayIC50 (48h)~4 µM[16]
FDI-6 BT-20 (Breast)MTT AssayIC50~10 µM[25]
Rabeprazole MCF-7 (Breast)MTT AssayIC50~10 µM[25]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides representative data from the literature.

Table 2: Molecular Effects of FoxM1 Inhibition

CompoundCell LineEffect on FoxM1 ProteinEffect on Downstream Targets (mRNA/Protein)Reference
Nitroxoline HuCCT1Significant decrease↓ cdc25B, ↓ CENP-B, ↓ survivin[11]
Thiostrepton GEP-NEN linesTime-dependent decrease↓ survivin, ↓ aurora A[21]
Lapatinib SKBR3, BT474Time-dependent decrease↓ cdc25b[26]

Conclusion and Future Directions

The validation pipeline detailed here provides a rigorous pathway to characterize a novel compound as a FoxM1 inhibitor. By progressing from in silico modeling to biochemical, cellular, and phenotypic assays, researchers can build a compelling case for a compound's mechanism and efficacy.

Our analysis, centered on the quinoline scaffold, reveals that while the user-specified this compound is not a well-documented FoxM1 inhibitor, related compounds like Nitroxoline are. The successful validation of Nitroxoline demonstrates that the quinoline core is a viable starting point for designing novel FoxM1-targeting agents.[11][12] Comparing its performance against an established inhibitor like Thiostrepton allows for a critical assessment of its relative potency and provides insights into its distinct mechanism of action.

Future work should focus on optimizing the quinoline scaffold to improve potency and selectivity for the FoxM1 pathway. Subsequent studies would need to progress to in vivo validation using animal models of cancer to assess pharmacokinetics, tolerability, and anti-tumor activity, which are essential steps on the long road from a validated hit to a clinical candidate.[27]

References

A complete, numbered list of all cited sources with verifiable URLs will be provided below.

  • Gao, C., et al. (2012). Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]

  • Carvalho, C. R., et al. (2012). Forkhead box M1 (FoxM1) gene is a new STAT3 transcriptional factor target and is essential for proliferation, survival and DNA repair of K562 cell line. PLoS One. [Link]

  • Kashyap, T., et al. (2021). FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis. Frontiers in Cell and Developmental Biology. [Link]

  • Cai, Y., et al. (2022). FOXM1: Functional Roles of FOXM1 in Non-Malignant Diseases. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with regulation of Forkhead transcription... ResearchGate. [Link]

  • Pek, Y. S., et al. (2020). Forkhead box M1 (FOXM1) transcription factor is a key oncogenic driver of aggressive human meningioma progression. Neuropathology and Applied Neurobiology. [Link]

  • Al-Ostoot, F. H., et al. (2024). A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells. bioRxiv. [Link]

  • ResearchGate. (n.d.). Western blot analysis of FOXM1 and potential target expression in... ResearchGate. [Link]

  • Charoensuk, L., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy. [Link]

  • Zhang, Y., et al. (2020). The cell-penetrating FOXM1 N-terminus (M1-138) demonstrates potent inhibitory effects on cancer cells by targeting FOXM1 and FOXM1-interacting factor SMAD3. Theranostics. [Link]

  • ResearchGate. (2024). (PDF) A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells. ResearchGate. [Link]

  • Por-Tye, H., et al. (2024). NB compounds are potent and efficacious FOXM1 inhibitors in high-grade serous ovarian cancer cells. Journal of Experimental & Clinical Cancer Research. [Link]

  • Teh, M. T., et al. (2018). Regulation of the master regulator FOXM1 in cancer. Cell Death & Differentiation. [Link]

  • Xu, D., et al. (2015). Down-regulation of FoxM1 inhibits viability and invasion of gallbladder carcinoma cells, partially dependent on inducement of cellular senescence. World Journal of Surgical Oncology. [Link]

  • ResearchGate. (n.d.). The FoxM1 inhibitor thiostrepton reduces OS cell viability and FoxM1... ResearchGate. [Link]

  • ResearchGate. (n.d.). Decreased FOXM1 reduces drug efflux and cell viability in BC... ResearchGate. [Link]

  • Gartel, A. L. (2010). Suppression of the Oncogenic Transcription Factor FOXM1 by Proteasome Inhibitors. Current Molecular Pharmacology. [Link]

  • ResearchGate. (n.d.). FoxM1 binds to and activates PTTG1 promoter. a Luciferase reporter... ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 values for compounds 24, 33, 36, 40, 44 and nitroxoline in PC cell lines. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are FOXM1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Drug Target Review. (2020). New compounds developed to block cancer growth regulator FOXM1. Drug Target Review. [Link]

  • ResearchGate. (n.d.). Effect of FoxM1 inhibition on cell proliferation of HK2 cells and... ResearchGate. [Link]

  • Ghaffari, K., et al. (2023). Small-molecule inhibitors targeting FOXM1: Current challenges and future perspectives in cancer treatments. Biomedicine & Pharmacotherapy. [Link]

  • Xing, D., et al. (2024). Epigenomic analyses identify FOXM1 as a key regulator of anti-tumor immune response in esophageal adenocarcinoma. Nature Communications. [Link]

  • Santos, A., et al. (2018). Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays. Methods in Molecular Biology. [Link]

  • Laoukili, J., et al. (2007). Future Roles for FoxM1 Inhibitors in Cancer Treatments. Expert Opinion on Therapeutic Targets. [Link]

  • Gartel, A. L. (2010). A new target for proteasome inhibitors: FOXM1. Expert Opinion on Investigational Drugs. [Link]

  • LipExoGen. (n.d.). FOXM1 Reporter Lentivirus. LipExoGen. [Link]

  • Carr, J. R., et al. (2010). FoxM1 is a downstream target and marker of HER2 overexpression in breast cancer. Oncogene. [Link]

  • Charoensuk, L., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. PubMed. [Link]

  • Teh, M. T. (2012). FoxM1: a Master Regulator of Tumor Metastasis. Cancers. [Link]

  • ResearchGate. (n.d.). Antiproliferative IC 50 values of the new compounds on the human cell... ResearchGate. [Link]

  • ResearchGate. (n.d.). Expression of FoxM1 in CRC cell lines. (A): Western blot analysis of... ResearchGate. [Link]

  • G-BABU, J., & Velázquez-Martínez, C. A. (2018). Untying the knot of transcription factor druggability: Molecular modeling study of FOXM1 inhibitors. Journal of Molecular Graphics & Modelling. [Link]

  • ResearchGate. (n.d.). ER 1 represses FOXM1 transcription by the ERE on the proximal... ResearchGate. [Link]

  • Northwestern Scholars. (n.d.). 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. Northwestern Scholars. [Link]

  • ResearchGate. (2015). (PDF) Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. ResearchGate. [Link]

  • SciSpace. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. SciSpace. [Link]

  • Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds... Pharmacia. [Link]

  • Science Repository. (2019). Black Tea Extract prevents 4-nitroquinoline 1-oxide induced oral tumorigenesis in mice... Science Repository. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer... Scientific Reports. [Link]

  • Dvorakova, K., et al. (2023). Carcinogen 4-Nitroquinoline Oxide (4-NQO) Induces Oncostatin-M (OSM) in Esophageal Cells. Cancers. [Link]

  • MDPI. (n.d.). Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. MDPI. [Link]

  • Semantic Scholar. (n.d.). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Semantic Scholar. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The handling and disposal of specialized chemical reagents are paramount to ensuring a safe, compliant, and environmentally responsible laboratory environment. 3-Nitroquinoline, a nitroaromatic compound utilized in various research applications, is a substance that demands rigorous disposal protocols due to its significant hazardous properties. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound waste, moving beyond simple steps to explain the critical reasoning behind each phase of the disposal process. Our commitment is to foster a culture of safety and build trust by providing guidance that is both scientifically sound and practically implementable.

Hazard Profile & The Rationale for Stringent Disposal

Understanding the inherent risks of this compound is the foundation of its safe management. Its chemical properties necessitate a disposal pathway that completely isolates it from the environment and personnel. Improper disposal, such as discarding it in standard trash or flushing it down the sanitary sewer, is a serious compliance violation and poses a significant threat to environmental and public health.[1] Nitroaromatic compounds are known to be persistent and toxic pollutants in soil and water.

The primary hazards associated with this compound are categorized below, forming the basis for the stringent protocols that follow.

GHS PictogramHazard ClassHazard Statement & Explanation
alt text
Carcinogenicity (Category 1B) H350: May cause cancer. [2] This is the most critical hazard. As a suspected carcinogen, the substance requires disposal methods, such as high-temperature incineration, that ensure its complete destruction.[3]
alt text
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [4] This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent any direct contact or inhalation during handling and disposal.
alt text
Skin & Eye Irritation Causes skin irritation and serious eye irritation. [4] This reinforces the need for protective barriers like gloves and safety goggles.
alt text
Specific Target Organ Toxicity May cause respiratory irritation. [4] All handling, including waste packaging, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

When heated to decomposition, this compound can also emit toxic fumes of nitrogen oxides (NOx), further underscoring the danger of improper thermal treatment.[4]

Immediate Safety & Handling Prerequisites

Before beginning any work that will generate this compound waste, a proactive safety posture is essential. This involves establishing proper engineering controls and ensuring the availability and correct use of PPE.

Engineering Controls
  • Chemical Fume Hood: All weighing, handling, and packaging of this compound and its waste must be conducted within a certified chemical fume hood.[2] This is the primary engineering control to prevent the inhalation of fine powders or vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound waste.[5][6]

EquipmentSpecificationRationale
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile).To prevent skin contact, as the compound is a skin irritant and harmful upon dermal absorption.[4][5]
Eye/Face Protection Chemical safety goggles and a face shield if there is a splash risk.To protect against serious eye irritation from dust or splashes.[7]
Skin & Body Protection A flame-resistant lab coat and closed-toe shoes.To protect against accidental spills and contamination of personal clothing.[5]
Respiratory Protection Not typically required if work is performed in a fume hood.If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator may be necessary.[6]

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-stage process governed by the principle of "cradle-to-grave" hazardous waste management, where the generator is responsible for the waste from its creation to its final, safe disposal.[8]

Step 1: Waste Segregation and Containerization

This initial step is critical for preventing dangerous chemical reactions and ensuring the waste stream is correctly categorized for disposal.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream specifically for this compound and materials contaminated with it. Do not mix this waste with other chemical waste , especially incompatible substances like strong oxidizing agents, acids, or bases.[2][9]

  • Select a Compatible Container:

    • For Solid Waste: Use a sturdy, sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must be in good condition with no cracks or leaks.[10]

    • For Contaminated Labware: Collect items like gloves, weigh boats, and paper towels in the same solid waste container.

    • For Liquid Waste (Solutions): If this compound is in solution, collect it in a dedicated, sealed, and compatible liquid waste container (e.g., a plastic-coated glass bottle). Ensure the solvent is compatible with the container material.

  • Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components of a mixture.

    • The specific hazards: "Toxic," "Carcinogen," "Irritant"

    • The date accumulation begins.[10]

Step 2: On-Site Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory area for the temporary storage of hazardous waste.[10]

  • Establish the SAA: Designate a specific, secondary-contained area for your this compound waste container, such as a section of a workbench or a cabinet. This area must be at or near the point of generation.[11]

  • Collect Waste:

    • Place all solid this compound waste and contaminated disposables directly into the labeled solid waste container.

    • Pour liquid waste solutions carefully into the labeled liquid waste container using a funnel.

  • Keep Containers Closed: The waste container must remain sealed with a tight-fitting lid at all times, except when actively adding waste.[10] This prevents the release of vapors and protects the lab environment.

  • Monitor Fill Level: Do not overfill containers. Stop filling when the container is approximately 75-80% full to allow for expansion and prevent spills during transport.[11]

Step 3: Arranging for Final Disposal

Final disposal must be handled by trained professionals through your institution's established procedures.

  • Contact Environmental Health & Safety (EHS): Once your waste container is full or has reached the institutional time limit for accumulation (e.g., 150 days), submit a hazardous waste pickup request to your organization's EHS department.[11]

  • Professional Removal: The EHS office will coordinate the pickup of the waste from your laboratory. They will then consolidate it for a licensed hazardous waste disposal contractor.

  • Ultimate Destruction: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] Due to its carcinogenic and organic nature, the most appropriate disposal method for this compound is high-temperature incineration , which ensures its complete chemical destruction.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_wastegen Phase 2: Waste Generation & Segregation cluster_collection Phase 3: Accumulation & Storage cluster_disposal Phase 4: Final Disposal start Handling this compound ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood generate_waste Waste Generated hood->generate_waste solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) generate_waste->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) generate_waste->liquid_waste container_solid Place in Labeled, Sealed SOLID Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled, Sealed LIQUID Hazardous Waste Container liquid_waste->container_liquid saa Store Container in Designated Satellite Accumulation Area (SAA) container_solid->saa container_liquid->saa full Container is Full OR Time Limit Reached saa->full request Submit Waste Pickup Request to Institutional EHS full->request pickup EHS Arranges Pickup by Licensed Waste Contractor request->pickup end Transport to Approved TSDF for High-Temperature Incineration pickup->end

Caption: Disposal workflow for this compound waste.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling 3-Nitroquinoline in a laboratory setting demands a meticulous approach to safety. As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information necessary for its handling and disposal. The protocols outlined below are rooted in established safety principles and are intended to create a self-validating system of protection for you and your colleagues. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Understanding the Hazards of this compound

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, the hazards can be inferred from structurally similar nitroquinoline compounds. The nitro group and quinoline structure suggest that this compound should be treated as hazardous. Potential hazards include toxicity if swallowed, in contact with skin, or inhaled, as well as the potential to cause skin, eye, and respiratory irritation.[1][2][3] Some nitro-aromatic compounds are also suspected carcinogens. Therefore, a conservative and stringent approach to personal protection is paramount. Always handle this compound inside a certified chemical fume hood.[4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Eye and Face Protection
  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5][6]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when transferring solutions, supplement safety goggles with a full-face shield.[7][8]

The rationale for this is to protect the eyes from both direct splashes and incidental contact from airborne particles or aerosols.

Skin and Body Protection
  • Gloves: Double gloving with chemically resistant gloves is a mandatory precaution. Nitrile or neoprene gloves are preferred.[8] Always inspect gloves for any signs of degradation or punctures before use.[2] The outer glove should be removed and disposed of as hazardous waste immediately after the procedure, while the inner glove is removed just before exiting the work area.

  • Lab Coat/Gown: A polyethylene-coated polypropylene gown or a similar chemically impervious lab coat should be worn over personal clothing.[8] Standard cloth lab coats are not sufficient as they can absorb chemicals. This gown should be disposable or laundered by a specialized service.

  • Full Body Protection: For large-scale operations or in the event of a significant spill, fire/flame resistant and impervious clothing may be necessary.[5][6]

Respiratory Protection

The primary engineering control for respiratory protection is a certified chemical fume hood.[4] However, additional respiratory protection may be required based on the specific procedure.

  • Handling Solids: When weighing or transferring the solid form of this compound, which can generate dust, a NIOSH-approved respirator is necessary. A fit-tested N95 or N100 respirator can protect against airborne particulates.[8]

  • High-Concentration or Vapor Risk: In situations where vapors may be present or if there is a risk of exceeding exposure limits, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[8]

Operational and Disposal Plans

A systematic workflow is critical for safety. The following step-by-step guidance provides a framework for handling this compound from preparation to disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE (Double Gloves, Gown, Goggles) prep1->prep2 prep3 Prepare Work Area (Line with absorbent pads) prep2->prep3 prep4 Assemble Spill Kit prep3->prep4 handling1 Weigh Solid Compound (Use anti-static weigh boat) prep4->handling1 handling2 Carefully Transfer to Reaction Vessel handling1->handling2 handling3 Perform Chemical Synthesis or Experiment handling2->handling3 cleanup1 Decontaminate Glassware and Surfaces handling3->cleanup1 cleanup2 Segregate Waste Streams (Solid vs. Liquid) cleanup1->cleanup2 cleanup3 Seal Hazardous Waste Containers cleanup2->cleanup3 disposal1 Remove Outer Gloves (Dispose as hazardous waste) cleanup3->disposal1 disposal4 Transport Sealed Waste to Satellite Accumulation Area cleanup3->disposal4 disposal2 Remove Gown and Inner Gloves disposal1->disposal2 disposal3 Wash Hands Thoroughly disposal2->disposal3

Caption: Workflow for the safe handling of this compound.

Step-by-Step Disposal Plan

Disposal of this compound and any contaminated materials must be handled with extreme care, treating it as hazardous waste.[4]

  • Segregation: Do not mix this compound waste with other waste streams. Keep solid waste (contaminated gloves, weigh boats, absorbent pads) separate from liquid waste (reaction mixtures, solvents).

  • Containerization: Use designated, leak-proof, and chemically compatible hazardous waste containers.[4] Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[4]

  • Storage: Store sealed waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA), away from incompatible materials.[4]

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[4] Never dispose of this chemical down the drain.[5]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Scenario Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]
Ingestion Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][6]
Minor Spill If a small amount of solid is spilled within the fume hood, carefully collect it with absorbent pads. Decontaminate the area and place all cleanup materials in a sealed hazardous waste container.
Major Spill Evacuate the immediate area and alert others. Prevent entry to the area. Contact your institution's EHS or emergency response team immediately.[9][10]

Summary of PPE Requirements

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing Solid Tightly fitting safety gogglesDouble nitrile/neoprene gloves, impervious lab gownNIOSH-approved respirator (e.g., N95) inside a fume hood
Preparing Solutions Safety goggles and face shieldDouble nitrile/neoprene gloves, impervious lab gownWork within a chemical fume hood
General Handling Tightly fitting safety gogglesDouble nitrile/neoprene gloves, impervious lab gownWork within a chemical fume hood
Spill Cleanup Safety goggles and face shieldDouble nitrile/neoprene gloves, impervious lab gown, shoe coversFull-face respirator with appropriate cartridges

This guide provides a robust framework for the safe handling of this compound. Adherence to these protocols is not merely procedural; it is a fundamental aspect of responsible scientific practice. Always consult your institution's specific Chemical Hygiene Plan and EHS office for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitroquinoline
Reactant of Route 2
3-Nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.